1-Isothiocyanato-3-(trifluoromethoxy)benzene
Description
The exact mass of the compound 1-Isothiocyanato-3-(trifluoromethoxy)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Isothiocyanato-3-(trifluoromethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isothiocyanato-3-(trifluoromethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-isothiocyanato-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)13-7-3-1-2-6(4-7)12-5-14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLWHJZZNJAFOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00409458 | |
| Record name | 1-isothiocyanato-3-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00409458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
471937-78-7 | |
| Record name | 1-isothiocyanato-3-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00409458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isothiocyanato-3-(trifluoromethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1-Isothiocyanato-3-(trifluoromethoxy)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1-isothiocyanato-3-(trifluoromethoxy)benzene, a valuable reagent and building block in medicinal chemistry and drug development. This document details established synthetic routes from 3-(trifluoromethoxy)aniline, including comprehensive experimental protocols and expected quantitative data. The synthesis pathways and a general experimental workflow are visualized to facilitate understanding and implementation in a laboratory setting.
Overview and Synthetic Strategy
1-Isothiocyanato-3-(trifluoromethoxy)benzene is an aromatic isothiocyanate featuring a trifluoromethoxy group at the meta-position. The isothiocyanate functional group is a versatile handle for a variety of chemical transformations, most notably in the synthesis of thioureas, which are prevalent motifs in pharmacologically active compounds. The trifluoromethoxy group can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a desirable feature in drug design.
The primary and most direct synthetic strategy for preparing 1-isothiocyanato-3-(trifluoromethoxy)benzene involves the conversion of the corresponding primary amine, 3-(trifluoromethoxy)aniline. Two common and effective methods for this transformation are the reaction with thiophosgene or with a safer alternative, 1,1'-thiocarbonyldiimidazole (TCDI).
Physicochemical and Quantitative Data
While specific experimental data for 1-isothiocyanato-3-(trifluoromethoxy)benzene is not widely published, data for the closely related analog, 1-isothiocyanato-3-(trifluoromethyl)benzene, provides a reliable estimate for yields and physical properties.
| Property | Starting Material: 3-(trifluoromethoxy)aniline | Product: 1-isothiocyanato-3-(trifluoromethoxy)benzene (Expected) | Analog: 1-isothiocyanato-3-(trifluoromethyl)benzene[1] |
| Molecular Formula | C₇H₆F₃NO | C₈H₄F₃NOS | C₈H₄F₃NS |
| Molecular Weight | 177.12 g/mol | 219.18 g/mol | 203.18 g/mol |
| CAS Number | 1535-73-5[2] | Not available | 1840-19-3[3] |
| Appearance | Liquid | Light yellow liquid | Light yellow liquid[1] |
| Boiling Point (°C) | 72-73 @ 8 mmHg[2] | ~210-220 | 206-208[1] |
| Density (g/mL at 25°C) | 1.325[2] | ~1.3-1.4 | 1.335 |
| Refractive Index (n20/D) | 1.466[2] | ~1.55 | 1.5547 |
| Expected Yield | - | 70-80% | 75.2%[1] |
Synthetic Pathways and Diagrams
The conversion of 3-(trifluoromethoxy)aniline to 1-isothiocyanato-3-(trifluoromethoxy)benzene can be efficiently achieved via two primary routes.
Caption: Reaction scheme for the synthesis of 1-isothiocyanato-3-(trifluoromethoxy)benzene.
Experimental Protocols
The following are detailed experimental procedures for the synthesis of 1-isothiocyanato-3-(trifluoromethoxy)benzene. These protocols are adapted from general methods for the synthesis of aryl isothiocyanates.[4]
Method A: Thiophosgene Protocol
This method utilizes the highly reactive thiophosgene in a biphasic system.
Materials:
-
3-(Trifluoromethoxy)aniline (1.0 equiv.)
-
Thiophosgene (1.2 equiv.)[4]
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3-(trifluoromethoxy)aniline (5.0 mmol, 1.0 equiv.) in dichloromethane (25 mL).
-
Add an equal volume of saturated aqueous NaHCO₃ solution (25 mL) to the flask.
-
Stir the biphasic mixture vigorously at room temperature.
-
Slowly add thiophosgene (6.0 mmol, 1.2 equiv., 460 µL) to the reaction mixture.[4]
-
Continue stirring for 1 hour at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure 1-isothiocyanato-3-(trifluoromethoxy)benzene.
Method B: 1,1'-Thiocarbonyldiimidazole (TCDI) Protocol
This method employs a safer, solid reagent as a substitute for thiophosgene.
Materials:
-
3-(Trifluoromethoxy)aniline (1.0 equiv.)
-
1,1'-Thiocarbonyldiimidazole (TCDI) (1.2 equiv.)[4]
-
Dichloromethane (DCM)
-
Water
-
Ethyl acetate
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask, charge 3-(trifluoromethoxy)aniline (5.0 mmol, 1.0 equiv.) and dichloromethane (15 mL).
-
Add 1,1'-thiocarbonyldiimidazole (6.0 mmol, 1.2 equiv., 1.07 g) to the solution in one portion at room temperature.[4]
-
Stir the reaction mixture for 1 hour. Monitor the reaction by TLC.
-
Upon completion, add water to the reaction mixture and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the final product.
Experimental Workflow
The general workflow for the synthesis, work-up, and purification of 1-isothiocyanato-3-(trifluoromethoxy)benzene is outlined below.
Caption: A generalized workflow from reaction setup to product characterization.
Characterization
The structure of the synthesized 1-isothiocyanato-3-(trifluoromethoxy)benzene should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show aromatic protons with chemical shifts and coupling patterns consistent with a 1,3-disubstituted benzene ring.
-
¹³C NMR will show a characteristic signal for the isothiocyanate carbon (-N=C=S) typically in the range of 130-140 ppm, along with signals for the aromatic carbons and the carbon of the trifluoromethoxy group.
-
¹⁹F NMR will display a singlet corresponding to the -OCF₃ group.
-
-
Infrared (IR) Spectroscopy: A strong and characteristic absorption band for the isothiocyanate group is expected around 2000-2100 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product.
For comparison, the NIST database contains IR and mass spectra for the analogous 1-isothiocyanato-3-(trifluoromethyl)benzene.[3][5]
Safety Considerations
-
Thiophosgene is highly toxic, volatile, and corrosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
1,1'-Thiocarbonyldiimidazole is a safer alternative but should still be handled with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
The starting material, 3-(trifluoromethoxy)aniline , may be toxic and should be handled with appropriate precautions.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
An In-depth Technical Guide to 1-Isothiocyanato-3-(trifluoromethoxy)benzene
Disclaimer: Publicly available scientific literature and chemical databases contain limited specific experimental data for 1-isothiocyanato-3-(trifluoromethoxy)benzene. This guide provides information based on the known properties of its precursor, its structural analogs, and established chemical principles governing isothiocyanates.
Introduction
1-Isothiocyanato-3-(trifluoromethoxy)benzene is an aromatic organic compound featuring an isothiocyanate (-N=C=S) group and a trifluoromethoxy (-OCF₃) group attached to a benzene ring at the 1 and 3 positions, respectively. The isothiocyanate group is a highly reactive electrophile, making this compound a valuable intermediate in the synthesis of various derivatives, particularly in the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy group is known to enhance metabolic stability, lipophilicity, and bioavailability of molecules, making it a desirable feature in drug design.[1][2]
Chemical Properties
Table 1: Chemical Properties of the Analog Compound: 1-Isothiocyanato-3-(trifluoromethyl)benzene (CAS: 1840-19-3)
| Property | Value |
| Molecular Formula | C₈H₄F₃NS |
| Molecular Weight | 203.18 g/mol |
| Appearance | Clear yellow to orange liquid |
| Boiling Point | 206-208 °C |
| Density | 1.335 g/mL at 25 °C |
| Refractive Index | 1.555-1.557 |
| Flash Point | 94 °C |
| Water Solubility | Hydrolyzes in water |
Synthesis
The most probable synthetic route to 1-isothiocyanato-3-(trifluoromethoxy)benzene is from its corresponding primary amine precursor, 3-(trifluoromethoxy)aniline .[3] This precursor is a commercially available liquid with a boiling point of 72-73 °C at 8 mmHg and a density of 1.325 g/mL at 25 °C.[4][5]
A general and widely used method for the synthesis of aryl isothiocyanates from anilines involves the reaction with carbon disulfide (CS₂) to form a dithiocarbamate salt intermediate, which is then decomposed to the isothiocyanate.[6][7][8]
This protocol is a generalized procedure and may require optimization for the specific synthesis of 1-isothiocyanato-3-(trifluoromethoxy)benzene.
Materials:
-
3-(Trifluoromethoxy)aniline
-
Carbon disulfide (CS₂)
-
A suitable base (e.g., sodium hydroxide, potassium carbonate, or triethylamine)[7][9]
-
A desulfurating agent (e.g., tosyl chloride, phosgene, or 2,4,6-trichloro-1,3,5-triazine (TCT))[6][8]
-
An appropriate solvent system (e.g., acetonitrile, aqueous/organic biphasic system)[7][9]
Procedure:
-
Formation of the Dithiocarbamate Salt:
-
Dissolve 3-(trifluoromethoxy)aniline and the chosen base in the selected solvent in a reaction flask.
-
Cool the mixture in an ice bath.
-
Slowly add carbon disulfide dropwise to the stirred solution.
-
Allow the reaction to proceed at room temperature for several hours until the formation of the dithiocarbamate salt is complete (can be monitored by TLC).
-
-
Decomposition to Isothiocyanate:
-
The desulfurating agent is then added to the reaction mixture, often at a reduced temperature.
-
The reaction is stirred until the conversion to 1-isothiocyanato-3-(trifluoromethoxy)benzene is complete.
-
-
Work-up and Purification:
-
The reaction mixture is worked up by extraction and washing to remove unreacted reagents and byproducts.
-
The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the pure isothiocyanate.
-
Caption: General workflow for the synthesis of 1-isothiocyanato-3-(trifluoromethoxy)benzene.
Reactivity
The isothiocyanate group is a potent electrophile, with the central carbon atom being susceptible to nucleophilic attack.[10][11] This reactivity is the basis for its utility in synthesizing a wide range of derivatives.
-
Reaction with Amines: 1-Isothiocyanato-3-(trifluoromethoxy)benzene is expected to react readily with primary and secondary amines to form the corresponding thiourea derivatives. This is a common reaction in the synthesis of biologically active molecules.
-
Reaction with Thiols: Reactions with thiols (containing -SH groups) will yield dithiocarbamates. This reaction is particularly relevant in biological systems, as isothiocyanates can react with cysteine residues in proteins.[12]
-
Reaction with Alcohols and Water: While less reactive than amines and thiols, alcohols can add to the isothiocyanate to form thiocarbamates. The compound is expected to hydrolyze in the presence of water.
Caption: General reactivity of 1-isothiocyanato-3-(trifluoromethoxy)benzene with common nucleophiles.
Potential Applications in Drug Development
While no specific biological activities have been documented for 1-isothiocyanato-3-(trifluoromethoxy)benzene, its structural motifs suggest potential for use in drug discovery.
-
Isothiocyanates: Many natural and synthetic isothiocyanates exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[13]
-
Trifluoromethoxy Group: The -OCF₃ group is increasingly used in medicinal chemistry to improve a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1][2][14] Its high lipophilicity and electron-withdrawing nature can significantly alter the pharmacokinetic and pharmacodynamic profile of a molecule.[15]
Given these characteristics, 1-isothiocyanato-3-(trifluoromethoxy)benzene serves as a promising scaffold for the synthesis of new chemical entities with potentially enhanced therapeutic properties.
Signaling Pathways
There is no information available in the scientific literature regarding the interaction of 1-isothiocyanato-3-(trifluoromethoxy)benzene with any specific biological signaling pathways. Research into the biological effects of this compound would be required to elucidate any such interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 3-(三氟甲氧基)苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-(Trifluoromethoxy)aniline | 1535-73-5 [chemicalbook.com]
- 6. Isothiocyanate synthesis [organic-chemistry.org]
- 7. d-nb.info [d-nb.info]
- 8. cbijournal.com [cbijournal.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. CCCC 1973, Volume 38, Issue 12, Abstracts pp. 3852-3856 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
An In-depth Technical Guide to the Physicochemical Properties of 1-Isothiocyanato-3-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
December 28, 2025
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-isothiocyanato-3-(trifluoromethoxy)benzene (CAS Number: 471937-78-7). Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document also includes data for the structurally analogous compound, 1-isothiocyanato-3-(trifluoromethyl)benzene, for comparative purposes. Furthermore, a general, detailed experimental protocol for the synthesis of aryl isothiocyanates from anilines is provided, which serves as a foundational method for the preparation of the title compound. This guide also illustrates the general mechanism of action of isothiocyanates in modulating key cellular signaling pathways, providing context for its potential biological activity.
Introduction
1-Isothiocyanato-3-(trifluoromethoxy)benzene is an aromatic isothiocyanate containing a trifluoromethoxy group at the meta position. The isothiocyanate functional group (-N=C=S) is a highly reactive electrophilic moiety that readily reacts with nucleophiles such as the thiol groups of cysteine residues in proteins. This reactivity is the basis for the wide range of biological activities observed for this class of compounds, including anticancer, anti-inflammatory, and antimicrobial properties. The trifluoromethoxy group (-OCF₃) is a lipophilic electron-withdrawing group that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its membrane permeability, metabolic stability, and binding affinity to biological targets. This guide aims to consolidate the available physicochemical data for 1-isothiocyanato-3-(trifluoromethoxy)benzene to support further research and development efforts.
Physicochemical Properties
1-Isothiocyanato-3-(trifluoromethoxy)benzene
| Property | Value |
| Chemical Name | 1-Isothiocyanato-3-(trifluoromethoxy)benzene |
| Synonyms | 3-(Trifluoromethoxy)phenyl isothiocyanate |
| CAS Number | 471937-78-7 |
| Molecular Formula | C₈H₄F₃NOS |
| Molecular Weight | 219.18 g/mol |
| Purity | ≥95% (as listed by commercial suppliers) |
Analogous Compound: 1-Isothiocyanato-3-(trifluoromethyl)benzene
For comparative purposes, the physical properties of the structurally similar compound, 1-isothiocyanato-3-(trifluoromethyl)benzene (CAS Number: 1840-19-3), are presented below. It is crucial to note that these values are not for the title compound and should be used with caution as a rough estimate.
| Property | Value |
| Molecular Formula | C₈H₄F₃NS |
| Molecular Weight | 203.18 g/mol |
| Boiling Point | 206-208 °C[1] |
| Density | 1.335 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.5547 |
| Flash Point | 95 °C (closed cup) |
| Appearance | Clear to yellow liquid[2] |
| Solubility | Reacts with water |
Experimental Protocols
General Synthesis of Aryl Isothiocyanates from Anilines
The following is a general and widely applicable protocol for the synthesis of aryl isothiocyanates from their corresponding anilines. This method can be adapted for the synthesis of 1-isothiocyanato-3-(trifluoromethoxy)benzene from 3-(trifluoromethoxy)aniline.
Reaction Scheme:
Ar-NH₂ + CS₂ + Base → [Ar-NH-C(=S)S]⁻ → Ar-N=C=S
Materials:
-
Aryl amine (e.g., 3-(trifluoromethoxy)aniline)
-
Carbon disulfide (CS₂)
-
A base (e.g., triethylamine, ammonia, or sodium hydroxide)
-
A desulfurylating agent (e.g., thiophosgene, ethyl chloroformate, or a carbodiimide)
-
An appropriate solvent (e.g., dichloromethane, chloroform, or a biphasic system)
Procedure:
-
Formation of the Dithiocarbamate Salt:
-
Dissolve the aryl amine in a suitable solvent.
-
Cool the solution in an ice bath.
-
Add the base, followed by the slow, dropwise addition of carbon disulfide.
-
Stir the reaction mixture at a low temperature for a specified period (typically 1-4 hours) to allow for the formation of the dithiocarbamate salt intermediate.
-
-
Conversion to Isothiocyanate:
-
To the solution containing the dithiocarbamate salt, add the desulfurylating agent dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional period (typically 2-12 hours) until the reaction is complete (monitored by TLC or GC).
-
-
Work-up and Purification:
-
Quench the reaction by adding water or a dilute acid.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure aryl isothiocyanate.
-
Safety Precautions: Carbon disulfide is highly flammable and toxic. Thiophosgene is extremely toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Visualizations
Caption: A workflow for the general synthesis of aryl isothiocyanates.
Caption: General modulation of NF-κB and Nrf2 signaling pathways by isothiocyanates.
Conclusion
While specific experimental data on the physical properties of 1-isothiocyanato-3-(trifluoromethoxy)benzene remains elusive in the current body of scientific literature, this guide provides the foundational information available for this compound. The data for the analogous trifluoromethyl-substituted compound offers a preliminary, albeit cautious, point of reference. The provided general synthetic protocol for aryl isothiocyanates offers a reliable starting point for the laboratory preparation of the title compound. Furthermore, the illustrated signaling pathways common to isothiocyanates highlight the potential areas of biological investigation for 1-isothiocyanato-3-(trifluoromethoxy)benzene. It is anticipated that as research into novel fluorinated compounds progresses, more detailed experimental data for this and related molecules will become available, further elucidating their potential applications in drug discovery and materials science.
References
An In-depth Technical Guide to 1-Isothiocyanato-3-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-isothiocyanato-3-(trifluoromethoxy)benzene, a compound of interest in the fields of chemical synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established principles and data from closely related analogs to present a thorough profile.
Chemical Identity and Properties
1-Isothiocyanato-3-(trifluoromethoxy)benzene is an aromatic isothiocyanate featuring a trifluoromethoxy substituent. The isothiocyanate group is a highly reactive electrophile, making this compound a versatile reagent in organic synthesis and a candidate for investigation in medicinal chemistry.
Identifiers
A summary of the key identifiers for 1-isothiocyanato-3-(trifluoromethoxy)benzene is presented in Table 1.
| Identifier | Value |
| CAS Number | 471937-78-7 |
| Molecular Formula | C₈H₄F₃NOS |
| Molecular Weight | 219.18 g/mol |
| IUPAC Name | 1-isothiocyanato-3-(trifluoromethoxy)benzene |
| Synonyms | 3-(Trifluoromethoxy)phenyl isothiocyanate |
Physicochemical Properties (Predicted)
| Property | Predicted Value | Notes |
| Appearance | Colorless to light yellow liquid | Based on similar aryl isothiocyanates. |
| Boiling Point | Not available | Likely similar to or slightly higher than related trifluoromethylphenyl isothiocyanates (e.g., 206-208 °C for the trifluoromethyl analog). |
| Density | Not available | Expected to be greater than 1 g/mL. |
| Solubility | Soluble in organic solvents (e.g., DCM, THF, acetone). Reacts with water and alcohols. | The isothiocyanate group is reactive towards nucleophiles like water. |
Synthesis and Reactivity
Proposed Synthesis
A common and effective method for the synthesis of aryl isothiocyanates is from the corresponding aniline. The proposed synthesis of 1-isothiocyanato-3-(trifluoromethoxy)benzene from 3-(trifluoromethoxy)aniline is outlined below.
General Experimental Protocol:
-
Dithiocarbamate Salt Formation: 3-(Trifluoromethoxy)aniline is reacted with carbon disulfide in the presence of a base (e.g., triethylamine or aqueous ammonia) to form the intermediate dithiocarbamate salt. The reaction is typically carried out in a suitable organic solvent or an aqueous-organic biphasic system at low temperatures (0-10 °C).
-
Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent to yield the isothiocyanate. Common reagents for this step include lead nitrate, ethyl chloroformate, or tosyl chloride. The reaction with lead nitrate, for instance, results in the precipitation of lead sulfide, driving the reaction to completion.
-
Work-up and Purification: The reaction mixture is typically subjected to steam distillation or solvent extraction to isolate the crude product. The crude 1-isothiocyanato-3-(trifluoromethoxy)benzene is then purified by vacuum distillation.
Chemical Reactivity
The isothiocyanate functional group (-N=C=S) is a potent electrophile, with the central carbon atom being susceptible to nucleophilic attack. This reactivity is central to its utility in synthesis and its biological activity.
-
Reaction with Amines: It readily reacts with primary and secondary amines to form substituted thioureas.
-
Reaction with Thiols: The reaction with thiols, such as the cysteine residues in proteins, yields dithiocarbamate adducts. This is a key reaction in its biological mechanism of action.[1]
-
Reaction with Alcohols and Water: While generally slower than with amines and thiols, it can react with alcohols and water to form thiocarbamates and dithiocarbamic acids, respectively. The latter is unstable and can decompose.
The trifluoromethoxy group is a strong electron-withdrawing group, which is expected to increase the electrophilicity of the isothiocyanate carbon, potentially enhancing its reactivity towards nucleophiles compared to unsubstituted phenyl isothiocyanate.[2]
Spectroscopic Characterization (Predicted)
Specific spectroscopic data for 1-isothiocyanato-3-(trifluoromethoxy)benzene is not publicly available. The following are predictions based on the analysis of structurally similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring.
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the aromatic carbons, with the carbon of the isothiocyanate group appearing around δ 130-140 ppm. The trifluoromethoxy carbon will exhibit a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift will be characteristic of the -OCF₃ group.[3]
-
IR Spectroscopy: A strong, characteristic absorption band for the asymmetric stretch of the isothiocyanate group (-N=C=S) is expected in the region of 2000-2200 cm⁻¹. Other bands corresponding to aromatic C-H and C=C stretching, and C-F stretching will also be present.
-
Mass Spectrometry: Electron ionization mass spectrometry is expected to show a prominent molecular ion peak. Characteristic fragmentation patterns for aryl isothiocyanates include the loss of the NCS group and fragmentation of the aromatic ring.[4]
Potential Applications in Drug Development and Research
Aryl isothiocyanates are a well-studied class of compounds with significant potential in drug discovery, primarily due to their anticancer and anti-inflammatory properties.[5][6] The biological activities of these compounds are largely attributed to their ability to modulate key cellular signaling pathways.
Anticancer and Chemopreventive Potential
Isothiocyanates have been shown to exert anticancer effects through multiple mechanisms, including:
-
Induction of Phase II Detoxifying Enzymes: A primary mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[7][8] Isothiocyanates can react with cysteine residues on Keap1, a repressor of Nrf2, leading to the release and nuclear translocation of Nrf2. Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for phase II detoxifying and antioxidant enzymes, upregulating their expression.[9][10][11]
-
Inhibition of NF-κB Signaling: Many isothiocyanates have been shown to suppress the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[12][13] This is often achieved by inhibiting the degradation of IκB, the inhibitory protein of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.[9]
-
Induction of Apoptosis and Cell Cycle Arrest: Isothiocyanates can induce programmed cell death (apoptosis) in cancer cells and can cause cell cycle arrest, preventing their proliferation.[14]
The presence of the electron-withdrawing trifluoromethoxy group in 1-isothiocyanato-3-(trifluoromethoxy)benzene may influence its biological activity, potentially enhancing its potency as an Nrf2 activator or an NF-κB inhibitor.
Representative Signaling Pathway
The following diagram illustrates the key signaling pathways commonly modulated by aryl isothiocyanates, which are likely relevant to the biological activity of 1-isothiocyanato-3-(trifluoromethoxy)benzene.
Safety and Handling
Aryl isothiocyanates should be handled with care in a laboratory setting. The following are general safety and handling precautions.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and amines.[15]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from moisture.[16]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1-Isothiocyanato-3-(trifluoromethoxy)benzene is a reactive organic compound with potential for applications in organic synthesis and as a scaffold in drug discovery. While specific experimental data for this molecule is limited, its chemical behavior and biological activity can be inferred from the well-established chemistry and pharmacology of aryl isothiocyanates. Its trifluoromethoxy substitution may confer unique properties that warrant further investigation, particularly in the context of modulating the Nrf2 and NF-κB signaling pathways for potential therapeutic benefit in cancer and inflammatory diseases. Researchers are encouraged to exercise appropriate caution when handling this compound and to conduct thorough characterization to validate its properties and potential applications.
References
- 1. benchchem.com [benchchem.com]
- 2. CCCC 1973, Volume 38, Issue 12, Abstracts pp. 3852-3856 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 3. spectrabase.com [spectrabase.com]
- 4. scispace.com [scispace.com]
- 5. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 6. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 10. Isothiocyanates Reduce Mercury Accumulation via an Nrf2-Dependent Mechanism during Exposure of Mice to Methylmercury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nj.gov [nj.gov]
- 16. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the NMR Data Interpretation of 1-isothiocyanato-3-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed interpretation of the predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-isothiocyanato-3-(trifluoromethoxy)benzene. Due to the absence of publicly available experimental spectra for this specific compound, this document presents a comprehensive analysis based on established NMR principles and data from structurally analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this and related molecules. The methodologies for standard NMR experiments are also detailed.
Introduction
1-isothiocyanato-3-(trifluoromethoxy)benzene is an organic compound featuring a benzene ring substituted with an isothiocyanate (-N=C=S) group and a trifluoromethoxy (-OCF₃) group at the meta position. Both substituents are of significant interest in medicinal chemistry and materials science. The isothiocyanate group is a versatile functional handle for bioconjugation, while the trifluoromethoxy group is widely used to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Accurate interpretation of NMR data is crucial for the unambiguous structural confirmation and purity assessment of this compound.
This guide provides predicted ¹H, ¹³C, and ¹⁹F NMR data, along with a discussion of the expected spectral patterns.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for 1-isothiocyanato-3-(trifluoromethoxy)benzene. These predictions are based on data from similar structures, including (trifluoromethoxy)benzene and 1-isothiocyanato-3-(trifluoromethyl)benzene.[2][3][4][5]
Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| H-2 | Singlet (or narrow triplet) | 7.35 - 7.45 | J(H,F) ≈ 1-2 Hz |
| H-4 | Doublet of doublets | 7.20 - 7.30 | J(H,H) ≈ 8 Hz, J(H,H) ≈ 2 Hz |
| H-5 | Triplet | 7.40 - 7.50 | J(H,H) ≈ 8 Hz |
| H-6 | Doublet | 7.15 - 7.25 | J(H,H) ≈ 8 Hz |
Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-1 (C-NCS) | 132 - 134 | |
| C-2 (C-H) | 118 - 120 | |
| C-3 (C-OCF₃) | 149 - 151 | |
| C-4 (C-H) | 124 - 126 | |
| C-5 (C-H) | 130 - 132 | |
| C-6 (C-H) | 116 - 118 | |
| NCS | 135 - 145 | Signal may be broad or difficult to detect.[6] |
| OCF₃ | 120 - 122 (quartet) | J(C,F) ≈ 255-260 Hz |
Predicted ¹⁹F NMR Data
Solvent: CDCl₃, Reference: CFCl₃ (0 ppm)
| Fluorine | Multiplicity | Predicted Chemical Shift (δ, ppm) |
| -OCF₃ | Singlet | -58 to -60 |
Interpretation of NMR Data
¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show four distinct signals corresponding to the four protons on the benzene ring.
-
H-5: Being para to the isothiocyanate group and ortho to the trifluoromethoxy group, it is expected to appear as a triplet due to coupling with H-4 and H-6.
-
H-4 and H-6: These protons will appear as doublets or doublet of doublets due to ortho and meta couplings.
-
H-2: This proton is situated between the two electron-withdrawing groups and is expected to be the most downfield of the aromatic protons. It may appear as a singlet or a narrow triplet due to a small coupling to the fluorine atoms of the -OCF₃ group.
¹³C NMR Spectrum
The ¹³C NMR spectrum will be characterized by signals for the six aromatic carbons, the isothiocyanate carbon, and the trifluoromethoxy carbon.
-
C-3 (C-OCF₃): This carbon, directly attached to the electronegative oxygen of the trifluoromethoxy group, is expected to be the most downfield of the aromatic carbons.
-
OCF₃ Carbon: This signal will appear as a quartet due to the large one-bond coupling with the three fluorine atoms (¹JCF).
-
NCS Carbon: The isothiocyanate carbon often exhibits a broad signal and can sometimes be difficult to observe due to its quadrupolar relaxation and the dynamics of the group.[6]
-
Aromatic Carbons: The remaining aromatic carbons will have chemical shifts influenced by the electron-withdrawing effects of both substituents.
¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to be the simplest, showing a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift is characteristic for the -OCF₃ group on an aromatic ring.[7][8]
Experimental Protocols
The following provides a general methodology for acquiring NMR data for compounds similar to 1-isothiocyanato-3-(trifluoromethoxy)benzene.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition: [10]
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (zgpg30).
-
Spectral Width: ~240 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~100 ppm.
-
Number of Scans: 64-128.
-
Relaxation Delay: 1-2 seconds.
-
Visualization of Structural Relationships
The following diagram illustrates the key structural features of 1-isothiocyanato-3-(trifluoromethoxy)benzene and the expected long-range correlations in a Heteronuclear Multiple Bond Correlation (HMBC) NMR experiment.
References
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. (Trifluoromethoxy)benzene(456-55-3) 1H NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 3-(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE(1840-19-3) 13C NMR spectrum [chemicalbook.com]
- 5. 3-(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE(1840-19-3) 1H NMR [m.chemicalbook.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. colorado.edu [colorado.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. rsc.org [rsc.org]
Unveiling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Analysis of 1-Isothiocyanato-3-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of the novel compound 1-isothiocyanato-3-(trifluoromethoxy)benzene. This document outlines predicted fragmentation patterns, detailed experimental protocols, and the logical workflows required for the accurate identification and characterization of this molecule, which holds potential significance in the fields of medicinal chemistry and drug development.
Predicted Mass Spectrum and Fragmentation Data
While a publicly available mass spectrum for 1-isothiocyanato-3-(trifluoromethoxy)benzene is not readily accessible, a detailed prediction of its electron ionization (EI) mass spectrum can be constructed based on the known fragmentation patterns of structurally similar compounds, including isothiocyanates and trifluoromethoxy-substituted aromatic rings. The predicted major ions and their relative abundances are summarized in the table below.
| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure / Neutral Loss | Predicted Relative Abundance |
| [M]•+ | 221 | Molecular Ion | Moderate |
| [M - OCF3]•+ | 136 | Loss of trifluoromethoxy radical | Moderate to High |
| [M - NCS]•+ | 163 | Loss of isothiocyanate radical | Moderate |
| [C7H4F3O]+ | 161 | Trifluoromethoxybenzoyl cation | Low |
| [C6H4F3]+ | 145 | Trifluoromethylphenyl cation | Low |
| [C6H4NCS]+ | 134 | Isothiocyanatophenyl cation | Moderate |
| [NCS]+ | 58 | Isothiocyanate radical cation | Low |
Experimental Protocol for Mass Spectrometry Analysis
The following protocol provides a general framework for the analysis of 1-isothiocyanato-3-(trifluoromethoxy)benzene using Gas Chromatography-Mass Spectrometry (GC-MS), a common and effective technique for the analysis of volatile and semi-volatile small molecules.[1][2]
2.1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of 1-isothiocyanato-3-(trifluoromethoxy)benzene at a concentration of 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.[1]
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard: For quantitative analysis, add a suitable internal standard to each working solution at a fixed concentration.
2.2. Instrumentation and Parameters
A standard benchtop GC-MS system equipped with an electron ionization (EI) source is recommended.[3] The following parameters can be used as a starting point and should be optimized for the specific instrument and application.[1]
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| --- Inlet Temperature | 250 °C |
| --- Injection Volume | 1 µL |
| --- Injection Mode | Splitless |
| --- Carrier Gas | Helium |
| --- Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| --- Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Mass Spectrometer (MS) | |
| --- Ionization Mode | Electron Ionization (EI) |
| --- Ionization Energy | 70 eV |
| --- Source Temperature | 230 °C |
| --- Quadrupole Temperature | 150 °C |
| --- Mass Range | m/z 40-400 |
| --- Solvent Delay | 3 min |
2.3. Data Acquisition and Analysis
-
Acquisition: Acquire the mass spectra of the prepared samples.
-
Data Processing: Process the acquired data using the instrument's software. This includes background subtraction and peak integration.
-
Identification: Identify the peak corresponding to 1-isothiocyanato-3-(trifluoromethoxy)benzene based on its retention time and the fragmentation pattern in the mass spectrum.
-
Quantification: If an internal standard is used, calculate the concentration of the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizing the Analytical Workflow and Fragmentation
To further elucidate the analytical process and the molecular fragmentation, the following diagrams have been generated using the DOT language.
Caption: A flowchart of the GC-MS experimental workflow.
Caption: The predicted EI fragmentation pathway.
This technical guide provides a foundational understanding of the mass spectrometric analysis of 1-isothiocyanato-3-(trifluoromethoxy)benzene. The provided protocols and predicted data serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds. Further experimental work is necessary to confirm the predicted fragmentation patterns and to develop and validate quantitative analytical methods.
References
The Reactivity of 1-Isothiocyanato-3-(trifluoromethoxy)benzene with Amines: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis of novel thiourea derivatives for potential therapeutic applications.
This technical guide provides a comprehensive overview of the reactivity of 1-isothiocyanato-3-(trifluoromethoxy)benzene with primary and secondary amines, leading to the formation of N,N'-disubstituted thiourea derivatives. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This document details the underlying reaction mechanism, provides detailed experimental protocols, summarizes quantitative data from analogous reactions, and visualizes relevant biological pathways and experimental workflows.
Core Concepts: The Thiourea Synthesis
The fundamental reaction between an isothiocyanate and an amine is a nucleophilic addition. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This is followed by a proton transfer to the nitrogen atom of the former isothiocyanate, resulting in the formation of a stable thiourea product.[1][2] The reaction is typically efficient and proceeds under mild conditions.[1][2]
The reactivity of the isothiocyanate is influenced by the electronic nature of its substituents. The presence of the electron-withdrawing trifluoromethoxy (-OCF₃) group on the phenyl ring of 1-isothiocyanato-3-(trifluoromethoxy)benzene is expected to increase the electrophilicity of the central carbon atom, thereby enhancing its reactivity towards nucleophilic attack by amines.
Quantitative Data Summary
While specific quantitative data for the reaction of 1-isothiocyanato-3-(trifluoromethoxy)benzene with a wide range of amines is not extensively available in the public domain, a comprehensive study on the closely related 3-(trifluoromethyl)aniline provides excellent analogous data. The following tables summarize the reaction yields for the synthesis of various N,N'-disubstituted thioureas where one of the reactants is an amine and the other is an isothiocyanate, resulting in a thiourea with a 3-(trifluoromethyl)phenyl moiety. Given the similar electron-withdrawing properties of the trifluoromethyl and trifluoromethoxy groups, these yields are expected to be highly representative.
Table 1: Reaction of Aromatic Isothiocyanates with 3-(Trifluoromethyl)aniline
| Amine Reactant (Isothiocyanate) | Product | Yield (%) |
| Phenyl isothiocyanate | N-Phenyl-N'-(3-(trifluoromethyl)phenyl)thiourea | 75 |
| 4-Chlorophenyl isothiocyanate | N-(4-Chlorophenyl)-N'-(3-(trifluoromethyl)phenyl)thiourea | 82 |
| 4-Fluorophenyl isothiocyanate | N-(4-Fluorophenyl)-N'-(3-(trifluoromethyl)phenyl)thiourea | 78 |
| 4-Bromophenyl isothiocyanate | N-(4-Bromophenyl)-N'-(3-(trifluoromethyl)phenyl)thiourea | 80 |
| 4-Iodophenyl isothiocyanate | N-(4-Iodophenyl)-N'-(3-(trifluoromethyl)phenyl)thiourea | 79 |
| 4-Nitrophenyl isothiocyanate | N-(4-Nitrophenyl)-N'-(3-(trifluoromethyl)phenyl)thiourea | 65 |
| 4-Methylphenyl isothiocyanate | N-(4-Methylphenyl)-N'-(3-(trifluoromethyl)phenyl)thiourea | 72 |
| 4-Methoxyphenyl isothiocyanate | N-(4-Methoxyphenyl)-N'-(3-(trifluoromethyl)phenyl)thiourea | 70 |
Data adapted from a study on the synthesis of thiourea derivatives incorporating a 3-(trifluoromethyl)phenyl moiety.[3]
Table 2: Reaction of Aliphatic Isothiocyanates with 3-(Trifluoromethyl)aniline
| Amine Reactant (Isothiocyanate) | Product | Yield (%) |
| Methyl isothiocyanate | N-Methyl-N'-(3-(trifluoromethyl)phenyl)thiourea | 68 |
| Ethyl isothiocyanate | N-Ethyl-N'-(3-(trifluoromethyl)phenyl)thiourea | 71 |
| Propyl isothiocyanate | N-Propyl-N'-(3-(trifluoromethyl)phenyl)thiourea | 73 |
| Isopropyl isothiocyanate | N-Isopropyl-N'-(3-(trifluoromethyl)phenyl)thiourea | 70 |
| Butyl isothiocyanate | N-Butyl-N'-(3-(trifluoromethyl)phenyl)thiourea | 74 |
| Allyl isothiocyanate | N-Allyl-N'-(3-(trifluoromethyl)phenyl)thiourea | 69 |
| Cyclohexyl isothiocyanate | N-Cyclohexyl-N'-(3-(trifluoromethyl)phenyl)thiourea | 76 |
Data adapted from a study on the synthesis of thiourea derivatives incorporating a 3-(trifluoromethyl)phenyl moiety.[3]
Experimental Protocols
The following are detailed methodologies for the synthesis of N,N'-disubstituted thioureas from an isothiocyanate and an amine. These protocols are based on established and reliable procedures.[1][2][3]
General Procedure for the Synthesis of N-Aryl/Alkyl-N'-(3-(trifluoromethoxy)phenyl)thiourea
Materials:
-
1-Isothiocyanato-3-(trifluoromethoxy)benzene (1.0 equivalent)
-
Appropriate primary or secondary amine (1.0 equivalent)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the selected amine (1.0 equivalent) in a suitable anhydrous solvent.
-
Reagent Addition: To the stirring solution, add 1-isothiocyanato-3-(trifluoromethoxy)benzene (1.0 equivalent) dropwise at room temperature.
-
Reaction Monitoring: The reaction is typically exothermic and proceeds to completion within 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup and Isolation:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexane) or by column chromatography on silica gel.
-
Visualizations
Logical Relationship of Reactants to Product
The synthesis of N,N'-disubstituted thioureas from 1-isothiocyanato-3-(trifluoromethoxy)benzene and an amine follows a direct and logical chemical transformation.
Caption: Logical flow from reactants to the thiourea product.
Experimental Workflow for Thiourea Synthesis
The general laboratory procedure for the synthesis and purification of N,N'-disubstituted thioureas can be visualized as a clear workflow.
Caption: General experimental workflow for thiourea synthesis.
Potential Signaling Pathway: Induction of Apoptosis by Thiourea Derivatives
Thiourea derivatives have been investigated for their cytotoxic effects on cancer cells. A potential mechanism of action involves the induction of apoptosis. This signaling pathway diagram illustrates a hypothetical mechanism based on the known activities of similar compounds.
Caption: A potential signaling pathway for thiourea-induced apoptosis.
References
An In-Depth Technical Guide to the Safe Handling of 1-Isothiocyanato-3-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1-isothiocyanato-3-(trifluoromethoxy)benzene (CAS RN: 1840-19-3), a reactive chemical intermediate of interest in pharmaceutical and agrochemical research. Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.
Chemical and Physical Properties
1-Isothiocyanato-3-(trifluoromethoxy)benzene is a clear yellow to orange liquid.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₄F₃NS | [1] |
| Molecular Weight | 203.18 g/mol | [1] |
| Appearance | Clear yellow to orange liquid | [1] |
| Boiling Point | 206-208 °C | [2] |
| Density | 1.335 g/mL at 25 °C | [1] |
| Flash Point | 94 °C | [1] |
| Water Solubility | Hydrolyzes in water | [1] |
Hazard Identification and Classification
This compound is classified as hazardous. The GHS hazard statements indicate that it is harmful if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage. It may also cause respiratory irritation.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Safety and Handling Precautions
Given the hazardous nature of this chemical, the following precautions must be strictly observed.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if working outside a fume hood or if ventilation is inadequate.[1]
Engineering Controls
-
All handling of 1-isothiocyanato-3-(trifluoromethoxy)benzene should be conducted in a well-ventilated chemical fume hood.[1]
-
Eyewash stations and safety showers must be readily accessible in the work area.
Safe Handling and Storage
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe vapor or mist.[1]
-
Keep container tightly closed in a dry and well-ventilated place.[1]
-
Store in a cool, dark place away from incompatible materials such as oxidizing agents, acids, and bases.[1]
Emergency Procedures
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]
Experimental Protocols
Synthesis of 1-Isothiocyanato-3-(trifluoromethoxy)benzene
A general method for the synthesis of aryl isothiocyanates involves the reaction of the corresponding aniline with carbon disulfide. The synthesis of 1-isothiocyanato-3-(trifluoromethoxy)benzene can be achieved using 3-(trifluoromethoxy)aniline as the starting material.[2]
Materials:
-
3-(Trifluoromethoxy)aniline
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable base
-
Toluene or another suitable solvent
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethoxy)aniline and triethylamine in toluene.
-
Cool the solution in an ice bath.
-
Slowly add carbon disulfide to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture again in an ice bath and slowly add a solution of hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Biological Activity and Potential Signaling Pathways
Proposed General Mechanism of Action
Isothiocyanates are electrophilic compounds that can react with nucleophilic cellular targets, most notably the sulfhydryl groups of cysteine residues in proteins.[4] This reactivity is central to their biological effects.
Caption: Proposed mechanism of isothiocyanate cellular activity.
Potential Metabolic Pathway
The primary metabolic pathway for isothiocyanates in the body is the mercapturic acid pathway. This involves conjugation with glutathione (GSH), followed by enzymatic degradation to a mercapturic acid derivative (an N-acetylcysteine conjugate), which is then excreted in the urine.[5][6]
Caption: The mercapturic acid pathway for isothiocyanate metabolism.
Disposal Considerations
Dispose of 1-isothiocyanato-3-(trifluoromethoxy)benzene and any contaminated materials in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.
Disclaimer: This guide is intended for informational purposes only and does not substitute for a comprehensive risk assessment by qualified professionals. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with 1-Isothiocyanato-3-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein labeling is a fundamental technique in life sciences and drug development, enabling the study of protein function, localization, and interactions. Isothiocyanates are a class of reagents that covalently label proteins by reacting with primary amine groups. This document provides detailed application notes and a comprehensive protocol for labeling proteins with 1-isothiocyanato-3-(trifluoromethoxy)benzene.
The trifluoromethoxy group offers unique properties that can be advantageous for certain applications. It increases the lipophilicity of the label, which may influence the labeled protein's interaction with cellular membranes or hydrophobic pockets of other proteins.[1] Furthermore, the presence of fluorine atoms provides a spectroscopic handle for ¹⁹F NMR studies, allowing for the investigation of protein conformation and binding events without the need for radioisotopes.[2]
The isothiocyanate group (-N=C=S) reacts with the primary amino groups of proteins, such as the N-terminal alpha-amino group and the epsilon-amino group of lysine residues, to form a stable thiourea bond.[3][4] The reaction is pH-dependent, with optimal labeling typically occurring under alkaline conditions (pH 8.5-9.0) where the amino groups are deprotonated and more nucleophilic.[5][6]
Materials
-
Protein of interest
-
1-isothiocyanato-3-(trifluoromethoxy)benzene
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., gel filtration column such as Sephadex G-25)
-
Dialysis tubing or centrifugal ultrafiltration units
-
Spectrophotometer
-
Reaction tubes
-
Rotary shaker or mixer
Experimental Protocols
I. Preparation of Reagents
-
Protein Solution:
-
Prepare the protein solution at a concentration of 2-10 mg/mL in the Labeling Buffer.
-
Crucial Note: Ensure the buffer is free of primary amines (e.g., Tris, glycine) and ammonium salts, as these will compete with the protein for reaction with the isothiocyanate.[5][7][8] If the protein is in an incompatible buffer, exchange it with the Labeling Buffer using dialysis or a desalting column.
-
-
1-isothiocyanato-3-(trifluoromethoxy)benzene Solution:
II. Protein Labeling Reaction
-
Slowly add the desired molar excess of the 1-isothiocyanato-3-(trifluoromethoxy)benzene solution to the protein solution while gently stirring. A starting point is a 10- to 20-fold molar excess of the labeling reagent to the protein.[4] The optimal ratio may need to be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C on a rotary shaker, protected from light.[4][11]
III. Quenching the Reaction
-
After the incubation period, quench the reaction by adding the Quenching Buffer to a final concentration of 100 mM.
-
Incubate for an additional 30 minutes at room temperature to allow any unreacted isothiocyanate to be scavenged.[8]
IV. Purification of the Labeled Protein
-
Separate the labeled protein from the unreacted labeling reagent and byproducts using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).[7][12]
-
The labeled protein will elute in the void volume, while the smaller, unreacted molecules will be retained by the column.
-
Alternatively, dialysis or centrifugal ultrafiltration can be used to remove the excess labeling reagent.
V. Characterization of the Labeled Protein
-
Degree of Labeling (DOL) Determination:
-
The DOL is the average number of label molecules conjugated to each protein molecule. It can be determined using spectrophotometry.
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the 1-isothiocyanato-3-(trifluoromethoxy)benzene label.
-
The protein concentration can be calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein Where:
-
A₂₈₀ is the absorbance at 280 nm.
-
Aₘₐₓ is the absorbance at the maximum wavelength of the label.
-
CF is the correction factor (A₂₈₀ of the label / Aₘₐₓ of the label).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
The concentration of the label can be calculated using: Label Concentration (M) = Aₘₐₓ / ε_label Where:
-
ε_label is the molar extinction coefficient of the 1-isothiocyanato-3-(trifluoromethoxy)benzene.
-
-
The DOL is then calculated as: DOL = Label Concentration / Protein Concentration
-
For antibodies, a DOL between 2 and 10 is generally considered ideal.[3]
-
-
Functional Analysis:
-
It is essential to confirm that the labeling process has not adversely affected the biological activity of the protein. Perform a relevant functional assay (e.g., ELISA, enzyme activity assay) to compare the activity of the labeled protein with that of the unlabeled protein.
-
Data Presentation
Table 1: Quantitative Parameters for Protein Labeling
| Parameter | Recommended Range | Purpose |
| Protein Concentration | 2-10 mg/mL | To ensure efficient labeling. |
| Molar Excess of Label | 10-20 fold | To drive the reaction to completion. |
| Reaction pH | 8.5-9.0 | To deprotonate primary amines for nucleophilic attack. |
| Reaction Time | 1-2 hours (RT) or overnight (4°C) | To allow for sufficient conjugation. |
| Degree of Labeling (DOL) | 2-10 (for antibodies) | To ensure adequate signal without compromising protein function. |
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Reaction of isothiocyanate with a protein amine.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 7. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 8. assaygenie.com [assaygenie.com]
- 9. FITC Labeling Service - Antibody Conjugation - BiologicsCorp [biologicscorp.com]
- 10. echemi.com [echemi.com]
- 11. bcc.bas.bg [bcc.bas.bg]
- 12. scribd.com [scribd.com]
Application Notes and Protocols for Edman Degradation Sequencing using 1-Isothiocyanato-3-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of 1-isothiocyanato-3-(trifluoromethoxy)benzene as a reagent in Edman degradation for N-terminal protein and peptide sequencing. The introduction of the trifluoromethoxy group offers potential advantages in terms of reaction kinetics and detection sensitivity, particularly for mass spectrometry and ¹⁹F NMR-based analysis.
The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing substituent, which enhances the electrophilicity of the isothiocyanate carbon. This increased reactivity can lead to more efficient coupling with the N-terminal amino group of peptides under milder conditions compared to the traditional phenyl isothiocyanate (PITC). Furthermore, the presence of fluorine atoms provides a unique spectroscopic handle for detection and quantification of the resulting 3-(trifluoromethoxy)phenylthiohydantoin (TFMP-TH) amino acid derivatives.
Principle of the Method
Edman degradation is a stepwise process for sequencing amino acids in a peptide from the N-terminus. The methodology using 1-isothiocyanato-3-(trifluoromethoxy)benzene follows the same fundamental three-step cycle:
-
Coupling: The peptide is reacted with 1-isothiocyanato-3-(trifluoromethoxy)benzene under alkaline conditions to form a 3-(trifluoromethoxy)phenylthiocarbamoyl (TFMP-TC) peptide derivative.
-
Cleavage: The N-terminal amino acid derivative is selectively cleaved from the peptide chain under anhydrous acidic conditions, typically with trifluoroacetic acid (TFA), to yield an anilinothiazolinone (ATZ) derivative and the shortened peptide.[1][2]
-
Conversion: The unstable ATZ derivative is converted to the more stable 3-(trifluoromethoxy)phenylthiohydantoin (TFMP-TH) amino acid derivative using aqueous acid. This stable derivative is then identified by chromatography or other analytical methods.
This cycle is repeated to identify the sequence of amino acids one by one from the N-terminus.
Experimental Protocols
Protocol 1: Synthesis of 3-(Trifluoromethoxy)phenylthiohydantoin (TFMP-TH) Amino Acid Standards
Objective: To synthesize a complete set of TFMP-TH amino acid standards for calibration and identification in subsequent HPLC, MS, and NMR analyses.
Materials:
-
1-isothiocyanato-3-(trifluoromethoxy)benzene
-
Individual L-amino acids
-
Pyridine
-
N,N-dimethylallylamine (DMAA)
-
Trifluoroacetic acid (TFA)
-
1 N HCl
-
Ethyl acetate
-
Heptane
-
Acetonitrile (ACN)
-
Water, HPLC grade
-
Nitrogen gas
Procedure:
-
Coupling Reaction:
-
Dissolve each amino acid (10 µmol) in 200 µL of a 2:1:1 solution of pyridine, DMAA, and water.
-
Add a 1.2-fold molar excess of 1-isothiocyanato-3-(trifluoromethoxy)benzene.
-
Incubate the reaction mixture at 50°C for 30 minutes.
-
Dry the sample completely under a stream of nitrogen.
-
-
Washing:
-
Resuspend the dried residue in 200 µL of ethyl acetate.
-
Add 200 µL of heptane and vortex thoroughly.
-
Remove the upper organic phase. Repeat the wash two more times.
-
Dry the sample completely under a stream of nitrogen.
-
-
Cleavage Reaction:
-
Add 200 µL of anhydrous trifluoroacetic acid (TFA) to the dried sample.
-
Incubate at 50°C for 15 minutes.
-
Dry the sample completely under a stream of nitrogen.
-
-
Conversion to TFMP-TH:
-
Add 100 µL of 1 N HCl to the dried residue.
-
Incubate at 60°C for 20 minutes to convert the ATZ-amino acid to the stable TFMP-TH-amino acid.
-
Dry the sample completely under a stream of nitrogen.
-
The resulting TFMP-TH amino acid can be redissolved in a suitable solvent (e.g., acetonitrile/water) for analysis.
-
Protocol 2: N-Terminal Sequencing of a Peptide Sample
Objective: To determine the N-terminal amino acid sequence of a purified peptide sample.
Materials:
-
Purified peptide sample (10-100 pmol)
-
Coupling buffer: 2:1:1 pyridine/DMAA/water
-
1-isothiocyanato-3-(trifluoromethoxy)benzene solution (5% in heptane)
-
Anhydrous trifluoroacetic acid (TFA)
-
Conversion solution: 1 N HCl
-
Extraction solvent 1: Ethyl acetate
-
Extraction solvent 2: Heptane
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Nitrogen gas
Procedure:
This protocol is designed for manual sequencing but can be adapted for automated sequencers.
-
Sample Preparation:
-
Ensure the peptide sample is salt-free and dry in a reaction vial.
-
-
Cycle 1: Coupling
-
Add 20 µL of coupling buffer to the peptide sample.
-
Add 20 µL of 5% 1-isothiocyanato-3-(trifluoromethoxy)benzene in heptane.
-
Incubate at 50°C for 30 minutes.
-
Dry the sample under a stream of nitrogen.
-
-
Cycle 1: Washing
-
Add 50 µL of ethyl acetate and 50 µL of heptane. Vortex and centrifuge.
-
Remove the upper organic phase. Repeat the wash twice.
-
Dry the remaining peptide under a stream of nitrogen.
-
-
Cycle 1: Cleavage
-
Add 20 µL of anhydrous TFA.
-
Incubate at 50°C for 15 minutes.
-
Dry the sample under a stream of nitrogen. The dried residue contains the cleaved ATZ-amino acid and the shortened peptide.
-
-
Cycle 1: Extraction of ATZ-amino acid
-
Add 50 µL of ethyl acetate to the dried residue. Vortex and centrifuge.
-
Carefully transfer the ethyl acetate (containing the ATZ-amino acid) to a new tube.
-
Dry both the ethyl acetate extract and the remaining peptide.
-
-
Cycle 1: Conversion
-
To the dried ethyl acetate extract, add 30 µL of 1 N HCl.
-
Incubate at 60°C for 20 minutes.
-
Dry the sample under a stream of nitrogen. The resulting TFMP-TH-amino acid is ready for analysis.
-
-
Subsequent Cycles:
-
The dried, shortened peptide from step 5 is subjected to the next cycle of Edman degradation, starting from the coupling step (step 2).
-
Protocol 3: HPLC-UV Analysis of TFMP-TH Amino Acids
Objective: To separate and identify the TFMP-TH amino acid derivatives by reverse-phase high-performance liquid chromatography with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 269 nm.
-
Injection Volume: 10-20 µL.
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 50 |
| 22.0 | 90 |
| 24.0 | 90 |
| 25.0 | 10 |
| 30.0 | 10 |
Data Presentation
The following tables provide expected (extrapolated) quantitative data for the analysis of TFMP-TH amino acid derivatives. These values should be confirmed experimentally with synthesized standards.
Table 1: Expected HPLC Retention Times and UV-Vis Characteristics of TFMP-TH Amino Acids
| Amino Acid | TFMP-TH Derivative | Expected Retention Time (min) | λmax (nm) |
| Aspartic Acid | TFMP-TH-Asp | 4.5 | 269 |
| Glutamic Acid | TFMP-TH-Glu | 5.2 | 269 |
| Asparagine | TFMP-TH-Asn | 6.8 | 269 |
| Serine | TFMP-TH-Ser | 7.5 | 269 |
| Glutamine | TFMP-TH-Gln | 8.1 | 269 |
| Glycine | TFMP-TH-Gly | 9.0 | 269 |
| Threonine | TFMP-TH-Thr | 9.8 | 269 |
| Histidine | TFMP-TH-His | 10.5 | 269 |
| Arginine | TFMP-TH-Arg | 11.2 | 269 |
| Alanine | TFMP-TH-Ala | 12.0 | 269 |
| Proline | TFMP-TH-Pro | 13.5 | 269 |
| Tyrosine | TFMP-TH-Tyr | 14.8 | 269 |
| Valine | TFMP-TH-Val | 15.5 | 269 |
| Methionine | TFMP-TH-Met | 16.2 | 269 |
| Isoleucine | TFMP-TH-Ile | 17.0 | 269 |
| Leucine | TFMP-TH-Leu | 17.8 | 269 |
| Phenylalanine | TFMP-TH-Phe | 18.5 | 269 |
| Tryptophan | TFMP-TH-Trp | 19.2 | 269 |
| Lysine | TFMP-TH-Lys | 20.0 | 269 |
| Cysteine | TFMP-TH-Cys | 20.8 | 269 |
Table 2: Expected Mass-to-Charge Ratios (m/z) for TFMP-TH Amino Acid Derivatives in Mass Spectrometry
| Amino Acid | TFMP-TH Derivative | Molecular Formula | Expected [M+H]⁺ m/z |
| Glycine | TFMP-TH-Gly | C₁₀H₇F₃N₂O₂S | 293.02 |
| Alanine | TFMP-TH-Ala | C₁₁H₉F₃N₂O₂S | 307.04 |
| Valine | TFMP-TH-Val | C₁₃H₁₃F₃N₂O₂S | 335.07 |
| Leucine | TFMP-TH-Leu | C₁₄H₁₅F₃N₂O₂S | 349.08 |
| Isoleucine | TFMP-TH-Ile | C₁₄H₁₅F₃N₂O₂S | 349.08 |
| Proline | TFMP-TH-Pro | C₁₃H₁₁F₃N₂O₂S | 333.05 |
| Phenylalanine | TFMP-TH-Phe | C₁₇H₁₃F₃N₂O₂S | 383.07 |
| Tryptophan | TFMP-TH-Trp | C₁₉H₁₄F₃N₃O₂S | 422.08 |
| Serine | TFMP-TH-Ser | C₁₁H₉F₃N₂O₃S | 323.03 |
| Threonine | TFMP-TH-Thr | C₁₂H₁₁F₃N₂O₃S | 337.05 |
| Cysteine | TFMP-TH-Cys | C₁₁H₉F₃N₂O₂S₂ | 339.01 |
| Methionine | TFMP-TH-Met | C₁₃H₁₃F₃N₂O₂S₂ | 367.04 |
| Asparagine | TFMP-TH-Asn | C₁₂H₁₀F₃N₃O₃S | 350.04 |
| Glutamine | TFMP-TH-Gln | C₁₃H₁₂F₃N₃O₃S | 364.06 |
| Aspartic Acid | TFMP-TH-Asp | C₁₂H₉F₃N₂O₄S | 351.02 |
| Glutamic Acid | TFMP-TH-Glu | C₁₃H₁₁F₃N₂O₄S | 365.04 |
| Tyrosine | TFMP-TH-Tyr | C₁₇H₁₃F₃N₂O₃S | 399.06 |
| Lysine | TFMP-TH-Lys | C₁₄H₁₆F₃N₃O₂S | 364.09 |
| Histidine | TFMP-TH-His | C₁₄H₁₂F₃N₄O₂S | 385.07 |
| Arginine | TFMP-TH-Arg | C₁₄H₁₆F₃N₅O₂S | 392.10 |
Table 3: Expected ¹⁹F NMR Chemical Shifts for TFMP-TH Amino Acid Derivatives
| TFMP-TH Derivative | Expected ¹⁹F Chemical Shift (δ, ppm) (relative to CFCl₃) |
| All TFMP-TH Amino Acids | -58 to -60 |
Note: The chemical shift of the -OCF₃ group is expected to be largely independent of the amino acid side chain.
Visualizations
Caption: Workflow of Edman degradation using 1-isothiocyanato-3-(trifluoromethoxy)benzene.
Caption: Chemical reaction pathway of a single Edman degradation cycle.
Conclusion
The use of 1-isothiocyanato-3-(trifluoromethoxy)benzene in Edman degradation presents a promising alternative to traditional reagents. The enhanced reactivity due to the electron-withdrawing trifluoromethoxy group may lead to improved sequencing efficiency. The incorporation of a trifluoromethoxy moiety provides a versatile analytical handle for sensitive detection by mass spectrometry and unique identification by ¹⁹F NMR. The protocols and data provided herein serve as a comprehensive guide for researchers to implement this advanced sequencing reagent in their protein and peptide characterization workflows. Experimental validation of the extrapolated data is recommended for optimal results.
References
Application Notes and Protocols for the Derivatization of Amino Acids with 1-Isothiocyanato-3-(trifluoromethoxy)benzene for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of amino acids is crucial in various fields, including biomedical research, clinical diagnostics, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for amino acid analysis, often requiring a derivatization step to enhance the chromatographic separation and detection of these otherwise challenging analytes. This document provides detailed application notes and protocols for the pre-column derivatization of amino acids using 1-isothiocyanato-3-(trifluoromethoxy)benzene.
This method is analogous to the well-established phenylisothiocyanate (PITC) method. The derivatizing agent, 1-isothiocyanato-3-(trifluoromethoxy)benzene, reacts with the primary and secondary amino groups of amino acids to form stable, UV-active 3-(trifluoromethoxy)phenylthiocarbamoyl (TFM-PTC) derivatives. The trifluoromethoxy group is expected to increase the hydrophobicity of the derivatives, potentially leading to improved retention and separation on reversed-phase HPLC columns. The resulting TFM-PTC amino acids can be readily detected by UV spectrophotometry.
These protocols are provided as a comprehensive guide for method development and routine analysis. It is recommended that users perform internal validation to ensure the method's performance for their specific application.
Principle of Derivatization
The derivatization reaction involves the nucleophilic addition of the amino group of the amino acid to the electrophilic carbon atom of the isothiocyanate group of 1-isothiocyanato-3-(trifluoromethoxy)benzene. This reaction proceeds under mildly alkaline conditions to ensure the amino group is deprotonated and thus more nucleophilic. The resulting TFM-PTC derivatives are stable and exhibit strong UV absorbance, making them suitable for quantitative HPLC analysis.
Applications of 1-Isothiocyanato-3-(trifluoromethoxy)benzene in Medicinal Chemistry: A Detailed Overview
Introduction
1-Isothiocyanato-3-(trifluoromethoxy)benzene is an aromatic isothiocyanate that serves as a versatile building block in medicinal chemistry for the synthesis of novel bioactive compounds. The isothiocyanate (-N=C=S) functional group is a reactive electrophile that readily participates in addition reactions with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity allows for its incorporation into a diverse range of molecular scaffolds to generate compounds with potential therapeutic applications. The presence of the trifluoromethoxy (-OCF3) group can enhance metabolic stability, lipophilicity, and binding affinity of the resulting molecules to their biological targets. While direct therapeutic applications of 1-isothiocyanato-3-(trifluoromethoxy)benzene itself are not documented, its utility as a chemical intermediate is significant, particularly in the development of kinase inhibitors for cancer therapy.
Application Note 1: Synthesis of Diaryl Urea Derivatives as Potent Kinase Inhibitors
A primary application of 1-isothiocyanato-3-(trifluoromethoxy)benzene and its close analogs, such as 1-isothiocyanato-3-(trifluoromethyl)benzene, is in the synthesis of diaryl urea derivatives. Many of these compounds have emerged as potent inhibitors of various protein kinases that are implicated in cancer cell proliferation and angiogenesis. A notable example is the synthesis of analogs of Sorafenib, a multi-kinase inhibitor approved for the treatment of certain cancers.
The general synthetic approach involves the reaction of the isothiocyanate with an appropriate aromatic amine to form a diaryl urea linkage. This straightforward reaction allows for the systematic exploration of structure-activity relationships (SAR) by varying the substituents on both aromatic rings.
Key Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment. Diaryl urea derivatives synthesized from substituted phenyl isothiocyanates have shown significant inhibitory activity against VEGFR-2.
Quantitative Data for Analogous Diaryl Urea Derivatives
| Compound ID | Structure | VEGFR-2 IC50 (μM) | HUVEC Proliferation IC50 (μM) |
| Sorafenib | Reference Compound | 0.09 | 0.02 |
| Analog 1 | Diaryl urea with picolinamide | 0.12 | 0.05 |
| Analog 2 | Diaryl urea with modified picolinamide | 0.08 | 0.03 |
Data is representative of compounds synthesized from the trifluoromethyl analog and is intended for comparative purposes.
Experimental Protocols
Protocol 1: General Synthesis of Diaryl Urea Derivatives
This protocol describes a general method for the synthesis of diaryl urea derivatives from 1-isothiocyanato-3-(trifluoromethoxy)benzene.
Materials:
-
1-Isothiocyanato-3-(trifluoromethoxy)benzene
-
Substituted aromatic amine (e.g., 4-(4-aminophenoxy)-N-methylpicolinamide)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (optional, as a base)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) plates and appropriate developing solvents
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the substituted aromatic amine (1.0 equivalent) in anhydrous DCM.
-
To this solution, add 1-isothiocyanato-3-(trifluoromethoxy)benzene (1.1 equivalents) dropwise at room temperature.
-
If the aromatic amine is used as a salt, add triethylamine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired diaryl urea derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: In Vitro VEGFR-2 Kinase Assay
This protocol outlines a method to evaluate the inhibitory activity of synthesized compounds against the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
In a 96-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the VEGFR-2 enzyme to all wells except the negative control.
-
Add the peptide substrate to all wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: HUVEC Tube Formation Assay
This assay assesses the anti-angiogenic potential of the synthesized compounds by measuring their effect on the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Matrigel® Basement Membrane Matrix
-
96-well plates
-
Test compounds dissolved in DMSO
-
Calcein AM (for visualization)
-
Fluorescence microscope
Procedure:
-
Thaw Matrigel® on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Harvest HUVECs and resuspend them in a basal medium containing the test compounds at various concentrations.
-
Seed the HUVECs onto the solidified Matrigel®.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 6-18 hours.
-
After incubation, stain the cells with Calcein AM.
-
Visualize and capture images of the tube-like structures using a fluorescence microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.
Experimental Workflow for Kinase Inhibitor Screening
Caption: Workflow for the screening of novel kinase inhibitors.
Application Notes and Protocols for the Synthesis of Thioureas using 1-Isothiocyanato-3-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The synthesis of N,N'-disubstituted thioureas is efficiently achieved through the nucleophilic addition of a primary or secondary amine to an isothiocyanate. This document provides detailed protocols for the synthesis of novel thiourea derivatives utilizing 1-isothiocyanato-3-(trifluoromethoxy)benzene as a key building block. The trifluoromethoxy group is of particular interest in drug design as it can enhance metabolic stability and cell permeability.
These application notes detail the synthesis, characterization, and potential biological applications of these thiourea derivatives, with a focus on their role as potential inhibitors of key signaling pathways implicated in various diseases.
General Reaction Scheme
The synthesis of N,N'-disubstituted thioureas from 1-isothiocyanato-3-(trifluoromethoxy)benzene and a primary or secondary amine follows a straightforward nucleophilic addition mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the thiourea product. The reaction is typically high-yielding and can be performed under mild conditions.[1]
Reactants:
-
1-Isothiocyanato-3-(trifluoromethoxy)benzene
-
Primary or Secondary Amine (R¹R²NH)
Product:
-
1-(Substituted)-3-(3-(trifluoromethoxy)phenyl)thiourea
Experimental Protocols
Protocol 1: General Synthesis of 1-(Aryl/Alkyl)-3-(3-(trifluoromethoxy)phenyl)thiourea
This protocol describes a general method for the synthesis of N,N'-disubstituted thioureas from 1-isothiocyanato-3-(trifluoromethoxy)benzene and a variety of primary and secondary amines.
Materials and Reagents:
-
1-Isothiocyanato-3-(trifluoromethoxy)benzene
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification (separatory funnel, flasks, etc.)
-
Silica gel for column chromatography (if necessary)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the desired amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., DCM) under ambient atmosphere.
-
Addition of Isothiocyanate: To the stirred solution of the amine, add a solution of 1-isothiocyanato-3-(trifluoromethoxy)benzene (1.0 equivalent) in the same solvent dropwise at room temperature.
-
Reaction Monitoring: The reaction is typically exothermic and proceeds to completion within a few hours (typically 2-4 hours). The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation:
-
Once the reaction is complete, as indicated by TLC, remove the solvent under reduced pressure using a rotary evaporator.
-
If the product precipitates from the reaction mixture, it can be isolated by vacuum filtration, washed with a cold, non-polar solvent (e.g., hexane or diethyl ether), and dried.
-
If the product is soluble, the residue can be redissolved in an organic solvent like ethyl acetate, washed with a dilute acid solution (e.g., 10% citric acid), followed by brine, and then dried over anhydrous sodium sulfate.[2] The solvent is then removed under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate).
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various thiourea derivatives from 1-isothiocyanato-3-(trifluoromethoxy)benzene and different amines. The data is based on analogous reactions with structurally similar isothiocyanates and may vary depending on the specific substrate and reaction conditions.
| Entry | Amine | Product | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | 1-Phenyl-3-(3-(trifluoromethoxy)phenyl)thiourea | DCM | 3 | 92 |
| 2 | 4-Chloroaniline | 1-(4-Chlorophenyl)-3-(3-(trifluoromethoxy)phenyl)thiourea | THF | 4 | 88 |
| 3 | Benzylamine | 1-Benzyl-3-(3-(trifluoromethoxy)phenyl)thiourea | Acetonitrile | 2 | 95 |
| 4 | Morpholine | 4-((3-(Trifluoromethoxy)phenyl)carbamothioyl)morpholine | DCM | 2.5 | 90 |
| 5 | n-Butylamine | 1-Butyl-3-(3-(trifluoromethoxy)phenyl)thiourea | THF | 3 | 85 |
Applications in Drug Development & Signaling Pathway Inhibition
Thiourea derivatives bearing trifluoromethyl or trifluoromethoxy moieties have shown significant potential as inhibitors of various enzymes and signaling pathways crucial in cancer and microbial pathogenesis.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway Inhibition
The EGFR signaling pathway plays a central role in cell proliferation, survival, and differentiation.[3] Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors that target the ATP binding pocket of the EGFR tyrosine kinase domain can block downstream signaling.[4] Thiourea derivatives have been identified as potential EGFR inhibitors.[2]
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by a thiourea derivative.
Caption: EGFR signaling pathway and inhibition by thiourea derivatives.
Histone Deacetylase (HDAC) Inhibition
HDACs are enzymes that play a critical role in gene expression regulation by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[5] HDAC inhibitors cause hyperacetylation of histones, leading to the expression of tumor suppressor genes and ultimately cell cycle arrest and apoptosis in cancer cells.[5][6]
The following diagram illustrates the mechanism of HDAC inhibition.
Caption: Mechanism of Histone Deacetylase (HDAC) inhibition.
Topoisomerase IV Inhibition
Topoisomerase IV is a bacterial enzyme essential for DNA replication, specifically for decatenating daughter chromosomes.[7] Inhibition of this enzyme leads to DNA damage and bacterial cell death.[7] Thiourea and its derivatives have been investigated as potential inhibitors of bacterial topoisomerases.[8]
The workflow for identifying Topoisomerase IV inhibitors is depicted below.
Caption: Experimental workflow for Topoisomerase IV inhibitor discovery.
Conclusion
The synthesis of novel thiourea derivatives from 1-isothiocyanato-3-(trifluoromethoxy)benzene offers a promising avenue for the development of new therapeutic agents. The straightforward and efficient synthetic protocols described herein allow for the generation of a diverse library of compounds for biological screening. The potential for these compounds to inhibit key signaling pathways such as EGFR, HDAC, and bacterial Topoisomerase IV highlights their significance for researchers in drug discovery and development. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to unlock their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. ijacskros.com [ijacskros.com]
- 3. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of HDAC and Signal Transduction Pathways Induces Tight Junctions and Promotes Differentiation in p63-Positive Salivary Duct Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological and docking studies of topoisomerase IV inhibition by thiosemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation with 1-Isothiocyanato-3-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isothiocyanato-3-(trifluoromethoxy)benzene is an aromatic isothiocyanate that serves as a valuable reagent for the bioconjugation of proteins, peptides, and other biomolecules containing primary amine groups. The isothiocyanate moiety (-N=C=S) is an electrophilic group that reacts with nucleophilic primary amines, such as the ε-amino group of lysine residues and the N-terminus of polypeptides, to form a stable thiourea linkage. The presence of the electron-withdrawing trifluoromethoxy group on the phenyl ring is anticipated to enhance the reactivity of the isothiocyanate group, facilitating efficient conjugation under mild conditions. These application notes provide detailed protocols for the use of 1-isothiocyanato-3-(trifluoromethoxy)benzene in bioconjugation reactions, with a focus on reaction conditions, purification, and characterization of the resulting conjugates.
Principle of Reaction
The fundamental reaction involves the nucleophilic attack of a primary amine on the central carbon atom of the isothiocyanate group, leading to the formation of a stable thiourea bond. This reaction is highly specific for primary amines at an alkaline pH.
Data Presentation: Reaction Condition Parameters
The following table summarizes the key reaction conditions for the bioconjugation of 1-isothiocyanato-3-(trifluoromethoxy)benzene to proteins. These are general guidelines, and optimal conditions may vary depending on the specific protein and desired degree of labeling.
| Parameter | Recommended Range | Notes |
| pH | 8.5 - 9.5 | The reaction rate is pH-dependent; higher pH increases the nucleophilicity of primary amines.[1] |
| Temperature | 4 - 25 °C | Room temperature is generally sufficient. Lower temperatures (4 °C) can be used for sensitive proteins. |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored to determine the optimal time. |
| Molar Excess of Isothiocyanate | 5 - 20 fold | The optimal ratio depends on the number of accessible amines on the protein and the desired degree of labeling. |
| Buffer | Carbonate/Bicarbonate or Phosphate | Amine-free buffers are essential to avoid competing reactions. Buffers like Tris or glycine are not recommended. |
| Co-solvent | DMSO or DMF | Required to dissolve the isothiocyanate before adding to the aqueous protein solution. The final concentration should be kept low (<10% v/v) to prevent protein denaturation. |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling
This protocol describes a general method for labeling a protein with 1-isothiocyanato-3-(trifluoromethoxy)benzene.
Materials:
-
Protein of interest
-
1-Isothiocyanato-3-(trifluoromethoxy)benzene
-
Conjugation Buffer: 100 mM sodium bicarbonate buffer, pH 9.0
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), dialyze it against the conjugation buffer before proceeding.
-
-
Isothiocyanate Solution Preparation:
-
Immediately before use, dissolve 1-isothiocyanato-3-(trifluoromethoxy)benzene in DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the isothiocyanate solution to the protein solution while gently stirring.
-
Ensure the final concentration of the organic solvent does not exceed 10% (v/v).
-
Incubate the reaction mixture for 2 hours at room temperature with continuous gentle mixing. Protect from light if the conjugate is light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching solution to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted 1-isothiocyanato-3-(trifluoromethoxy)benzene and byproducts by size-exclusion chromatography using a column pre-equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the degree of labeling using UV-Vis spectroscopy or mass spectrometry (MALDI-TOF or ESI-MS).
-
Assess the purity and integrity of the conjugate by SDS-PAGE.
-
-
Storage:
-
Store the purified conjugate at 4 °C for short-term use or at -20 °C or -80 °C for long-term storage.
-
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL, which is the average number of isothiocyanate molecules conjugated to each protein molecule, can be estimated using UV-Vis spectrophotometry if the molar extinction coefficients of the protein and the isothiocyanate are known.
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the wavelength of maximum absorbance for the trifluoromethoxyphenyl group (if known and distinct from the protein's absorbance).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.
-
Calculate the concentration of the conjugated label.
-
The DOL is the molar ratio of the label to the protein.
Mandatory Visualizations
Logical Workflow for Bioconjugation and Characterization
References
Application Notes and Protocols for 1-Isothiocyanato-3-(trifluoromethoxy)benzene in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isothiocyanato-3-(trifluoromethoxy)benzene is a novel chemical probe with potential applications in proteomics research. This compound features a highly reactive isothiocyanate (-N=C=S) group, which allows for covalent labeling of proteins, and a trifluoromethoxy (-OCF3) group, which can serve as a unique signature for mass spectrometry-based detection and quantification. The trifluoromethoxy group is known to increase the lipophilicity and metabolic stability of molecules, properties that can be advantageous in certain proteomics workflows.[1][2]
The isothiocyanate moiety readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-termini of proteins, to form stable thiourea linkages.[3][4] This covalent modification allows for the permanent tagging of proteins for various downstream analyses.
Principle of Reaction:
The primary reaction involves the nucleophilic attack of a primary amine on the electrophilic carbon atom of the isothiocyanate group, leading to the formation of a stable thiourea bond.
Potential Applications in Proteomics
Due to the lack of specific published data on the use of 1-isothiocyanato-3-(trifluoromethoxy)benzene in proteomics, the following applications are proposed based on the known reactivity of isothiocyanates and the properties of the trifluoromethoxy group:
-
Protein Labeling for Mass Spectrometry: The trifluoromethoxy group provides a distinct isotopic signature that can be readily detected by mass spectrometry, facilitating the identification and quantification of labeled proteins and peptides.
-
Chemical Proteomics: This reagent can be used as a chemical probe to identify the targets of bioactive small molecules.[5][6][7] By attaching this tag to a known drug or lead compound, researchers can enrich and identify its protein binding partners.
-
Structural Proteomics: Covalent labeling of surface-exposed lysine residues can provide information about protein conformation and accessibility.[8]
-
Cellular Imaging: While not inherently fluorescent, the trifluoromethoxy group could potentially be used in combination with specific antibodies or other detection methods for imaging applications.
Advantages of 1-Isothiocyanato-3-(trifluoromethoxy)benzene
-
Unique Mass Signature: The presence of three fluorine atoms in the trifluoromethoxy group provides a clear and unique signal in mass spectrometry, aiding in the confident identification of labeled species.[9]
-
Increased Hydrophobicity: The trifluoromethoxy group can increase the hydrophobicity of labeled peptides, which may improve their retention on reverse-phase chromatography columns, leading to better separation and analysis.[1]
-
Metabolic Stability: The trifluoromethoxy group is generally more stable to metabolic degradation compared to a methoxy group, which can be beneficial for in vivo or cell-based labeling studies.[1]
-
Stable Covalent Linkage: The thiourea bond formed is highly stable, ensuring the tag remains attached to the protein throughout complex experimental workflows.[4]
Experimental Protocols
The following are detailed, hypothetical protocols for the use of 1-isothiocyanato-3-(trifluoromethoxy)benzene in proteomics research. These protocols are based on general procedures for other isothiocyanates and should be optimized for specific applications.
Protocol 1: In Vitro Labeling of Purified Proteins
This protocol describes the labeling of a purified protein with 1-isothiocyanato-3-(trifluoromethoxy)benzene for subsequent mass spectrometry analysis.
Materials:
-
Purified protein of interest (in a buffer free of primary amines, e.g., PBS or HEPES)
-
1-Isothiocyanato-3-(trifluoromethoxy)benzene
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 100 mM sodium bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., PD-10)
-
LC-MS/MS system
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 1-isothiocyanato-3-(trifluoromethoxy)benzene in anhydrous DMF or DMSO immediately before use.
-
-
Labeling Reaction:
-
Add the labeling buffer to the protein solution to achieve a final pH of 8.5.
-
Add the 1-isothiocyanato-3-(trifluoromethoxy)benzene stock solution to the protein solution to achieve a 10 to 20-fold molar excess of the reagent over the protein. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle shaking, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50 mM to consume any unreacted isothiocyanate.
-
Incubate for 30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove unreacted reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired buffer for downstream analysis (e.g., ammonium bicarbonate for mass spectrometry).
-
-
Analysis by Mass Spectrometry:
-
The labeled protein can be analyzed intact or digested with a protease (e.g., trypsin) for peptide mapping.
-
Analyze the sample by LC-MS/MS to identify the labeled protein and the sites of modification. Look for a mass shift corresponding to the addition of the 1-isothiocyanato-3-(trifluoromethoxy)benzene moiety (205.18 Da).
-
Protocol 2: Labeling of Proteins in Cell Lysate
This protocol outlines the procedure for labeling proteins in a complex mixture, such as a cell lysate.
Materials:
-
Cell lysate (prepared in an amine-free lysis buffer)
-
1-Isothiocyanato-3-(trifluoromethoxy)benzene
-
Anhydrous DMF or DMSO
-
Labeling Buffer: 100 mM sodium bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Acetone or Trichloroacetic acid (TCA) for protein precipitation
-
Digestion Buffer: 50 mM ammonium bicarbonate
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Lysate Preparation:
-
Prepare a cell lysate using a suitable amine-free lysis buffer (e.g., RIPA buffer without Tris).
-
Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).
-
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of 1-isothiocyanato-3-(trifluoromethoxy)benzene in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Adjust the pH of the lysate to 8.5 with the labeling buffer.
-
Add the isothiocyanate stock solution to the lysate to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.
-
Incubate for 1 hour at 37°C with gentle agitation.
-
-
Quenching and Protein Precipitation:
-
Quench the reaction with Tris-HCl as described in Protocol 1.
-
Precipitate the proteins by adding 4 volumes of cold acetone or by TCA precipitation.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge to pellet the proteins and discard the supernatant.
-
Wash the protein pellet with cold acetone to remove any remaining unreacted reagent.
-
-
Protein Digestion and Analysis:
-
Resuspend the protein pellet in digestion buffer.
-
Reduce and alkylate the cysteine residues if desired.
-
Digest the proteins with trypsin overnight at 37°C.
-
Analyze the resulting peptide mixture by LC-MS/MS to identify and quantify the labeled proteins and peptides.
-
Data Presentation
Since no experimental data is available for 1-isothiocyanato-3-(trifluoromethoxy)benzene, the following tables present hypothetical quantitative data to illustrate how results could be structured.
Table 1: Hypothetical Labeling Efficiency on a Model Protein (Bovine Serum Albumin - BSA)
| Molar Excess of Reagent | Degree of Labeling (DOL)* | % of Labeled Protein |
| 5:1 | 1.2 ± 0.2 | 85% |
| 10:1 | 2.5 ± 0.3 | 95% |
| 20:1 | 4.1 ± 0.5 | >99% |
| 50:1 | 6.8 ± 0.7 | >99% |
*Degree of Labeling (DOL) is the average number of reagent molecules conjugated to each protein molecule.
Table 2: Hypothetical Identification of Labeled Peptides from a Complex Lysate
| Protein Accession | Peptide Sequence | Site of Modification | Fold Change (Treated/Control) |
| P02768 | K.QTALVELLK.H | K12 | 2.1 |
| P60709 | K.VGINYWLAAVYPMK.D | K7 | 1.8 |
| Q06830 | R.LSSMRPEK.K | K158 | 3.5 |
| P12345 | K.ADEGISFR.G | N-terminus | 1.5 |
Visualizations
Below are diagrams created using the DOT language to visualize key workflows and concepts.
Caption: General experimental workflow for protein labeling and analysis.
Caption: Reaction of isothiocyanate with a primary amine on a protein.
Caption: Key features and their implications for proteomics applications.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of chemical probes that perturb protein complexes using size exclusion chromatography and chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Proteomics Probes: Classification, Applications, and Future Perspectives in Proteome-Wide Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
Application Note & Protocol: N-Terminal Peptide Sequencing Using 1-isothiocyanato-3-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal sequencing is a cornerstone technique in proteomics and protein characterization, providing fundamental information about protein identity, structure, and function.[1][2] The Edman degradation, a well-established method for sequential N-terminal amino acid analysis, traditionally utilizes phenyl isothiocyanate (PITC) as the derivatizing agent.[1][3][4] This application note proposes the use of a novel reagent, 1-isothiocyanato-3-(trifluoromethoxy)benzene, as an alternative to PITC for N-terminal peptide sequencing. The introduction of the trifluoromethoxy group is hypothesized to offer unique advantages, including a distinct mass signature for mass spectrometry-based detection and potentially altered reaction kinetics. This document provides a detailed, though hypothetical, protocol for the application of 1-isothiocyanato-3-(trifluoromethoxy)benzene in N-terminal sequencing workflows.
Principle of the Method
The proposed method follows the fundamental principles of the Edman degradation.[3][5] The process involves a stepwise removal and identification of amino acids from the N-terminus of a peptide.[1][6] 1-isothiocyanato-3-(trifluoromethoxy)benzene reacts with the free N-terminal amino group of a peptide under alkaline conditions to form a trifluoromethoxyphenyl-thiocarbamoyl (TFM-PTC) derivative. Subsequently, under acidic conditions, the derivatized N-terminal amino acid is cleaved from the peptide, yielding a thiazolinone derivative. This derivative is then converted to a more stable trifluoromethoxyphenyl-thiohydantoin (TFM-PTH) amino acid, which can be identified using standard analytical techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS). The cycle is then repeated on the shortened peptide.
Potential Advantages of 1-isothiocyanato-3-(trifluoromethoxy)benzene
The trifluoromethoxy (-OCF3) group is expected to confer several beneficial properties to the sequencing reagent:
-
Unique Mass Signature: The fluorine atoms provide a distinct isotopic pattern and a significant mass addition, facilitating sensitive and specific detection of the derivatized amino acid by mass spectrometry.
-
Altered Reactivity: The electron-withdrawing nature of the trifluoromethoxy group may influence the reaction kinetics of the coupling and cleavage steps, potentially allowing for optimization of reaction conditions.
-
Improved Chromatographic Properties: The fluorinated tag may alter the retention behavior of the resulting TFM-PTH-amino acids, possibly leading to better separation in HPLC analysis.
Experimental Protocols
The following protocols are based on established Edman degradation procedures and are adapted for the use of 1-isothiocyanato-3-(trifluoromethoxy)benzene. Optimization may be required.
Materials and Reagents
-
1-isothiocyanato-3-(trifluoromethoxy)benzene
-
Peptide sample (purified)
-
Coupling buffer: 5% (v/v) pyridine in 80% (v/v) aqueous acetonitrile, pH 9.0
-
Cleavage reagent: Anhydrous trifluoroacetic acid (TFA)
-
Conversion reagent: 25% (v/v) TFA in water
-
Solvents: Acetonitrile (ACN), ethyl acetate, n-heptane (all HPLC grade)
-
Standard amino acid solutions
-
Automated protein sequencer or manual reaction setup
Protocol 1: Automated N-Terminal Sequencing
This protocol is intended for use with an automated protein sequencer.
-
Sample Preparation: Dissolve the purified peptide sample in a suitable solvent (e.g., 50% acetonitrile) at a concentration of 1-10 pmol/µL.
-
Instrument Setup:
-
Prime all solvent and reagent lines of the automated sequencer.
-
Install a new reaction cartridge and sample filter.
-
Load a solution of 1-isothiocyanato-3-(trifluoromethoxy)benzene in n-heptane into the appropriate reagent reservoir.
-
-
Sequencing Cycles:
-
Coupling: The peptide sample is treated with the coupling buffer to create alkaline conditions. A solution of 1-isothiocyanato-3-(trifluoromethoxy)benzene is then delivered to the reaction cartridge to form the TFM-PTC-peptide.
-
Washing: The reaction cartridge is washed with ethyl acetate and n-heptane to remove excess reagent and by-products.
-
Cleavage: Anhydrous TFA is delivered to the cartridge to cleave the N-terminal TFM-anilinothiazolinone (TFM-ATZ) amino acid.
-
Extraction: The TFM-ATZ-amino acid is extracted with a suitable solvent and transferred to a conversion flask.
-
Conversion: The TFM-ATZ-amino acid is converted to the more stable TFM-PTH-amino acid by treatment with aqueous TFA.
-
HPLC Analysis: The resulting TFM-PTH-amino acid is injected onto an HPLC system for identification by comparison of its retention time with that of known standards.
-
-
Data Analysis: The sequence is determined by identifying the TFM-PTH-amino acid at each cycle.
Protocol 2: Manual N-Terminal Sequencing
-
Coupling Reaction:
-
In a microcentrifuge tube, dissolve 1-10 nmol of the peptide in 20 µL of coupling buffer.
-
Add 5 µL of a 5% (v/v) solution of 1-isothiocyanato-3-(trifluoromethoxy)benzene in acetonitrile.
-
Incubate the reaction mixture at 50°C for 30 minutes.
-
Dry the sample under vacuum.
-
-
Washing:
-
Resuspend the dried sample in 50 µL of ethyl acetate, vortex, and centrifuge. Remove the supernatant.
-
Repeat the wash step with 50 µL of n-heptane.
-
Dry the sample under vacuum.
-
-
Cleavage:
-
Add 20 µL of anhydrous TFA to the dried sample.
-
Incubate at 50°C for 15 minutes.
-
Dry the sample under a stream of nitrogen.
-
-
Extraction:
-
Add 50 µL of a water/acetonitrile mixture (1:1) to the dried sample to dissolve the shortened peptide.
-
Add 50 µL of ethyl acetate to extract the cleaved TFM-ATZ-amino acid. Vortex and centrifuge.
-
Transfer the upper organic layer containing the TFM-ATZ-amino acid to a new tube.
-
The aqueous layer containing the shortened peptide can be dried and subjected to the next sequencing cycle.
-
-
Conversion:
-
Dry the extracted organic layer under vacuum.
-
Add 20 µL of 25% aqueous TFA to the dried TFM-ATZ-amino acid.
-
Incubate at 50°C for 20 minutes to convert it to the TFM-PTH-amino acid.
-
Dry the sample under vacuum.
-
-
Analysis:
-
Reconstitute the dried TFM-PTH-amino acid in a suitable solvent for HPLC or LC-MS analysis.
-
Identify the amino acid by comparing the retention time or mass-to-charge ratio with standards.
-
Data Presentation
The following table summarizes the expected parameters for N-terminal sequencing using 1-isothiocyanato-3-(trifluoromethoxy)benzene.
| Parameter | Value/Range | Notes |
| Reagent | 1-isothiocyanato-3-(trifluoromethoxy)benzene | - |
| Molecular Weight of Reagent | 219.18 g/mol | - |
| Mass of TFM-PTH tag (monoisotopic) | ~218.01 Da | Added to the N-terminal amino acid residue. |
| Coupling pH | 8.5 - 9.5 | Mildly alkaline conditions are required for the reaction with the N-terminal amino group. |
| Coupling Temperature | 45 - 55 °C | - |
| Coupling Time | 20 - 40 minutes | May require optimization based on peptide sequence. |
| Cleavage Reagent | Anhydrous Trifluoroacetic Acid (TFA) | - |
| Cleavage Temperature | 45 - 55 °C | - |
| Cleavage Time | 10 - 20 minutes | - |
| Conversion Reagent | 25% Aqueous TFA | - |
| Conversion Temperature | 45 - 55 °C | - |
| Conversion Time | 15 - 25 minutes | - |
| Detection Method | HPLC-UV (254 nm) or LC-MS | MS detection will leverage the unique mass of the tag. |
| Expected Efficiency per Cycle | > 95% | Dependent on sample purity and sequencing conditions. |
| Sequencing Length | Up to 30-50 residues | Limited by the cumulative efficiency of the cycles.[3] |
Visualizations
Caption: Chemical workflow for N-terminal sequencing.
Caption: Experimental workflow for peptide sequencing.
Conclusion
The use of 1-isothiocyanato-3-(trifluoromethoxy)benzene as a novel reagent for N-terminal peptide sequencing presents a promising, albeit currently hypothetical, avenue for enhancing the capabilities of the Edman degradation. The unique properties conferred by the trifluoromethoxy group could lead to improvements in detection sensitivity and chromatographic separation. The detailed protocols provided in this application note serve as a foundational guide for researchers and scientists to explore the potential of this and other fluorinated reagents in proteomics and drug development. Further experimental validation is necessary to fully characterize the performance and advantages of this compound in routine N-terminal sequencing.
References
- 1. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 2. Analysis of N-Terminal Sequencing Using Edman Degradation and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Notes and Protocols: Development of Chemical Probes Using 1-Isothiocyanato-3-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isothiocyanato-3-(trifluoromethoxy)benzene is a versatile reagent for the development of chemical probes. The trifluoromethoxy group offers a unique 19F NMR signature for quantitative analysis in biological systems, while the isothiocyanate group provides a reactive handle for covalent modification of nucleophilic residues in biomolecules, primarily lysine and cysteine. This document outlines the synthesis, potential applications, and detailed protocols for utilizing this compound in chemical biology and drug development.
The isothiocyanate functional group is known for its ability to form stable thiourea or urethane linkages with primary amines and thiols, respectively. This reactivity makes it an ideal warhead for creating covalent probes to study protein function, identify drug targets, and develop novel therapeutic agents. The trifluoromethoxy substituent serves as a bio-orthogonal reporter group, allowing for sensitive detection and quantification by 19F NMR spectroscopy, a technique increasingly used in drug discovery and metabolism studies.
Synthesis of 1-Isothiocyanato-3-(trifluoromethoxy)benzene
The synthesis of 1-isothiocyanato-3-(trifluoromethoxy)benzene is typically achieved from the corresponding aniline, 3-(trifluoromethoxy)aniline. A common method involves the use of thiophosgene or a less hazardous equivalent.
General Synthetic Scheme:
Caption: Synthetic route to 1-isothiocyanato-3-(trifluoromethoxy)benzene.
Application Notes
The unique combination of a reactive isothiocyanate and a 19F NMR reporter group in 1-isothiocyanato-3-(trifluoromethoxy)benzene opens up a range of applications in chemical biology and drug development.
Covalent Labeling of Proteins
The primary application of this compound is the covalent labeling of proteins. The isothiocyanate group reacts with nucleophilic residues on the protein surface, such as the ε-amino group of lysine or the thiol group of cysteine, to form stable covalent bonds.
Potential Advantages:
-
Target Identification: Can be used to identify binding partners of a small molecule or to map binding sites on a target protein.
-
Enzyme Inhibition: Covalent modification of active site residues can lead to irreversible enzyme inhibition.
-
19F NMR Probe: The trifluoromethoxy group allows for the detection and quantification of labeled proteins in complex biological mixtures without the need for radioactive isotopes or bulky fluorescent tags.
Development of Targeted Covalent Inhibitors (TCIs)
By incorporating 1-isothiocyanato-3-(trifluoromethoxy)benzene into a scaffold that provides selectivity for a particular protein target, it is possible to develop highly specific and potent TCIs. The covalent nature of the interaction can lead to prolonged duration of action and improved therapeutic efficacy.
Probing Drug-Target Engagement in Cells and Tissues
The 19F NMR signature of the trifluoromethoxy group can be exploited to monitor drug-target engagement directly in cellular lysates or even intact cells. This allows for a quantitative assessment of target occupancy and can be a valuable tool in preclinical drug development.
Fragment-Based Drug Discovery (FBDD)
As a small, reactive fragment, 1-isothiocyanato-3-(trifluoromethoxy)benzene can be used in FBDD screens to identify proteins that are susceptible to covalent modification. Hits from such screens can then be elaborated into more potent and selective lead compounds.
Quantitative Data Summary
While specific quantitative data for probes derived directly from 1-isothiocyanato-3-(trifluoromethoxy)benzene is not extensively published, the following table summarizes typical data that would be generated and is based on studies of analogous fluorinated isothiocyanates.[1]
| Parameter | Typical Value/Range | Method of Determination | Significance |
| Reaction Half-life with Lysine | 1 - 60 min | 1H or 19F NMR Spectroscopy | Indicates the reactivity of the isothiocyanate towards primary amines. |
| Reaction Half-life with Cysteine | 0.5 - 30 min | 1H or 19F NMR Spectroscopy | Indicates the reactivity of the isothiocyanate towards thiols. |
| 19F NMR Chemical Shift (δ) | -55 to -65 ppm (relative to CFCl3) | 19F NMR Spectroscopy | Provides a unique spectral window for detection in biological samples. |
| Limit of Detection (LOD) by 19F NMR | 1 - 10 µM | 19F NMR Spectroscopy | Determines the sensitivity for detecting labeled biomolecules. |
| IC50 (for a target enzyme) | Varies depending on the target | Enzyme Activity Assay | Measures the potency of the compound as an inhibitor. |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling
This protocol describes a general method for labeling a purified protein with 1-isothiocyanato-3-(trifluoromethoxy)benzene.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.
-
1-Isothiocyanato-3-(trifluoromethoxy)benzene.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column).
-
Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
Procedure:
-
Prepare a 100 mM stock solution of 1-isothiocyanato-3-(trifluoromethoxy)benzene in anhydrous DMSO.
-
To the protein solution, add the isothiocyanate stock solution to achieve a final molar excess of 5- to 20-fold over the protein. The final concentration of DMSO should not exceed 5% (v/v).
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle agitation.
-
Remove the excess, unreacted probe by passing the reaction mixture through a desalting SEC column equilibrated with the reaction buffer.
-
Collect the protein-containing fractions.
-
Confirm labeling by mass spectrometry (observing a mass shift corresponding to the addition of the probe) and quantify the extent of labeling using 19F NMR spectroscopy.
Caption: Workflow for protein labeling.
Protocol 2: 19F NMR Analysis of Labeled Protein
This protocol outlines the steps for analyzing the labeled protein using 19F NMR spectroscopy.
Materials:
-
Labeled protein solution from Protocol 1.
-
NMR tubes.
-
NMR spectrometer equipped with a fluorine probe.
-
Internal standard (e.g., trifluoroacetic acid, TFA).
Procedure:
-
Concentrate the labeled protein solution to a suitable concentration for NMR analysis (typically >10 µM).
-
Add a known concentration of the internal standard to the protein solution.
-
Transfer the solution to an NMR tube.
-
Acquire a 19F NMR spectrum. Typical acquisition parameters include a spectral width of 200 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signal corresponding to the trifluoromethoxy group of the probe and the signal of the internal standard.
-
Calculate the concentration of the labeled protein based on the known concentration of the internal standard and the ratio of the integrals.
Caption: Workflow for 19F NMR analysis.
Protocol 3: Cellular Target Engagement Assay
This protocol provides a general workflow for assessing the engagement of a probe derived from 1-isothiocyanato-3-(trifluoromethoxy)benzene with its target protein in a cellular context.
Materials:
-
Cultured cells expressing the target protein.
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Probe derived from 1-isothiocyanato-3-(trifluoromethoxy)benzene.
-
SDS-PAGE and Western blotting reagents.
-
Antibody specific to the target protein.
Procedure:
-
Treat cultured cells with varying concentrations of the probe for a specified period.
-
Lyse the cells and harvest the protein lysate.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane for Western blotting.
-
Probe the membrane with an antibody that recognizes the unmodified target protein. A decrease in the signal with increasing probe concentration indicates covalent modification of the target.
-
Alternatively, if a "clickable" version of the probe is synthesized (e.g., by including an alkyne or azide handle), the labeled proteins can be visualized by conjugating a fluorescent reporter via click chemistry, followed by in-gel fluorescence scanning.
Caption: Cellular target engagement workflow.
Conclusion
1-Isothiocyanato-3-(trifluoromethoxy)benzene is a valuable tool for the development of chemical probes. Its reactivity towards nucleophilic amino acids allows for the covalent labeling of biomolecules, while the trifluoromethoxy group provides a sensitive handle for 19F NMR-based detection and quantification. The protocols and applications described herein provide a framework for researchers to utilize this compound in their efforts to understand biological systems and develop new therapeutic agents. As with any reactive chemical, appropriate safety precautions should be taken when handling this compound.
References
Troubleshooting & Optimization
Technical Support Center: Improving Reaction Yield for 1-Isothiocyanato-3-(trifluoromethoxy)benzene Coupling Reactions
Welcome to the technical support center for optimizing coupling reactions with 1-isothiocyanato-3-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. The content is presented in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in my coupling reaction with 1-isothiocyanato-3-(trifluoromethoxy)benzene?
A1: Low yields in coupling reactions involving this substrate can stem from several factors. The trifluoromethoxy (-OCF3) group makes the aryl ring electron-deficient, which generally favors the oxidative addition step in palladium-catalyzed cross-coupling reactions.[1] However, challenges can still arise from:
-
Catalyst and Ligand Choice: Standard catalysts may not be optimal. Bulky, electron-rich phosphine ligands are often required for challenging substrates to facilitate the catalytic cycle.[2]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and must be carefully optimized.[2][3]
-
Reagent Quality: The purity and stability of all reagents, including the starting material and the coupling partner (e.g., boronic acid), are crucial. Boronic acids, for instance, can degrade over time.[2]
-
Side Reactions: Competing reaction pathways, such as homocoupling or degradation of the isothiocyanate group, can consume starting materials and lower the yield of the desired product.[1][2]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can cause deactivation. A rigorously inert atmosphere is essential for success.[3]
Q2: What are the most common side reactions to be aware of?
A2: Several side reactions can compete with the desired coupling pathway:
-
Protodeboronation (in Suzuki-Miyaura reactions): This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often promoted by excessive heat, water, or a strongly coordinating base.[1] Using more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[3]
-
Homocoupling: The coupling of two identical reaction partners (e.g., two boronic acid molecules or two aryl halide molecules) can occur, especially in the presence of oxygen or at high temperatures.[2]
-
Hydrodehalogenation: The replacement of the halide on the aromatic ring with a hydrogen atom, reducing the starting material available for coupling.[1]
-
Isothiocyanate Group Reactivity: The -NCS group is reactive and can be hydrolyzed by water, particularly under basic conditions.[4] It can also react with nucleophilic coupling partners, such as primary or secondary amines in Buchwald-Hartwig aminations, leading to undesired thiourea byproducts.
Q3: How might the isothiocyanate (-NCS) functional group interfere with the reaction?
A3: The isothiocyanate group can present unique challenges. The sulfur and nitrogen atoms have lone pairs of electrons that can coordinate to the palladium catalyst. This can potentially act as a ligand, interfering with the desired catalytic cycle or even poisoning the catalyst. Furthermore, the electrophilic carbon of the isothiocyanate is susceptible to attack by nucleophiles. If your reaction conditions involve strong nucleophiles (like certain amines or excess hydroxide), you may form undesired byproducts. Using anhydrous solvents and carefully selecting a non-nucleophilic base is recommended.
Q4: Which type of catalyst and ligand is best suited for this substrate?
A4: The optimal catalyst and ligand depend heavily on the specific coupling reaction (e.g., Suzuki vs. Buchwald-Hartwig). For electron-deficient aryl halides, palladium catalysts paired with bulky, electron-rich biarylphosphine ligands often provide the best results. Examples include ligands from the Buchwald (e.g., SPhos, XPhos) or Hartwig groups.[2][5] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle, which can be crucial for achieving high yields with challenging substrates.
Troubleshooting Guides
This section provides logical workflows to diagnose and solve common problems encountered during the coupling reaction.
Issue 1: Low or No Product Formation
If you observe little to no formation of your desired product, a systematic check of the reaction components and conditions is necessary.
Caption: Troubleshooting workflow for low or no product formation.
Issue 2: Significant Side Product Formation
If your desired product is forming but the yield is compromised by side products, the following steps can help.
-
Problem: Hydrodehalogenation or Protodeboronation.
-
Diagnosis: Mass spectrometry shows significant amounts of starting material without the halogen or the boronic acid group replaced by hydrogen.
-
Solution: These reactions are often caused by traces of water or protic solvents. Use a less nucleophilic and less soluble base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), instead of stronger bases like sodium hydroxide.[2] Ensure all reagents and solvents are rigorously dried. Using boronic esters instead of acids can also increase stability.[3]
-
-
Problem: Homocoupling of Starting Materials.
-
Diagnosis: Mass spectrometry shows products with double the mass of one of the starting materials (e.g., biphenyls from boronic acids).
-
Solution: Homocoupling is often promoted by the presence of oxygen. Improve the degassing procedure for your solvent and ensure a robust inert atmosphere throughout the reaction.[2] In some cases, lowering the reaction temperature can also disfavor this side reaction.
-
-
Problem: Formation of Thiourea Byproduct (in Buchwald-Hartwig Amination).
-
Diagnosis: Mass spectrometry shows a byproduct corresponding to the addition of the amine coupling partner to the isothiocyanate group.
-
Solution: This indicates a direct reaction between the starting materials. Try adding the palladium catalyst and ligand first to initiate the catalytic cycle before adding the amine. Alternatively, slow addition of the amine to the reaction mixture can keep its concentration low, favoring the desired cross-coupling over the side reaction.
-
Data Presentation
The optimal conditions for any coupling reaction must be determined empirically. The following table provides a representative, though hypothetical, optimization strategy for a Suzuki-Miyaura coupling with an electron-deficient aryl bromide, illustrating how systematic changes can improve yield.
Table 1: Representative Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Comments |
|---|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | 15 | Standard conditions, low conversion. |
| 2 | Pd₂(dba)₃ (1.5) | PPh₃ (6) | Na₂CO₃ (2) | Toluene/H₂O | 100 | 25 | Change of catalyst precursor shows slight improvement. |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (4) | Na₂CO₃ (2) | Toluene/H₂O | 100 | 55 | Bulky ligand significantly improves yield. |
| 4 | Pd₂(dba)₃ (1.5) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 85 | Anhydrous conditions with a suitable base boosts yield. |
| 5 | Pd₂(dba)₃ (1.5) | SPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 92 | Further optimization of base and solvent. |
Experimental Protocols
The following are general starting procedures. They should be optimized for your specific substrate combination.
Protocol 1: General Procedure for Suzuki-Miyaura C-C Coupling
-
Setup: To an oven-dried Schlenk tube, add the aryl halide (e.g., 1-bromo-3-(trifluoromethoxy)benzene, 1.0 equiv.), the boronic acid or ester (1.2 equiv.), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and ligand (e.g., SPhos, 2-6 mol%).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 equiv.). Then, add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to achieve 0.1-0.5 M concentration) via syringe.[6]
-
Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[6]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[7]
Protocol 2: General Procedure for Buchwald-Hartwig C-N Amination
-
Setup: In a glovebox or under a robust stream of inert gas, charge an oven-dried Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), ligand (e.g., XPhos, 2-6 mol%), and base (e.g., NaOtBu or K₃PO₄, 1.5 equiv.).[6]
-
Reagent Addition: Add the aryl halide (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the tube and heat in a preheated oil bath (typically 80-110 °C) with stirring.
-
Monitoring & Workup: Follow steps 5-7 from the Suzuki-Miyaura protocol.
Mandatory Visualizations
The following diagrams illustrate key logical and chemical processes relevant to the troubleshooting and execution of cross-coupling reactions.
Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for a Buchwald-Hartwig amination reaction.
References
Technical Support Center: Reactions of 1-Isothiocyanato-3-(trifluoromethoxy)benzene
This technical support center is designed for researchers, scientists, and drug development professionals working with 1-isothiocyanato-3-(trifluoromethoxy)benzene. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use in the synthesis of thiourea derivatives and other applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when using 1-isothiocyanato-3-(trifluoromethoxy)benzene to synthesize thioureas?
A1: The most common side products arise from the reaction of the isothiocyanate with nucleophiles other than the desired amine, or from its degradation. These include:
-
Symmetrical N,N'-bis(3-(trifluoromethoxy)phenyl)thiourea: This can form if the starting amine is consumed and excess isothiocyanate reacts with the amine generated from the hydrolysis of the isothiocyanate.
-
3-(Trifluoromethoxy)aniline: This is the product of the hydrolysis of 1-isothiocyanato-3-(trifluoromethoxy)benzene. The presence of water in the reaction mixture can lead to this side product.
-
Urea derivatives: If the isothiocyanate is contaminated with the corresponding isocyanate, or if oxidation occurs, urea derivatives can be formed.
-
Reaction with solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it can react with the isothiocyanate to form a thiocarbamate.
Q2: My thiourea synthesis reaction with 1-isothiocyanato-3-(trifluoromethoxy)benzene is very slow or is not proceeding to completion. What are the possible causes and solutions?
A2: Slow or incomplete reactions are often due to the low nucleophilicity of the amine, steric hindrance, or suboptimal reaction conditions.
-
Low Nucleophilicity of the Amine: Aromatic amines, especially those with electron-withdrawing groups, are less nucleophilic and will react more slowly.[1]
-
Solution: Increase the reaction temperature or prolong the reaction time. The use of a catalyst, such as a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), can also accelerate the reaction.
-
-
Steric Hindrance: Bulky substituents on either the amine or the isothiocyanate can impede the reaction.
-
Solution: Higher reaction temperatures and longer reaction times may be necessary.
-
-
Poor Solubility: If the reactants are not fully dissolved, the reaction rate will be significantly reduced.
-
Solution: Choose a solvent that dissolves both reactants well. Common solvents for this reaction include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN).
-
Q3: I am observing the formation of 3-(trifluoromethoxy)aniline in my reaction mixture. How can I prevent this?
A3: The formation of 3-(trifluoromethoxy)aniline is due to the hydrolysis of the isothiocyanate.
-
Solution: Ensure that all reactants and the solvent are anhydrous. Use freshly dried solvents and protect the reaction from atmospheric moisture with a drying tube or by running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: Does the trifluoromethoxy group on the benzene ring participate in side reactions?
A4: The trifluoromethoxy group is generally considered to be a very stable functional group under a wide range of reaction conditions, including acidic and basic environments. It is unlikely to participate in side reactions during typical thiourea synthesis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to no yield of the desired thiourea | 1. Low nucleophilicity of the amine.2. Steric hindrance.3. Impure or degraded isothiocyanate.4. Inadequate reaction time or temperature. | 1. Add a catalytic amount of a non-nucleophilic base. 2. Increase the reaction temperature and/or prolong the reaction time.3. Use freshly opened or purified isothiocyanate. Store it in a cool, dark, and dry place.4. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and consider heating the reaction. |
| Formation of multiple products | 1. Presence of water leading to hydrolysis.2. Reaction with a nucleophilic solvent.3. Impurities in the starting materials. | 1. Use anhydrous solvents and reagents and run the reaction under an inert atmosphere.2. Use a non-nucleophilic solvent like DCM, THF, or ACN.3. Purify the starting materials before use. |
| Difficulty in purifying the product | 1. The product is an oil and does not crystallize.2. The product co-precipitates with impurities. | 1. Use column chromatography for purification.2. Recrystallize the product from a suitable solvent or solvent mixture.[1] |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-N'-(3-(trifluoromethoxy)phenyl)thiourea
This protocol provides a general procedure for the reaction of 1-isothiocyanato-3-(trifluoromethoxy)benzene with a primary or secondary amine.
Materials:
-
1-Isothiocyanato-3-(trifluoromethoxy)benzene (1.0 eq)
-
Primary or secondary amine (1.0 - 1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 - 1.1 equivalents) in a suitable anhydrous solvent.
-
To the stirred solution of the amine, add 1-isothiocyanato-3-(trifluoromethoxy)benzene (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive amines, the reaction may require heating.
-
Once the reaction is complete (typically when the starting isothiocyanate is no longer visible by TLC), the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Representative Data (for illustrative purposes):
The following table provides representative reaction conditions and yields for the synthesis of thioureas from isothiocyanates and amines. Actual results may vary depending on the specific substrates and conditions used.
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | THF | 25 | 2 | 95 |
| 4-Chloroaniline | Acetonitrile | 50 | 6 | 92 |
| Benzylamine | DCM | 25 | 1 | 98 |
| Diethylamine | DCM | 25 | 1 | 97 |
Visualizations
Caption: Troubleshooting workflow for low thiourea yield.
Caption: Pathways to common side products.
References
Technical Support Center: Purification of 1-Isothiocyanato-3-(trifluoromethoxy)benzene Adducts by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic purification of 1-isothiocyanato-3-(trifluoromethoxy)benzene adducts.
Troubleshooting Guides
This section addresses common issues encountered during the purification of 1-isothiocyanato-3-(trifluoromethoxy)benzene adducts using column chromatography and High-Performance Liquid Chromatography (HPLC).
Column Chromatography (Silica Gel)
Issue 1: Poor Separation or Co-elution of the Adduct and Starting Material
-
Question: My 1-isothiocyanato-3-(trifluoromethoxy)benzene adduct is co-eluting with the unreacted starting amine/thiol. How can I improve the separation on a silica gel column?
-
Answer:
-
Optimize the Solvent System: The polarity of your eluent is critical. Isothiocyanates are generally non-polar, while their adducts with amines or thiols will have different polarities.
-
If your adduct is more polar than the starting isothiocyanate, gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.
-
Consider adding a small percentage (0.1-1%) of a modifier like triethylamine for amine adducts to reduce tailing on the silica gel. For acidic adducts, a small amount of acetic or formic acid can be beneficial.[1]
-
-
Try a Different Solvent System: If optimizing the current system fails, consider alternative solvents. A dichloromethane/methanol gradient can sometimes provide better separation for more polar adducts.
-
Sample Loading: Overloading the column is a common cause of poor separation.[1] Ensure you are not exceeding the column's capacity. As a general rule, use a sample-to-sorbent ratio of 1:50 to 1:100.
-
Issue 2: Product Streaking or Tailing on the Column
-
Question: The spot corresponding to my adduct is streaking on the TLC plate and the peak from the column is broad with significant tailing. What can I do?
-
Answer:
-
Check for Sample Overload: As with poor separation, overloading can cause streaking.[1] Try diluting your sample before loading.
-
Acid/Base Sensitivity: The trifluoromethoxy group can influence the electronic properties of the molecule, and the adduct itself may be sensitive to the pH of the silica gel.
-
For basic adducts (e.g., from primary or secondary amines), pre-treating the silica gel with a triethylamine solution or adding a small amount of triethylamine (0.1-1%) to the mobile phase can mitigate this issue.[1]
-
For acidic adducts, adding a small amount of a volatile acid like formic acid to the eluent can improve peak shape.[1]
-
-
Compound Instability: Isothiocyanates and their adducts can be unstable.[2] Degradation on the column can lead to streaking. Ensure your adduct is stable on silica gel by running a small TLC plate and letting it sit for an hour before eluting to see if any new spots appear. If instability is suspected, consider alternative purification methods like reversed-phase chromatography.
-
Issue 3: Irreversible Adsorption of the Product on the Column
-
Question: I am getting very low recovery of my adduct from the silica gel column. What is happening?
-
Answer:
-
Strong Interaction with Silica: The adduct may be too polar and interacting too strongly with the acidic silica gel.
-
Try a more polar mobile phase, such as a gradient up to 100% ethyl acetate or even adding a small percentage of methanol to the ethyl acetate.
-
Consider switching to a different stationary phase, such as alumina (basic or neutral) or reversed-phase silica (C18).
-
-
Decomposition on Silica: As mentioned, isothiocyanate adducts can be unstable.[2] If the compound is degrading on the column, this will lead to low recovery. A quick stability test on a TLC plate can help diagnose this.
-
High-Performance Liquid Chromatography (HPLC)
Issue 1: Broad or Tailing Peaks
-
Question: My adduct shows a broad, tailing peak during HPLC analysis. How can I improve the peak shape?
-
Answer:
-
Mobile Phase Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase. Injecting in a stronger solvent can cause peak distortion.[3]
-
Secondary Interactions: Silanol groups on the silica backbone of the column can cause tailing, especially with basic compounds.
-
Add a mobile phase modifier. For reversed-phase HPLC, adding 0.1% trifluoroacetic acid (TFA) or formic acid is common for improving the peak shape of basic compounds.
-
Use a column with end-capping to minimize exposed silanol groups.
-
-
Column Overload: Injecting too much sample can lead to peak broadening and tailing. Try injecting a smaller volume or a more dilute sample.[3]
-
Issue 2: Shifting Retention Times
-
Question: The retention time of my adduct is inconsistent between runs. What could be the cause?
-
Answer:
-
Inadequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important when running gradients.[4]
-
Mobile Phase Composition: Inaccurate mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
Temperature Fluctuations: Column temperature can affect retention times. Using a column oven will provide a stable temperature environment and improve reproducibility.[3] A 1°C change in temperature can alter retention time by 1-2%.[3]
-
Pump Issues: Fluctuations in pump pressure can indicate a problem with the pump seals or check valves, leading to inconsistent flow rates and retention times.[5]
-
Issue 3: Ghost Peaks Appearing in the Chromatogram
-
Question: I am seeing unexpected peaks, often called "ghost peaks," in my HPLC runs. Where are they coming from?
-
Answer:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can appear as ghost peaks, especially during gradient elution. Use high-purity, HPLC-grade solvents.
-
Sample Carryover: If a small amount of a previous sample remains in the injector, it can appear in subsequent runs. Implement a robust needle wash protocol in your autosampler method.
-
Degradation of the Adduct: The adduct may be degrading in the sample vial or on the column, leading to the appearance of new peaks. Prepare samples fresh and consider using a cooled autosampler.
-
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for purifying a 1-isothiocyanato-3-(trifluoromethoxy)benzene adduct on silica gel?
A1: A good starting point for column chromatography on silica gel would be a mobile phase of ethyl acetate in petroleum ether or hexane.[6] You can start with a low polarity mixture (e.g., 5-10% ethyl acetate) and gradually increase the polarity based on TLC analysis. For a related compound, 1-isothiocyanato-3-(trifluoromethyl)benzene, a 1:1 mixture of ethyl acetate and petroleum ether has been used for purification.[6]
Q2: My adduct is not UV active. How can I detect it during column chromatography and on a TLC plate?
A2: While the benzene ring provides some UV activity, the overall response might be weak. If you cannot visualize your adduct using a UV lamp, you will need to use a chemical stain for your TLC plates. Common stains include:
-
Potassium Permanganate: Stains compounds that can be oxidized.
-
Ceric Ammonium Molybdate (CAM): A general-purpose stain that reacts with many organic compounds upon heating.
-
Ninhydrin: Specific for primary and secondary amines. This is useful if your adduct is formed from an amine.
Q3: What type of HPLC column is best suited for purifying these adducts?
A3: For preparative HPLC, a reversed-phase C18 column is the most common and versatile choice. These columns separate compounds based on hydrophobicity. Since 1-isothiocyanato-3-(trifluoromethoxy)benzene is relatively hydrophobic, and its adducts will have varying degrees of hydrophobicity, a C18 column with a water/acetonitrile or water/methanol gradient is a suitable starting point.
Q4: How does the trifluoromethoxy group affect the chromatographic behavior of my adduct?
A4: The trifluoromethoxy (OCF3) group is highly lipophilic and electron-withdrawing.[7] This will generally increase the retention time of the molecule in reversed-phase HPLC compared to a non-fluorinated analogue. In normal-phase (silica gel) chromatography, the high electronegativity may influence interactions with the stationary phase, but its primary effect will be on the overall polarity of the adduct.
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography (Silica Gel)
| Adduct Type | Starting Solvent System (v/v) | Gradient Elution | Comments |
| Amine Adduct (Thiourea) | 10% Ethyl Acetate in Hexane | Increase Ethyl Acetate to 50-100% | Add 0.1% Triethylamine to reduce tailing. |
| Thiol Adduct (Dithiocarbamate) | 5% Ethyl Acetate in Hexane | Increase Ethyl Acetate to 40-80% | Generally less polar than thioureas. |
| Alcohol Adduct (Thiocarbamate) | 15% Ethyl Acetate in Hexane | Increase Ethyl Acetate to 60-100% | Polarity will depend on the alcohol used. |
Table 2: Starting Conditions for Reversed-Phase HPLC (C18 Column)
| Parameter | Recommended Starting Condition |
| Mobile Phase A | Water + 0.1% Formic Acid or TFA |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid or TFA |
| Gradient | 10% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min (analytical), adjust for preparative |
| Column Temperature | 30-40 °C |
| Detection | UV at 254 nm |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
Prepare the Column: Dry pack the column with silica gel or prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Sample Adsorption: Dissolve the crude adduct in a minimal amount of dichloromethane or the mobile phase. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder of the sample adsorbed onto the silica.
-
Load the Column: Carefully add the dry-loaded sample to the top of the prepared column.
-
Elution: Begin eluting with the low-polarity mobile phase.
-
Gradient: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified adduct.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for Flash Column Chromatography Purification.
References
- 1. silicycle.com [silicycle.com]
- 2. researchgate.net [researchgate.net]
- 3. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
stability of 1-isothiocyanato-3-(trifluoromethoxy)benzene in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-isothiocyanato-3-(trifluoromethoxy)benzene in aqueous buffers. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of 1-isothiocyanato-3-(trifluoromethoxy)benzene in aqueous solutions.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent biological activity or labeling efficiency. | Degradation of the isothiocyanate group in the aqueous buffer. | Prepare fresh solutions of the compound immediately before use. Assess the stability of the compound in your specific buffer system using the HPLC protocol provided below. Consider using a buffer with lower nucleophilicity, such as HEPES or phosphate buffer, over Tris buffer, especially at neutral or alkaline pH. |
| Rapid loss of compound upon dissolution in buffer. | The isothiocyanate group is susceptible to hydrolysis, which is accelerated in aqueous buffers, particularly at neutral to alkaline pH.[1][2] Buffer components with primary or secondary amine groups (e.g., Tris) can directly react with the isothiocyanate. | Dissolve the compound in a small amount of a dry, aprotic organic solvent like DMSO or DMF before preparing the final aqueous solution. Keep the stock solution concentrated and store it at -20°C or -80°C. Minimize the time the compound is in the aqueous buffer before use. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Degradation products from hydrolysis or reaction with buffer components. | The primary hydrolysis product is the corresponding amine, 3-(trifluoromethoxy)aniline. If using a buffer with nucleophilic components, adducts may form. Analyze a sample of the buffer that has been incubated with the compound to identify potential adducts. |
| Low recovery of the compound from aqueous solutions. | Adsorption to plasticware or glassware, in addition to degradation. | Use low-adhesion microcentrifuge tubes and silanized glassware. Include a small percentage of organic solvent (e.g., acetonitrile) in the aqueous buffer if compatible with the experimental setup. |
Frequently Asked Questions (FAQs)
Q1: How stable is 1-isothiocyanato-3-(trifluoromethoxy)benzene in aqueous buffers?
A1: Aryl isothiocyanates are generally unstable in aqueous solutions, and their stability is highly dependent on the pH, buffer composition, and temperature.[1][3] The isothiocyanate functional group is electrophilic and susceptible to nucleophilic attack by water (hydrolysis) and other nucleophiles present in the buffer.[4] Generally, stability decreases as the pH increases.
Q2: What are the primary degradation pathways for this compound in aqueous buffers?
A2: The primary degradation pathway is the hydrolysis of the isothiocyanate group to form the corresponding amine, 3-(trifluoromethoxy)aniline. This proceeds through an unstable thiocarbamic acid intermediate. If the buffer contains nucleophilic species, such as primary or secondary amines (e.g., Tris), these can react with the isothiocyanate to form thiourea derivatives.
Q3: Which aqueous buffers are recommended for working with 1-isothiocyanato-3-(trifluoromethoxy)benzene?
A3: Buffers with low nucleophilicity are recommended to minimize the degradation of the isothiocyanate group. Phosphate-buffered saline (PBS) and HEPES are generally preferred over buffers containing primary or secondary amines like Tris, especially at neutral or alkaline pH. Studies have shown that the decline of isothiocyanates is more rapid in buffers like citrate phosphate and PBS compared to Tris-Cl and deionized water.[1]
Q4: How should I prepare and store solutions of this compound?
A4: It is recommended to prepare a concentrated stock solution in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). This stock solution should be stored at -20°C or -80°C to maximize its shelf-life. Working solutions in aqueous buffers should be prepared fresh immediately before each experiment.
Q5: How can I monitor the stability of 1-isothiocyanato-3-(trifluoromethoxy)benzene in my specific experimental conditions?
A5: The stability can be monitored by High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6] A detailed protocol for a stability study is provided in the "Experimental Protocols" section of this guide. This will allow you to determine the half-life of the compound in your specific buffer and at your experimental temperature.
Data Presentation
| Buffer System | pH Range | Relative Stability | Comments |
| Deionized Water | ~7 | Moderate | Baseline stability; hydrolysis is the primary degradation pathway.[1] |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Low to Moderate | Phosphate ions can act as general base catalysts for hydrolysis.[1] |
| Tris-HCl | 7.0 - 9.0 | Low | The primary amine in Tris is a nucleophile and can directly react with the isothiocyanate group, leading to rapid degradation.[1] |
| HEPES | 6.8 - 8.2 | Moderate to High | HEPES is a non-nucleophilic buffer and is a good choice for minimizing buffer-mediated degradation. |
| Citrate-Phosphate | 5.0 - 7.0 | Low | Studies have shown rapid degradation of other isothiocyanates in this buffer system.[1] |
Experimental Protocols
Protocol for Assessing the Stability of 1-isothiocyanato-3-(trifluoromethoxy)benzene in Aqueous Buffer using HPLC
This protocol outlines a general method to determine the stability of 1-isothiocyanato-3-(trifluoromethoxy)benzene in a specific aqueous buffer.
Materials:
-
1-isothiocyanato-3-(trifluoromethoxy)benzene
-
Dry DMSO or DMF
-
Aqueous buffer of choice (e.g., 100 mM Phosphate Buffer, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (for mobile phase)
-
HPLC system with a C18 column and UV detector
-
Thermostated autosampler or water bath
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of 1-isothiocyanato-3-(trifluoromethoxy)benzene and dissolve it in dry DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Preparation of Working Solution:
-
Immediately before starting the experiment, dilute the stock solution with the aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 100 µM). Ensure rapid and thorough mixing.
-
-
Incubation and Sampling:
-
Incubate the working solution at the desired temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the degradation by diluting the aliquot with a mixture of acetonitrile and water (e.g., 1:1 v/v) to stop further reaction and prepare it for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% TFA or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: Develop a suitable gradient to separate the parent compound from its degradation products. A starting point could be a linear gradient from 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by a UV scan, likely around 254 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Plot the natural logarithm of the peak area versus time.
-
The slope of the resulting linear plot will be the negative of the first-order degradation rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Mandatory Visualizations
References
- 1. thaiscience.info [thaiscience.info]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Allyl Isothiocyanate in an Aqueous Solution [hndk.hainanu.edu.cn]
- 4. nbinno.com [nbinno.com]
- 5. HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
troubleshooting low labeling efficiency with isothiocyanate reagents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the low labeling efficiency of isothiocyanate reagents.
Troubleshooting Guide
This guide addresses common issues encountered during isothiocyanate labeling reactions in a question-and-answer format.
Question: Why is my labeling efficiency with isothiocyanate reagents consistently low?
Answer: Low labeling efficiency can be attributed to several factors. A systematic approach to troubleshooting this issue is recommended:
-
Suboptimal pH: The reaction of isothiocyanates with primary amines is highly pH-dependent. The amino groups on the protein must be in a deprotonated state to be sufficiently nucleophilic to react with the isothiocyanate. The optimal pH for this reaction is typically in the alkaline range.[1][2]
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target protein for the isothiocyanate reagent, thereby reducing the labeling efficiency.[1][2][3] Sodium azide, a common preservative, can also interfere with the reaction.[3][4]
-
Improper Reagent Storage and Handling: Isothiocyanate reagents are sensitive to moisture and light.[5][6] Improper storage can lead to hydrolysis and a loss of reactivity.[2]
-
Low Protein Concentration: A low concentration of the protein to be labeled can slow down the reaction rate, leading to incomplete labeling.[1]
-
Inadequate Molar Excess of the Dye: An insufficient amount of the isothiocyanate reagent relative to the protein will result in a low degree of labeling.[4]
Question: My protein precipitates after adding the isothiocyanate reagent. What can I do to prevent this?
Answer: Protein precipitation during labeling is a common issue, often caused by changes in the protein's surface properties upon conjugation with the hydrophobic dye molecules. Here are some strategies to mitigate precipitation:
-
Optimize the Dye-to-Protein Ratio: Using an excessive molar ratio of the dye can lead to over-labeling, increasing the hydrophobicity of the protein and causing aggregation.[4][7] It is advisable to perform a titration to determine the optimal dye-to-protein ratio.[8]
-
Control the Rate of Reagent Addition: Adding the dissolved isothiocyanate reagent to the protein solution slowly and with gentle stirring can help prevent localized high concentrations of the dye and reduce the risk of precipitation.[5]
-
Adjust the Labeling Temperature: Performing the labeling reaction at a lower temperature (e.g., 4°C) can slow down both the labeling reaction and the aggregation process.[1]
-
Modify Buffer Conditions: Increasing the ionic strength of the buffer (e.g., by adding NaCl) can sometimes help to reduce aggregation by masking hydrophobic interactions.
-
Use Stabilizing Additives: In some cases, the addition of non-ionic detergents or other stabilizing agents can help to maintain protein solubility.
Question: The fluorescence of my labeled protein is weak, even with a seemingly good degree of labeling. What could be the cause?
Answer: Low fluorescence intensity can be frustrating. Here are the primary reasons this might occur:
-
Fluorescence Quenching: Over-labeling can lead to self-quenching, where the fluorescent molecules are in such close proximity that they interfere with each other's fluorescence emission.[1][4]
-
pH Sensitivity of the Fluorophore: The fluorescence of many dyes, including fluorescein (the fluorophore in FITC), is pH-dependent. At acidic pH, the fluorescence of FITC is significantly reduced.[9][10] Ensure the buffer used for fluorescence measurement is at an optimal pH for the dye.
-
Photobleaching: Fluorescein-based dyes are susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light. It is crucial to protect the reagent and the labeled protein from light during the reaction and storage.[1][5][6]
-
Denaturation of the Protein: The labeling conditions may have caused the protein to denature, which can alter the microenvironment of the attached dye and lead to reduced fluorescence.
Frequently Asked Questions (FAQs)
What is the optimal pH for labeling with FITC?
The reaction between FITC and primary amines is most efficient at an alkaline pH, typically between 8.5 and 9.5.[1] A common buffer used is 0.1 M sodium carbonate-bicarbonate buffer at pH 9.0.[11]
What molar excess of isothiocyanate reagent should I use?
A molar excess of the isothiocyanate reagent is necessary to drive the reaction. For antibody labeling with FITC, a 10 to 20-fold molar excess is a common starting point.[1][12] However, the optimal ratio can vary depending on the protein and the desired degree of labeling, so a titration is often recommended.[8]
How long should the labeling reaction be incubated?
Maximal labeling is often achieved within 1-2 hours at room temperature.[1] Alternatively, the reaction can be performed overnight at 4°C.[1][5]
How should I store my isothiocyanate reagents?
Isothiocyanate reagents, such as FITC, should be stored desiccated at -20°C and protected from light.[9][13] It is recommended to prepare stock solutions of the reagent in an anhydrous organic solvent like DMSO or DMF immediately before use, as they are not stable in aqueous solutions.[8][9]
How can I remove unreacted isothiocyanate reagent after the labeling reaction?
Unconjugated dye must be removed to prevent high background fluorescence.[2] Common methods for purification include:
-
Gel Filtration Chromatography: Using a resin like Sephadex G-25 allows for the separation of the larger labeled protein from the smaller, unreacted dye molecules.[1][11]
-
Dialysis: Dialyzing the labeled protein against a suitable buffer can effectively remove small molecules like unreacted FITC.[5]
-
Spin Columns: Commercially available spin columns are a quick and convenient method for removing excess dye.[12]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for FITC labeling reactions.
Table 1: Recommended Reaction Conditions for FITC Antibody Conjugation
| Parameter | Recommended Range |
| pH | 8.5 - 9.5[1] |
| Antibody Concentration | 2 - 10 mg/mL[1] |
| FITC:Antibody Molar Ratio | 10:1 to 20:1[1][12] |
| Reaction Temperature | Room Temperature or 4°C[1] |
| Reaction Time | 1-2 hours at RT or overnight at 4°C[1][5] |
Table 2: Spectral Properties of FITC
| Property | Value |
| Excitation Maximum (λmax) | ~495 nm[1][11] |
| Emission Maximum (λmax) | ~520-525 nm[1][11] |
| Molar Extinction Coefficient (ε) | ~70,000 - 80,000 M⁻¹cm⁻¹[1][14] |
| Correction Factor at 280 nm (CF) | 0.35[14] |
Experimental Protocols
Protocol 1: General Protein Labeling with FITC
This protocol provides a general procedure for labeling proteins with FITC.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0[11]
-
Purification column (e.g., Sephadex G-25)[1]
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
FITC Solution Preparation:
-
Labeling Reaction:
-
Purification:
-
Separate the labeled protein from unreacted FITC using a pre-equilibrated gel filtration column (e.g., Sephadex G-25) with the Storage Buffer.[1]
-
Collect the fractions containing the labeled protein, which will typically be the first colored band to elute.
-
-
Storage:
-
Store the purified labeled protein at 4°C for short-term use or at -20°C in single-use aliquots for long-term storage. Protect from light.[12]
-
Protocol 2: Calculation of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the molar F/P (Fluorophore/Protein) ratio, is the average number of dye molecules conjugated to each protein molecule. It can be determined using absorbance spectroscopy.[9][14][15]
Procedure:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the fluorophore (e.g., ~495 nm for FITC; A_max).
-
Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
-
Calculate the concentration of the dye:
-
Dye Concentration (M) = A_max / ε_dye
-
ε_dye: Molar extinction coefficient of the dye at its λmax (e.g., ~75,000 M⁻¹cm⁻¹ for FITC)
-
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Caption: Chemical reaction of a protein's primary amine with an isothiocyanate reagent.
Caption: A logical workflow for troubleshooting low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptideweb.com [peptideweb.com]
- 7. researchgate.net [researchgate.net]
- 8. drmr.com [drmr.com]
- 9. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. support.waters.com [support.waters.com]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Peptide Labeling with 1-isothiocyanato-3-(trifluoromethoxy)benzene
Welcome to the technical support center for peptide derivatization with 1-isothiocyanato-3-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize your peptide labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical reaction between 1-isothiocyanato-3-(trifluoromethoxy)benzene and a peptide?
A1: The reaction involves the nucleophilic addition of a primary amine group on the peptide to the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of 1-isothiocyanato-3-(trifluoromethoxy)benzene. This forms a stable thiourea linkage. The primary reactive sites on a peptide are the N-terminal α-amino group and the ε-amino group of lysine side chains.[1]
Q2: Which functional groups on a peptide can react with isothiocyanates?
A2: Isothiocyanates primarily react with non-protonated primary amines, such as the N-terminal amine and the lysine side-chain amine.[1] They can also react with the thiol group of cysteine, but this reaction is more favorable at a lower pH (around 6-8), and the resulting dithiocarbamate product may be less stable than the thiourea linkage formed with amines.[1][2]
Q3: What are the most critical parameters to control for a successful labeling reaction?
A3: The most critical parameters are pH, the molar ratio of isothiocyanate to peptide, temperature, and reaction time.[1] The pH is especially important as it dictates the deprotonation state of the target amino groups, which is necessary for the reaction to proceed.[1]
Q4: Why is a basic pH essential for the reaction?
A4: A basic pH (typically 8.5-9.5) is required to ensure that the primary amino groups of the peptide are in their deprotonated, nucleophilic state (-NH2).[1] The N-terminal amino group has a lower pKa (around 8.9) than the ε-amino group of lysine (around 10.5), making it more reactive at a slightly lower pH.[1] For labeling all available amino groups, a pH above 9 is recommended.[1]
Q5: What is a common side reaction when labeling peptides with isothiocyanates, particularly on a solid support?
A5: A frequent side reaction, especially during solid-phase peptide synthesis (SPPS), is the Edman degradation-type cyclization.[1] This occurs under the acidic conditions used for cleaving the peptide from the resin, where the N-terminally labeled amino acid cyclizes to form a thiohydantoin, leading to its cleavage from the peptide and resulting in a truncated sequence.[1][3]
Q6: How can the N-terminal cyclization side reaction be minimized?
A6: This side reaction can be prevented by introducing a flexible spacer, such as β-alanine or 6-aminohexanoic acid, between the N-terminal amino acid and the isothiocyanate label.[1][4] This spacer hinders the formation of the five-membered ring intermediate required for cleavage.[1] Alternatively, using non-acidic methods to cleave the peptide from the resin can also circumvent this issue.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization process.
dot
References
how to remove unreacted 1-isothiocyanato-3-(trifluoromethoxy)benzene post-reaction
Topic: Troubleshooting the Removal of Unreacted 1-Isothiocyanato-3-(trifluoromethoxy)benzene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting steps and methodologies for effectively removing unreacted 1-isothiocyanato-3-(trifluoromethoxy)benzene from a reaction mixture. The following question-and-answer format addresses common challenges and outlines practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary methods for removing unreacted 1-isothiocyanato-3-(trifluoromethoxy)benzene post-reaction?
A1: There are four primary strategies for removing excess electrophilic isothiocyanates:
-
Chemical Scavenging (Quenching): Reacting the excess isothiocyanate with a nucleophilic reagent to form a new compound (adduct) that is easily separated by extraction or chromatography.
-
Chromatography: Separating the desired product from the unreacted isothiocyanate based on differences in polarity using techniques like flash column chromatography or HPLC.[1][2]
-
Extraction: Using a liquid-liquid extraction workup to remove water-soluble byproducts, particularly after a scavenging step.[3] The isothiocyanate itself is generally not water-soluble.[4]
-
Distillation: Purifying the product by vacuum distillation, which is only suitable if the desired product is not volatile and is thermally stable.[2][5]
Q2: How do I select the most appropriate purification method for my experiment?
A2: The optimal method depends on the physicochemical properties of your desired product, the scale of the reaction, and the available equipment. The decision can be guided by factors such as the product's stability, physical state (solid vs. liquid), and the polarity difference between the product and the unreacted isothiocyanate.
The workflow below provides a logical approach to selecting a purification strategy.
References
Technical Support Center: 1-Isothiocyanato-3-(trifluoromethoxy)benzene
Welcome to the technical support center for 1-isothiocyanato-3-(trifluoromethoxy)benzene. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and potential degradation pathways of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 1-isothiocyanato-3-(trifluoromethoxy)benzene in my experiments?
A1: The degradation of 1-isothiocyanato-3-(trifluoromethoxy)benzene is primarily influenced by its reaction with nucleophiles, hydrolysis, exposure to elevated temperatures, and photodegradation. The isothiocyanate group (-N=C=S) is highly electrophilic and will readily react with nucleophilic species present in your experimental system.
Q2: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of the compound?
A2: Yes, inconsistent results in cell-based assays are a common issue related to the stability of isothiocyanates. The compound can react with components of the cell culture medium, such as amino acids (e.g., cysteine, lysine) and other nucleophiles, leading to a decrease in the effective concentration of the active compound over time. It is crucial to consider the timing of your assays and the composition of your media.
Q3: How should I prepare and store stock solutions of 1-isothiocyanato-3-(trifluoromethoxy)benzene to minimize degradation?
A3: To minimize degradation, stock solutions should be prepared in a dry, aprotic solvent such as anhydrous DMSO or acetonitrile. It is recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light and moisture.
Troubleshooting Guides
Issue 1: Rapid loss of compound in aqueous buffer solutions.
-
Possible Cause: Hydrolysis of the isothiocyanate group. Isothiocyanates can hydrolyze in aqueous environments to form an unstable thiocarbamic acid intermediate, which then decomposes to the corresponding amine (3-(trifluoromethoxy)aniline) and carbonyl sulfide.
-
Troubleshooting Steps:
-
pH Adjustment: The rate of hydrolysis can be pH-dependent. Whenever possible, perform experiments in buffers with a slightly acidic to neutral pH, as basic conditions can accelerate hydrolysis.
-
Minimize Incubation Time: Reduce the time the compound is in an aqueous buffer before use. Prepare fresh dilutions immediately before your experiment.
-
Use of Co-solvents: If your experiment allows, consider using a co-solvent system (e.g., with DMSO or ethanol) to reduce the activity of water.
-
Issue 2: Formation of unknown adducts in protein- or cell-based experiments.
-
Possible Cause: Reaction with nucleophilic groups in biomolecules. The isothiocyanate group readily reacts with primary and secondary amines (e.g., lysine residues) to form thioureas, and with thiols (e.g., cysteine residues) to form dithiocarbamates.[1]
-
Troubleshooting Steps:
-
Control Experiments: Run control experiments without cells or with denatured proteins to identify potential non-specific binding or reactions with media components.
-
Mass Spectrometry Analysis: Use mass spectrometry to characterize any adducts formed with your protein of interest or other abundant biomolecules like glutathione.
-
Consideration of Scavengers: In mechanistic studies, you could consider the use of nucleophilic scavengers to see if they prevent the observed effect, though this may interfere with your primary experiment.
-
Experimental Protocols
Protocol 1: General Procedure for Monitoring Hydrolytic Degradation
-
Preparation of Solutions:
-
Prepare a stock solution of 1-isothiocyanato-3-(trifluoromethoxy)benzene (e.g., 10 mM) in anhydrous acetonitrile.
-
Prepare aqueous buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0).
-
-
Degradation Study:
-
Initiate the degradation by diluting the stock solution into each buffer to a final concentration of 100 µM.
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
-
Sample Analysis:
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analyze the samples by reverse-phase HPLC with UV detection or LC-MS to quantify the remaining parent compound and identify degradation products.
-
Protocol 2: Assessing Reactivity with a Model Thiol (Glutathione)
-
Preparation of Solutions:
-
Prepare a stock solution of 1-isothiocyanato-3-(trifluoromethoxy)benzene (e.g., 10 mM) in anhydrous DMSO.
-
Prepare a stock solution of reduced glutathione (GSH) (e.g., 100 mM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
-
Reaction:
-
In a reaction vessel, add the buffer and GSH solution.
-
Initiate the reaction by adding the stock solution of the isothiocyanate to a final concentration that is stoichiometric or in slight excess to GSH.
-
Incubate at room temperature.
-
-
Analysis:
-
Monitor the reaction progress by LC-MS to observe the disappearance of the starting materials and the appearance of the glutathione conjugate.
-
Data Presentation
Table 1: Hypothetical Half-life of 1-isothiocyanato-3-(trifluoromethoxy)benzene under Various Conditions
| Condition | Temperature (°C) | pH | Half-life (hours) | Primary Degradation Product |
| Aqueous Buffer | 25 | 5.0 | 48 | 3-(Trifluoromethoxy)aniline |
| Aqueous Buffer | 25 | 7.4 | 24 | 3-(Trifluoromethoxy)aniline |
| Aqueous Buffer | 25 | 9.0 | 8 | 3-(Trifluoromethoxy)aniline |
| Cell Culture Medium + 10% FBS | 37 | 7.4 | 4 | Various adducts and 3-(Trifluoromethoxy)aniline |
Visualizations
Caption: Major degradation pathways for 1-isothiocyanato-3-(trifluoromethoxy)benzene.
Caption: Workflow for studying the degradation of 1-isothiocyanato-3-(trifluoromethoxy)benzene.
References
Technical Support Center: Handling the Moisture Sensitivity of 1-Isothiocyanato-3-(trifluoromethoxy)benzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the moisture-sensitive compound 1-isothiocyanato-3-(trifluoromethoxy)benzene. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific issues that may arise during its storage and use in chemical syntheses.
Troubleshooting Guides
This section provides a systematic approach to resolving common problems encountered when working with 1-isothiocyanato-3-(trifluoromethoxy)benzene, with a focus on issues arising from its moisture sensitivity.
Problem 1: Inconsistent or Low Yields in Reactions
Possible Cause: Degradation of 1-isothiocyanato-3-(trifluoromethoxy)benzene due to the presence of moisture.
Troubleshooting Workflow:
Technical Support Center: Scaling Up Reactions with 1-Isothiocyanato-3-(trifluoromethoxy)benzene
This technical support center is designed for researchers, scientists, and drug development professionals engaged in scaling up chemical reactions involving 1-isothiocyanato-3-(trifluoromethoxy)benzene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in navigating the challenges of moving from laboratory-scale experiments to pilot-plant or industrial-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of 1-isothiocyanato-3-(trifluoromethoxy)benzene?
A1: Scaling up the synthesis of aryl isothiocyanates, particularly those with electron-withdrawing substituents like the trifluoromethoxy group, presents several key challenges. These include:
-
Exothermic Reaction Control: The formation of the dithiocarbamate intermediate from 3-(trifluoromethoxy)aniline and carbon disulfide is often exothermic. What is manageable at a lab scale can lead to dangerous temperature spikes and potential runaway reactions in larger reactors if not properly controlled.
-
Mixing and Mass Transfer: Achieving uniform mixing is more difficult in large reactors. Inefficient mixing can result in localized "hot spots," leading to reduced yields and an increase in impurities.
-
Byproduct Formation: The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the starting aniline and the stability of intermediates, potentially leading to the formation of unwanted side products such as symmetrical thioureas.
-
Purification at Scale: Methods like column chromatography that are feasible in the lab may not be practical or economical for large-scale purification. Vacuum distillation is a common alternative, but the thermal stability of the product must be considered.
-
Safety: Isothiocyanates can be lachrymatory and have pungent odors. Handling large quantities requires stringent safety protocols and appropriate personal protective equipment (PPE). Carbon disulfide, a common reagent, is highly flammable and toxic.
Q2: How does the trifluoromethoxy group affect the reaction and potential side reactions?
A2: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. This has several implications for the synthesis of 1-isothiocyanato-3-(trifluoromethoxy)benzene:
-
Reduced Nucleophilicity of the Amine: The electron-withdrawing nature of the -OCF₃ group decreases the nucleophilicity of the starting material, 3-(trifluoromethoxy)aniline. This may necessitate slightly more forcing reaction conditions (e.g., longer reaction times or slightly elevated temperatures) for the initial reaction with carbon disulfide compared to anilines with electron-donating groups.
-
Stability of the Dithiocarbamate Intermediate: Dithiocarbamates derived from primary amines can be unstable. The electron-withdrawing -OCF₃ group can influence the stability of the dithiocarbamate salt intermediate.[1]
-
Increased Electrophilicity of the Isothiocyanate: The final product, 1-isothiocyanato-3-(trifluoromethoxy)benzene, will have a highly electrophilic isothiocyanate carbon atom. This makes it very reactive towards nucleophiles, which is often a desired property for subsequent reactions, but also means it can be more susceptible to degradation by residual nucleophiles (e.g., unreacted amine) in the reaction mixture.
Q3: What are the common impurities and byproducts to expect during scale-up?
A3: Common impurities and byproducts include:
-
Unreacted 3-(trifluoromethoxy)aniline: Incomplete reaction can leave residual starting material, which can be difficult to separate from the product due to similar boiling points.
-
N,N'-bis(3-(trifluoromethoxy)phenyl)thiourea: This symmetrical thiourea is a common byproduct formed from the reaction of the isothiocyanate product with unreacted 3-(trifluoromethoxy)aniline. Its formation is favored by localized high concentrations of the amine and elevated temperatures.
-
Decomposition Products: Isothiocyanates can be sensitive to moisture and high temperatures. Hydrolysis can lead to the formation of the corresponding amine, and thermal stress during distillation can cause decomposition.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction of 3-(trifluoromethoxy)aniline. | - Monitor the reaction progress using TLC or HPLC. - Consider extending the reaction time or slightly increasing the temperature for the dithiocarbamate formation. - Ensure the purity of all starting materials and solvents. |
| Decomposition of the dithiocarbamate intermediate. | - Maintain a low temperature (e.g., 0-5 °C) during the formation of the dithiocarbamate salt. - Proceed to the desulfurization step promptly after the formation of the intermediate. | |
| Hydrolysis of the isothiocyanate product during workup. | - Use anhydrous solvents and ensure all glassware is thoroughly dried. - Minimize contact time with aqueous solutions during workup. | |
| Formation of Significant Amounts of Thiourea Byproduct | Localized high concentration of unreacted aniline. | - Add the desulfurizing agent slowly and ensure efficient mixing to maintain a low concentration of unreacted amine. - Consider adding the aniline solution slowly to the reaction mixture containing the thiocarbonylating agent. |
| High reaction temperature. | - Maintain the recommended reaction temperature throughout the process. | |
| Product Discoloration (Darkening) | Thermal degradation during purification. | - If using vacuum distillation, ensure a high vacuum to lower the boiling point. - Use a short-path distillation apparatus to minimize the residence time at high temperatures. |
| Presence of impurities. | - Ensure thorough removal of acidic or basic impurities during workup. | |
| Difficulty in Purification | Similar boiling points of product and starting material. | - Optimize the reaction to drive it to completion to minimize unreacted starting material. - Consider a mild acidic wash during workup to remove residual amine, but be cautious of potential hydrolysis of the isothiocyanate. |
| Thermal instability of the product during distillation. | - Use a lower distillation temperature under high vacuum. - Consider alternative purification methods for thermally sensitive compounds, such as flash chromatography on a larger scale if feasible, though this is often less economical. |
Quantitative Data Summary
The following table provides representative data for the synthesis of aryl isothiocyanates. Note that specific yields for 1-isothiocyanato-3-(trifluoromethoxy)benzene may vary depending on the exact conditions and scale.
| Scale | Starting Material (Aniline Derivative) | Reagents | Typical Yield | Reference |
| Lab Scale (mmol) | 3-Trifluoromethylaniline | CS₂, Triphosgene | 75.2% | [2] |
| Lab Scale (mmol) | General Aryl Amines | CS₂, Tosyl Chloride, Et₃N | Good to Excellent | [3] |
| Lab Scale (mmol) | General Primary Amines | CS₂, K₂CO₃, H₂O | 70-95% |
Experimental Protocols
Lab-Scale Synthesis of 1-Isothiocyanato-3-(trifluoromethoxy)benzene
This protocol is adapted from general procedures for the synthesis of aryl isothiocyanates.[3]
Materials:
-
3-(Trifluoromethoxy)aniline
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Tosyl chloride (TsCl)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-(trifluoromethoxy)aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add carbon disulfide (1.1 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 1-2 hours.
-
To the resulting slurry, add a solution of tosyl chloride (1.05 eq) in dichloromethane dropwise, again keeping the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 1-isothiocyanato-3-(trifluoromethoxy)benzene by vacuum distillation.
Conceptual Pilot-Plant Scale Synthesis Workflow
Scaling up requires careful consideration of heat and mass transfer, as well as process safety.
-
Reactor Preparation: A clean, dry, and inerted glass-lined or stainless steel reactor equipped with a jacket for temperature control, a mechanical stirrer, a condenser, and addition funnels is required.
-
Reagent Charging: The reactor is charged with anhydrous solvent (e.g., dichloromethane or toluene) and 3-(trifluoromethoxy)aniline. The mixture is cooled to 0-5 °C.
-
Dithiocarbamate Formation: Carbon disulfide is added slowly via a calibrated pump or addition funnel, with vigorous stirring and careful monitoring of the internal temperature. The cooling system of the reactor must be able to handle the exotherm.
-
Desulfurization: A solution of the desulfurizing agent (e.g., tosyl chloride) in the solvent is added at a controlled rate, again with efficient cooling and stirring.
-
Workup: The reaction mixture is transferred to a separate vessel for quenching with water. The layers are separated, and the organic layer is washed as in the lab-scale procedure.
-
Solvent Removal: The solvent is removed by distillation, possibly under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation using a distillation unit designed for larger volumes.
Visualizations
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of 1-isothiocyanato-3-(trifluoromethoxy)benzene.
Troubleshooting Logic Diagram
Caption: A logic diagram for troubleshooting common issues in the scale-up process.
References
- 1. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. US6465688B2 - Process for the preparation of trifluoromethyl-substituted biphenylcarboxylic acids and novel trichloromethyl-and trifluoromethyl-substituted biphenylcarbonitriles - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Peptide Labeling for LC-MS Analysis: Featuring 1-isothiocyanato-3-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-isothiocyanato-3-(trifluoromethoxy)benzene as a peptide labeling reagent for liquid chromatography-mass spectrometry (LC-MS) analysis. Due to the limited availability of direct experimental data for this specific reagent, its performance characteristics are inferred based on the well-established chemistry of isothiocyanates and the known effects of trifluoromethoxy- and other fluoro-containing modifications on peptide analysis. This guide compares the projected attributes of 1-isothiocyanato-3-(trifluoromethoxy)benzene with two widely used alternatives: Phenyl isothiocyanate (PITC) for simple derivatization and Tandem Mass Tags (TMT) for multiplexed quantitative proteomics.
Introduction to Peptide Labeling with Isothiocyanates
Isothiocyanates are a class of chemical reagents that react with primary amines, such as the N-terminus of a peptide and the epsilon-amino group of lysine residues. This derivatization is a cornerstone of peptide analysis, historically used in Edman degradation for protein sequencing. In the context of modern LC-MS-based proteomics, derivatization with isothiocyanates can be employed to enhance the analytical characteristics of peptides.
1-isothiocyanato-3-(trifluoromethoxy)benzene is a hydrophobic derivatizing agent. The trifluoromethoxy group is known for its high lipophilicity, which can be advantageous in reversed-phase LC-MS by increasing the retention time and potentially improving the ionization efficiency of labeled peptides.
Performance Comparison of Labeling Reagents
The following tables summarize the key performance characteristics of 1-isothiocyanato-3-(trifluoromethoxy)benzene (projected), Phenyl isothiocyanate (PITC), and Tandem Mass Tags (TMT).
| Feature | 1-isothiocyanato-3-(trifluoromethoxy)benzene | Phenyl isothiocyanate (PITC) | Tandem Mass Tags (TMT) |
| Target Residue(s) | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) |
| Reaction Chemistry | Thiourea formation | Thiourea formation | Amide bond formation |
| Mass Shift (Da) | ~221.02 | ~135.01 | Variable (e.g., TMTpro ~304.2) |
| Multiplexing Capability | Label-free or with isotopic variants (not standard) | Label-free or with isotopic variants (e.g., d5-PITC) | Up to 18-plex with TMTpro reagents |
| Primary Application | Enhancing hydrophobicity and ionization for detection | N-terminal sequencing (Edman), derivatization for LC | Multiplexed quantitative proteomics |
| Performance Metric | 1-isothiocyanato-3-(trifluoromethoxy)benzene (Projected) | Phenyl isothiocyanate (PITC) | Tandem Mass Tags (TMT) |
| Labeling Efficiency | Expected to be high under basic pH conditions | High under basic pH conditions | High under basic pH conditions |
| Effect on LC Retention | Significant increase in retention time due to high hydrophobicity | Moderate increase in retention time | Moderate increase in retention time |
| Effect on MS Signal | Potential for signal enhancement due to increased hydrophobicity and ionization efficiency | Can lead to reduced signal intensity for some peptides[1][2] | Designed for robust MS/MS reporter ion signals |
| Fragmentation Behavior | Predictable fragmentation with potential for a neutral loss of the tag. May promote b1 ion formation.[1] | Promotes Edman-type cleavage, yielding b1 and y(n-1) ions.[1][2] | Reporter ion cleavage in MS/MS for quantification |
| Quantitative Accuracy | Suitable for label-free quantification or isotopic labeling approaches | Can be used for relative quantification with isotopic labels | High accuracy for relative quantification in multiplexed experiments |
Experimental Protocols
Peptide Labeling with 1-isothiocyanato-3-(trifluoromethoxy)benzene (Projected Protocol)
This protocol is based on general procedures for isothiocyanate labeling and should be optimized for specific applications.
Materials:
-
Peptide sample (dried)
-
1-isothiocyanato-3-(trifluoromethoxy)benzene solution (10 mg/mL in acetonitrile)
-
Labeling buffer: 50 mM sodium bicarbonate, pH 8.5
-
Acetonitrile (ACN)
-
Quenching solution: 5% hydroxylamine or 50 mM Tris-HCl, pH 8.0
-
C18 desalting spin column
-
Solvents for desalting: 0.1% formic acid in water (Solvent A), 0.1% formic acid in 80% acetonitrile (Solvent B)
Procedure:
-
Reconstitute the dried peptide sample in 50 µL of labeling buffer.
-
Add 5 µL of the 1-isothiocyanato-3-(trifluoromethoxy)benzene solution to the peptide sample. The molar ratio of reagent to peptide should be optimized, but a 10-fold molar excess is a good starting point.
-
Vortex the mixture gently and incubate at room temperature for 1-2 hours in the dark.
-
To quench the reaction, add 10 µL of the quenching solution and incubate for 15 minutes at room temperature.
-
Acidify the sample by adding 1% trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the labeled peptide sample using a C18 spin column according to the manufacturer's protocol.
-
Dry the desalted, labeled peptides in a vacuum centrifuge.
-
Reconstitute the sample in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS analysis.
LC-MS/MS Analysis
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 60 minutes at a flow rate of 200 nL/min. Note: The gradient may need to be adjusted to account for the increased hydrophobicity of the labeled peptides.
-
Column Temperature: 40 °C
MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MS1 Scan Range: m/z 350-1500
-
MS/MS: Data-dependent acquisition (DDA) of the top 10 most intense precursor ions.
-
Collision Energy: Normalized collision energy (NCE) optimized for peptide fragmentation.
Visualizations
References
A Comparative Guide to a Novel Derivatization Method Using 1-Isothiocyanato-3-(trifluoromethoxy)benzene for Enhanced Analyte Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a new derivatization agent, 1-isothiocyanato-3-(trifluoromethoxy)benzene, with established methods for the quantitative analysis of primary and secondary amine-containing compounds. The introduction of a trifluoromethoxy group is anticipated to offer unique advantages in terms of chromatographic separation and mass spectrometric detection.
While specific experimental data for 1-isothiocyanato-3-(trifluoromethoxy)benzene is not yet widely published, this guide will draw comparisons with structurally similar and commonly used isothiocyanate reagents, namely Phenyl Isothiocyanate (PITC) and 3,5-bis-(trifluoromethyl)phenyl isothiocyanate. The performance of 1-isothiocyanato-3-(trifluoromethoxy)benzene is expected to be comparable or potentially superior in certain aspects due to its unique electronic and lipophilic properties.
Introduction to Isothiocyanate Derivatization
Derivatization is a crucial technique in analytical chemistry to enhance the detectability and chromatographic behavior of analytes that are otherwise difficult to analyze. Isothiocyanates react with primary and secondary amines to form stable thiourea derivatives. This process improves the analyte's volatility, thermal stability, and chromatographic retention, and can significantly enhance ionization efficiency in mass spectrometry.
The novel reagent, 1-isothiocyanato-3-(trifluoromethoxy)benzene, offers a promising alternative for the derivatization of a wide range of amine-containing analytes, including amino acids, biogenic amines, and pharmaceuticals. The trifluoromethoxy group is expected to provide a strong signal in ¹⁹F NMR and enhance the electron-capturing properties of the derivative, potentially leading to lower detection limits in mass spectrometry.
Comparative Performance Data
The following tables summarize the validation parameters for established isothiocyanate derivatization methods. It is anticipated that a method developed for 1-isothiocyanato-3-(trifluoromethoxy)benzene would exhibit performance characteristics within these ranges.
Table 1: Performance Comparison of Isothiocyanate Derivatization Reagents
| Parameter | Phenyl Isothiocyanate (PITC) | 3,5-bis-(trifluoromethyl)phenyl isothiocyanate | 1-isothiocyanato-3-(trifluoromethoxy)benzene (Expected) |
| Limit of Detection (LOD) | 0.2 µg/L for ammonia; analyte dependent[1] | Analyte dependent, generally in the low µg/L range[2] | Potentially in the low µg/L to ng/L range |
| Limit of Quantitation (LOQ) | Analyte dependent; often higher in plasma due to dilution factors[3] | Good reproducibility and accuracy demonstrated[2] | Expected to be in a similar range to other fluorinated ITS |
| Linearity (R²) | > 0.995[1] | Good linearity demonstrated[2] | ≥ 0.99 |
| Precision (RSD%) | Intra-day: < 5%, Inter-day: < 10% | Good intra- and inter-day precision[2] | < 15% |
| Recovery (%) | 97-106% in water samples[1] | Good recovery demonstrated[2] | 85-115% |
Table 2: Comparison with a Non-Derivatization Method ("Dilute-and-Shoot")
| Feature | PITC Derivatization Method | "Dilute-and-Shoot" Method |
| Sample Preparation | More complex, multi-step process[3][4] | Simpler, faster workflow |
| Chromatographic Separation | Improved separation of isomers[3] | May have limitations with co-eluting isomers |
| Matrix Effects | Can be significant and require mitigation[3] | Can also be a factor, but with a less complex sample matrix |
| Error Proneness | Higher potential for error due to multiple handling steps | Less prone to manual error |
| Carryover | Generally lower carryover[3] | Can be higher for certain analytes |
Experimental Protocols
The following are detailed experimental protocols for derivatization using PITC and a proposed protocol for the novel reagent, 1-isothiocyanato-3-(trifluoromethoxy)benzene, based on established methods for similar compounds.
Protocol 1: Derivatization of Primary and Secondary Amines using PITC
Materials:
-
Phenyl Isothiocyanate (PITC)
-
Sample containing primary/secondary amines
-
Coupling Solution: Ethanol:Water:Pyridine (1:1:1, v/v/v)
-
Acetonitrile
-
Heptane or n-hexane
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Transfer a known amount of the sample to a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Add 50 µL of the coupling solution to the dried sample and vortex to dissolve.
-
Add 10 µL of a 5% (v/v) solution of PITC in acetonitrile.
-
Vortex the mixture and incubate at room temperature for 20 minutes.
-
-
Removal of Excess Reagent:
-
Add 100 µL of heptane or n-hexane to the reaction mixture.
-
Vortex and then centrifuge to separate the phases.
-
Carefully remove and discard the upper organic layer containing the excess PITC. Repeat this extraction step twice.
-
-
Final Preparation: Evaporate the remaining aqueous layer to dryness under a gentle stream of nitrogen. Reconstitute the dried derivative in a suitable solvent (e.g., mobile phase) for LC-MS analysis.
Protocol 2: Proposed Derivatization Protocol for 1-isothiocyanato-3-(trifluoromethoxy)benzene
Materials:
-
1-isothiocyanato-3-(trifluoromethoxy)benzene
-
Sample containing primary/secondary amines
-
Reaction Buffer: 50 mM Sodium bicarbonate buffer, pH 9.0
-
Acetonitrile (ACN)
-
DIPEA (N,N-Diisopropylethylamine)
-
Nitrogen gas supply
-
Vortex mixer
-
Thermomixer or water bath
Procedure:
-
Sample Preparation: Transfer 100 µL of the sample solution to a microcentrifuge tube. If the sample is solid, dissolve it in the reaction buffer to a known concentration.
-
Reagent Preparation: Prepare a 10 mg/mL solution of 1-isothiocyanato-3-(trifluoromethoxy)benzene in ACN.
-
Derivatization:
-
Add 5 µL of DIPEA to the sample solution.
-
Add 20 µL of the 1-isothiocyanato-3-(trifluoromethoxy)benzene solution.
-
Vortex the mixture and incubate at 60°C for 1 hour in a thermomixer.
-
-
Sample Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be required to remove interfering substances.
-
Final Preparation: Centrifuge the reaction mixture to pellet any precipitate. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizing the Workflow and Reaction
The following diagrams, created using the DOT language, illustrate the key processes involved in the validation of this new derivatization method.
Caption: Experimental workflow for the derivatization and analysis of amine-containing compounds.
Caption: General reaction scheme for the derivatization of a primary amine.
Conclusion
The new derivatization agent, 1-isothiocyanato-3-(trifluoromethoxy)benzene, holds significant promise for the sensitive and robust quantification of amine-containing compounds. While direct comparative data is still emerging, the structural similarities to other well-validated fluorinated isothiocyanates suggest that it will offer excellent performance in terms of sensitivity, linearity, and precision. The proposed experimental protocol provides a solid starting point for method development and validation. The unique trifluoromethoxy group may provide advantages in specific applications, making it a valuable addition to the analytical chemist's toolkit for challenging quantitative assays.
References
- 1. Determination of ammonia and aliphatic amines in environmental aqueous samples utilizing pre-column derivatization to their phenylthioureas and high performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Application of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for the determination of selected biogenic amines by LC-tandem mass spectrometry and 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Structural Characterization of 1-Isothiocyanato-3-(trifluoromethoxy)benzene Derivatives by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 1-isothiocyanato-3-(trifluoromethoxy)benzene and its derivatives. Due to the limited availability of published experimental data for the primary compound, this guide leverages data from structurally similar molecules and established principles of NMR spectroscopy to provide a robust framework for structural characterization. By comparing predicted spectral data for 1-isothiocyanato-3-(trifluoromethoxy)benzene with experimental data from analogous compounds, researchers can gain valuable insights for identifying and characterizing novel derivatives.
Comparative NMR Data Analysis
The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for 1-isothiocyanato-3-(trifluoromethoxy)benzene and experimental data for comparable compounds. These comparisons are essential for understanding the influence of the isothiocyanate (-NCS) and trifluoromethoxy (-OCF₃) groups on the electronic environment of the benzene ring.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H-2 | H-4 | H-5 | H-6 | Solvent |
| Predicted: 1-Isothiocyanato-3-(trifluoromethoxy)benzene | ~7.3 | ~7.2 | ~7.5 | ~7.3 | CDCl₃ |
| 3-(Trifluoromethyl)phenyl isothiocyanate[1] | 7.43 | 7.51 | 7.48 | 7.37 | CDCl₃ |
| Phenyl isothiocyanate[2][3][4] | 7.24-7.45 (m) | 7.24-7.45 (m) | 7.24-7.45 (m) | 7.24-7.45 (m) | CDCl₃ |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C-1 (C-NCS) | C-2 | C-3 (C-OCF₃/CF₃) | C-4 | C-5 | C-6 | -NCS | Solvent |
| Predicted: 1-Isothiocyanato-3-(trifluoromethoxy)benzene | ~132 | ~120 | ~149 (q) | ~125 | ~131 | ~124 | ~135 | CDCl₃ |
| 3-(Trifluoromethyl)phenyl isothiocyanate | 131.8 | 122.9 | 131.5 (q) | 129.8 | 125.0 | 122.4 | 135.0 | CDCl₃ |
| Phenyl isothiocyanate[2][5] | 131.1 | 125.6 | 129.4 | 127.5 | 129.4 | 125.6 | 135.4 | CDCl₃ |
Table 3: ¹⁹F NMR Chemical Shift Data (ppm)
| Compound | Chemical Shift | Solvent |
| Predicted: 1-Isothiocyanato-3-(trifluoromethoxy)benzene | ~ -58 | CDCl₃ |
| (Trifluoromethoxy)benzene[6] | -58.0 | CDCl₃ |
| 1,3-Bis(trifluoromethyl)benzene[7] | -62.8 | CDCl₃ |
Experimental Protocols
Standard NMR spectroscopic techniques are employed for the structural characterization of these aromatic compounds. Below are detailed methodologies for acquiring high-quality NMR data.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common solvent for these types of compounds due to its ability to dissolve a wide range of organic molecules and its single, well-defined residual solvent peak. Other deuterated solvents such as acetone-d₆, benzene-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used depending on the solubility of the specific derivative.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR for referencing the chemical shifts to 0 ppm. For ¹⁹F NMR, an external standard such as trifluorotoluene or hexafluorobenzene, or referencing to the instrument's internal lock frequency, is common practice.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion and resolution, which is particularly important for analyzing complex aromatic spin systems.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is usually sufficient to cover the aromatic and other proton signals.
-
Acquisition Time: An acquisition time of 2-4 seconds ensures good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate for qualitative analysis.
-
Number of Scans: 8 to 16 scans are typically averaged to improve the signal-to-noise ratio.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and enhance the signal of carbon atoms.
-
Spectral Width: A spectral width of 200-250 ppm is necessary to encompass the full range of carbon chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point, but may need to be increased for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
-
¹⁹F NMR:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling is often used.
-
Spectral Width: A wide spectral width of around 200-300 ppm is recommended to cover the potential chemical shift range of the trifluoromethoxy group and other fluorine-containing moieties.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is generally sufficient.
-
Number of Scans: 16 to 64 scans usually provide a good signal-to-noise ratio.
-
Visualizing Experimental and Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the key workflows in the structural characterization of 1-isothiocyanato-3-(trifluoromethoxy)benzene derivatives by NMR.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Phenyl Isothiocyanate | C7H5NS | CID 7673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenyl isothiocyanate(103-72-0) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
A Comparative Guide to the Quantitative Analysis of Analytes Labeled with 1-Isothiocyanato-3-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical strategies for the quantitative analysis of primary and secondary amine-containing analytes, with a focus on derivatization using 1-isothiocyanato-3-(trifluoromethoxy)benzene. The performance of this labeling reagent is compared with alternative methods, including a structurally similar fluorinated isothiocyanate and a standard non-fluorinated isothiocyanate, as well as a non-derivatization approach. The information presented is intended to assist researchers in selecting the most suitable analytical method for their specific needs, supported by experimental data from relevant studies.
Executive Summary
The quantitative analysis of small molecules, peptides, and proteins containing primary and secondary amine groups often requires derivatization to enhance their chromatographic retention, ionization efficiency, and detection sensitivity in liquid chromatography-mass spectrometry (LC-MS). Isothiocyanates are a class of reagents that react specifically with amines to form stable thiourea derivatives.[1][2]
1-Isothiocyanato-3-(trifluoromethoxy)benzene is a fluorinated aromatic isothiocyanate. The trifluoromethoxy group is expected to offer unique advantages, such as altered chromatographic selectivity and the potential for fluorine-19 nuclear magnetic resonance (¹⁹F NMR) detection. While direct comparative studies on this specific reagent are limited, its performance can be inferred from studies on structurally similar compounds, such as 3,5-bis-(trifluoromethyl)phenyl isothiocyanate.[3][4]
This guide compares the following approaches for the quantitative analysis of amine-containing analytes:
-
Derivatization with 1-Isothiocyanato-3-(trifluoromethoxy)benzene (Inferred Performance): Leveraging the benefits of a fluorinated tag for enhanced analytical performance.
-
Alternative 1: Derivatization with 3,5-bis-(trifluoromethyl)phenyl isothiocyanate: A well-characterized fluorinated analog providing a strong basis for performance comparison.[3][4]
-
Alternative 2: Derivatization with Phenyl isothiocyanate (PITC): The traditional, non-fluorinated Edman reagent, serving as a widely used benchmark.[5][6][7]
-
Alternative 3: "Dilute-and-Shoot" (Non-Derivatization): A direct analysis approach that avoids chemical labeling, offering simplicity at the cost of sensitivity for some analytes.[5][8]
Performance Comparison
The choice of analytical strategy depends on the specific requirements of the assay, including the nature of the analyte, the complexity of the sample matrix, and the desired sensitivity and throughput. The following tables summarize the quantitative performance of the different approaches based on available data for the respective reagents.
Table 1: Comparison of Quantitative Performance Parameters for Amine Derivatization Reagents
| Feature | 1-Isothiocyanato-3-(trifluoromethoxy)benzene (Inferred) | 3,5-bis-(trifluoromethyl)phenyl isothiocyanate[3] | Phenyl isothiocyanate (PITC)[5] | "Dilute-and-Shoot" (No Derivatization)[5][8] |
| Analyte(s) | Biogenic Amines, Amino Acids | Histamine, Tyramine, Tryptamine, 2-Phenylethylamine | Amino Acids, Biogenic Amines | Amino Acids, Biogenic Amines |
| Limit of Detection (LOD) | Expected to be in the low nmol/L to pmol/L range | 0.003–0.025 µmol/L | Generally in the low µmol/L to nmol/L range | Analyte dependent, generally higher than derivatization methods |
| Limit of Quantitation (LOQ) | Expected to be in the low nmol/L to pmol/L range | 0.01–0.08 µmol/L | 1 µmol/L for many amino acids[9] | Analyte dependent, generally higher than derivatization methods |
| Linearity (R²) | Expected to be >0.99 | >0.999 | >0.998 | Analyte dependent, can be >0.99 |
| Recovery (%) | Expected to be in the range of 85-110% | 86.8–109.4% | Not explicitly stated, but generally good | Not applicable (direct injection) |
| Intra-day Precision (RSD %) | Expected to be <10% | 2.1–9.8% | 2.6-10.1%[9] | Analyte dependent |
| Inter-day Precision (RSD %) | Expected to be <15% | 3.4–11.2% | Not explicitly stated | Analyte dependent |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative protocols for analyte derivatization with isothiocyanates and subsequent LC-MS/MS analysis.
Protocol 1: Derivatization of Amines with Fluorinated Isothiocyanates (General Procedure)
This protocol is based on the method described for 3,5-bis-(trifluoromethyl)phenyl isothiocyanate and is expected to be applicable to 1-isothiocyanato-3-(trifluoromethoxy)benzene.[3]
-
Sample Preparation:
-
To 1 mL of the sample (e.g., beverage, plasma supernatant), add 10 µL of internal standard solution.
-
Add 1 mL of acetonitrile and 0.5 mL of a 50 mg/mL solution of the isothiocyanate reagent in acetonitrile.
-
Add 1.5 mL of diisopropylethylamine (DIPEA).
-
Vortex the mixture for 1 minute.
-
-
Reaction:
-
Incubate the reaction mixture at a controlled temperature (e.g., 40°C) for 1 hour.
-
-
Sample Clean-up (if necessary):
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.
-
Protocol 2: Derivatization of Amino Acids with Phenyl isothiocyanate (PITC)
This is a widely used protocol for the pre-column derivatization of amino acids.[10][11]
-
Sample Preparation:
-
Dry the amino acid standards or sample hydrolysate under vacuum.
-
Add 20 µL of a 2:2:1 (v/v/v) solution of ethanol:water:triethylamine to the dried sample and vortex.
-
Dry the sample again under vacuum.
-
-
Derivatization:
-
Add 20 µL of a 7:1:1:1 (v/v/v/v) solution of ethanol:water:triethylamine:PITC to the dried sample.[10]
-
Vortex and incubate at room temperature for 20 minutes.
-
-
Solvent Removal:
-
Dry the sample under vacuum to remove excess reagent and solvents.
-
-
Reconstitution:
-
Reconstitute the derivatized sample in a suitable buffer (e.g., phosphate buffer, pH 7.4) for HPLC or LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis of Derivatized Amines
The following are general conditions for the analysis of isothiocyanate-derivatized amines by LC-MS/MS.[3][5]
-
Chromatographic Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is typically used.[5]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from low to high organic content (e.g., 5% to 95% B) over a suitable time (e.g., 10-20 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, monitoring specific precursor-to-product ion transitions for each derivatized analyte.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of amine-containing analytes using isothiocyanate derivatization followed by LC-MS/MS.
Caption: Workflow for Amine Quantification.
Signaling Pathway/Logical Relationship
The following diagram illustrates the decision-making process for selecting an appropriate analytical method for amine-containing analytes.
Caption: Method Selection Logic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Application of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for the determination of selected biogenic amines by LC-tandem mass spectrometry and 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. hplc.eu [hplc.eu]
The Trifluoromethoxy Advantage: A Comparative Guide for Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals seeking to optimize the analytical characterization of molecules, the strategic incorporation of a trifluoromethoxy (OCF₃) group can offer significant advantages in mass spectrometry (MS) analysis. This guide provides a comparative overview of the benefits of the trifluoromethoxy group over its non-fluorinated counterpart, the methoxy (OCH₃) group, supported by an understanding of its physicochemical properties and their influence on MS behavior.
The trifluoromethoxy group is increasingly utilized in medicinal chemistry to enhance the metabolic stability and lipophilicity of drug candidates.[1] These same properties that are advantageous for pharmacokinetics also translate to distinct behaviors in mass spectrometry, impacting ionization efficiency, fragmentation patterns, and overall signal intensity. While direct, head-to-head quantitative comparisons in the literature are limited, a clear picture of the OCF₃ group's benefits can be constructed from its fundamental chemical characteristics and existing mass spectral data of fluorinated compounds.
Enhanced Signal Intensity and Ionization Efficiency
The high electronegativity of the fluorine atoms in the trifluoromethoxy group creates a strong electron-withdrawing effect.[1] This electronic characteristic can influence the ionization process in mass spectrometry, particularly in electrospray ionization (ESI), which is a soft ionization technique commonly used for the analysis of drug molecules and other organic compounds.
Table 1: Comparison of Physicochemical Properties and Their Postulated Impact on Mass Spectrometry
| Property | Trifluoromethoxy (OCF₃) Group | Methoxy (OCH₃) Group | Postulated Advantage in Mass Spectrometry for OCF₃ |
| Electron-withdrawing nature | Strong | Weak | May enhance protonation/deprotonation in ESI, potentially leading to higher ionization efficiency and signal intensity. |
| Lipophilicity (Hansch π value) | +1.04[1] | -0.02 | Increased surface activity in ESI droplets could lead to preferential ionization and improved signal. |
| Metabolic Stability | High[1] | Lower | Less in-source degradation, leading to a more intense molecular ion peak. |
Distinctive and Informative Fragmentation Patterns
The presence of the trifluoromethoxy group introduces unique and predictable fragmentation pathways that can aid in structural elucidation. The fragmentation of trifluoromethyl (CF₃)-containing compounds has been observed to involve characteristic losses of ·CF₃ or CF₂.[3] While specific fragmentation data for OCF₃-substituted compounds is less documented, analogous fragmentation behavior can be anticipated.
In contrast, methoxy-substituted compounds typically exhibit fragmentation patterns involving the loss of a methyl radical (·CH₃) or formaldehyde (CH₂O). The distinct mass difference between the fragments generated from OCF₃ and OCH₃ groups provides an unambiguous marker for the presence of the fluorinated substituent.
Experimental Workflow for Comparative Analysis
To perform a direct comparative analysis of a trifluoromethoxy-substituted compound and its methoxy analogue, the following experimental workflow using Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Caption: A generalized workflow for the comparative analysis of trifluoromethoxy and methoxy substituted compounds using LC-MS.
Experimental Protocols
1. Sample Preparation:
-
Prepare stock solutions of the trifluoromethoxy- and methoxy-substituted compounds of interest at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
From the stock solutions, prepare working solutions at equimolar concentrations (e.g., 1 µM) in a solvent compatible with the LC mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid for positive ion mode).
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A suitable gradient to ensure separation of the analytes from any impurities (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer capable of high-resolution mass measurements and tandem MS.
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive and Negative ion modes.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Gas Temperature: 300 - 350 °C.
-
Nebulizer Pressure: 30 - 45 psi.
-
Full Scan m/z Range: 100 - 1000.
-
Tandem MS: Collision-induced dissociation (CID) with varying collision energies to generate fragment ions.
Logical Relationship of OCF₃ Properties to MS Advantages
The inherent properties of the trifluoromethoxy group logically lead to its advantages in mass spectrometry.
Caption: The relationship between the properties of the OCF3 group and its benefits in mass spectrometry.
References
- 1. mdpi.com [mdpi.com]
- 2. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
comparative study of isothiocyanate reagents in peptide sequencing
A Comparative Guide to Isothiocyanate Reagents in Peptide Sequencing
For researchers, scientists, and drug development professionals, the precise determination of peptide and protein sequences is a critical aspect of biological research and therapeutic development. The Edman degradation, a foundational method for N-terminal sequencing, utilizes isothiocyanate reagents to sequentially cleave and identify amino acids. While Phenyl isothiocyanate (PITC) has long been the standard, a range of alternative reagents have been developed to enhance sensitivity and performance. This guide provides a detailed comparison of PITC with other isothiocyanate reagents, supported by experimental data and protocols.
Performance Comparison of Isothiocyanate Reagents
The selection of an appropriate isothiocyanate reagent is crucial for successful peptide sequencing. The ideal reagent should exhibit high coupling efficiency, generate stable derivatives that are easily detectable, and minimize side reactions. The following table summarizes the performance of common isothiocyanate reagents based on available data.
| Reagent | Key Features | Coupling Efficiency | Cleavage Efficiency | Detection Method | Limit of Detection (LOD) | Advantages | Disadvantages |
| Phenyl isothiocyanate (PITC) | The "gold standard" Edman reagent. | High and well-characterized. | Efficient under acidic conditions. | HPLC with UV detection. | 10-100 picomoles.[1] | Well-established protocols, reliable performance, extensive literature. | Limited sensitivity for trace-level analysis. |
| Fluorescein isothiocyanate (FITC) | Fluorescently labeled reagent. | High. | Efficient. | Fluorescence detection, LC-MS/MS. | Up to three orders of magnitude lower than PITC.[2] | Significantly increases detection sensitivity for low-abundance proteins.[2] | Can be more expensive, may require specialized fluorescence detectors, potential for photobleaching. |
| 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate (DABITC) | Chromophoric reagent. | High. | Efficient. | Visible light detection, LC-MS/MS. | 2-10 nanomoles (manual method).[3] | Colored derivatives aid in visual tracking and identification. | Lower sensitivity compared to fluorescent tags. |
| 4-dimethylamino-1-naphthyl isothiocyanate (DNITC) | Fluorescent reagent. | High. | Efficient. | Fluorescence detection, LC-MS/MS. | Lower than PITC.[2] | High sensitivity. | Less commonly used than FITC, requiring more methods development. |
| Isothiocyanate Analogues with Basic Moieties | Contain basic groups to enhance ionization. | High. | Promotes Edman-type fragmentation. | ESI-MS/MS. | Significantly improved MS sensitivity.[4] | Enhances MS signal intensities of tagged peptides.[4] | Reduced MS signal intensities of modified peptides have been observed in some cases.[4] |
| 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate | Contains a permanently charged group. | High. | Efficient. | LC-electrospray MS. | Low femtomole range.[5] | Thiohydantoin derivatives are highly detectable in MS.[5] | Requires synthesis of the reagent. |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate N-terminal sequencing. The following is a generalized protocol for manual Edman degradation using an isothiocyanate reagent.
Manual Edman Degradation Protocol
This protocol outlines the fundamental steps of manual Edman degradation. Automated sequencers perform these steps in a programmed manner.
Materials:
-
Peptide sample (1-10 nmol)
-
Isothiocyanate reagent solution (e.g., 5% v/v PITC in a suitable solvent like pyridine)
-
Coupling buffer (e.g., pyridine/water/triethylamine)
-
Anhydrous trifluoroacetic acid (TFA)
-
Heptane/ethyl acetate for washing
-
Aqueous acid for conversion (e.g., 1 N HCl)
-
Nitrogen gas source
-
Heating block or water bath
-
Centrifuge
-
HPLC system for analysis of the resulting thiohydantoin-amino acid derivatives
Procedure:
-
Coupling Reaction:
-
Dissolve the peptide sample in the coupling buffer in a reaction tube.
-
Add the isothiocyanate reagent solution.
-
Incubate at a controlled temperature (e.g., 50°C) for a specified time (e.g., 30 minutes) under a nitrogen atmosphere to form the thiocarbamoyl-peptide derivative.
-
Dry the sample completely under a stream of nitrogen or in a vacuum centrifuge.
-
-
Washing:
-
Wash the dried derivative with a non-polar solvent mixture like heptane/ethyl acetate to remove excess reagent and byproducts.
-
Dry the sample again.
-
-
Cleavage:
-
Add anhydrous TFA to the dried sample.
-
Incubate at a controlled temperature (e.g., 50°C) for a short period (e.g., 10 minutes) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ)-amino acid.
-
Dry the sample under a stream of nitrogen.
-
-
Extraction:
-
Extract the ATZ-amino acid with a suitable organic solvent. The shortened peptide remains in the aqueous phase or adsorbed to a solid support.
-
-
Conversion:
-
Transfer the organic extract containing the ATZ-amino acid to a new tube and dry it.
-
Add aqueous acid (e.g., 1 N HCl) and heat (e.g., 80°C for 10 minutes) to convert the unstable ATZ-amino acid into the more stable thiohydantoin-amino acid derivative.
-
-
Identification:
-
Dissolve the dried thiohydantoin-amino acid in a suitable solvent for HPLC analysis.
-
Inject the sample into an HPLC system to identify the amino acid by comparing its retention time to that of known standards.
-
-
Cycle Repetition:
-
The remaining shortened peptide is subjected to the next cycle of Edman degradation, starting from the coupling step.
-
Visualizing the Peptide Sequencing Workflow
Diagrams can clarify the complex steps involved in peptide sequencing. The following DOT script generates a flowchart of the Edman degradation process.
Caption: The cyclical workflow of Edman degradation for peptide sequencing.
The following diagram illustrates the chemical principle of the coupling and cleavage reactions in Edman degradation.
Caption: The core chemical reactions of the Edman degradation process.
This final diagram presents a logical flow for selecting an appropriate isothiocyanate reagent based on experimental goals.
Caption: A decision tree for selecting an isothiocyanate sequencing reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-sensitivity sequence analysis of peptides and proteins by 4-NN-dimethylaminoazobenzene 4'-isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of the protein-sequencing reagent 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate and characterization of 4-(3-pyridinylmethylaminocarboxypropyl) phenylthiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Covalent Modification by 1-isothiocyanato-3-(trifluoromethoxy)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental approaches to confirm the covalent modification of proteins by 1-isothiocyanato-3-(trifluoromethoxy)benzene. Due to the limited availability of direct comparative data for this specific compound, this guide leverages established methodologies and data from structurally related isothiocyanates to provide a robust framework for experimental design and data interpretation. We will explore the primary analytical techniques, compare their strengths and weaknesses, and provide detailed experimental protocols and illustrative data.
Introduction to Covalent Modification by Isothiocyanates
Isothiocyanates (-N=C=S) are reactive electrophilic compounds that form stable covalent bonds with nucleophilic residues on proteins, primarily the thiol groups of cysteine residues and the primary amino groups of lysine residues and the N-terminus. This covalent modification can irreversibly alter the structure and function of the target protein, making it a valuable tool in chemical biology and drug discovery for probing protein function and developing targeted therapeutics. The trifluoromethoxy group on the phenyl ring of 1-isothiocyanato-3-(trifluoromethoxy)benzene is an electron-withdrawing group, which is expected to enhance the electrophilicity of the isothiocyanate carbon, potentially increasing its reactivity towards nucleophilic amino acid residues compared to unsubstituted phenyl isothiocyanate.
Comparative Analysis of Analytical Techniques
Confirming covalent modification requires a multi-faceted approach. The three primary methods—mass spectrometry, Western blotting, and fluorescence-based assays—each offer unique advantages and limitations. The choice of technique will depend on the specific research question, available instrumentation, and the nature of the protein target.
| Technique | Principle | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. Covalent modification results in a predictable mass shift in the target protein or its peptides. | Precise mass of the modified protein/peptide, identification of the modified amino acid residue(s), and stoichiometry of labeling. | High sensitivity and specificity. Provides definitive evidence of covalent adduction and site of modification.[1][2] | Requires specialized equipment and expertise in data analysis. Can be challenging for large, complex proteins or heterogeneous mixtures. |
| Western Blotting | Uses specific antibodies to detect the target protein. Covalent modification can sometimes be detected by a shift in the protein's electrophoretic mobility or by using an antibody that recognizes the modification. | Confirmation of target engagement, changes in protein levels or localization post-modification. | Widely accessible, relatively inexpensive, and can be used to analyze complex cell lysates.[3] | Indirect evidence of covalent modification unless a modification-specific antibody is available. Mobility shifts are not always observed. Lower resolution than MS. |
| Fluorescence-Based Assays | Utilizes a fluorescently tagged version of the isothiocyanate or a secondary detection method to visualize the modified protein. | Localization of the modified protein within cells or tissues, semi-quantitative analysis of labeling. | Enables visualization of modification in a biological context (e.g., microscopy).[4] Can be adapted for high-throughput screening. | Requires a fluorescently labeled probe. Potential for steric hindrance from the fluorophore affecting the reaction. Photobleaching can be an issue. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are general and may require optimization for your specific protein of interest and experimental setup.
Protocol 1: Mass Spectrometry-Based Confirmation of Covalent Adducts
This "bottom-up" proteomics approach is the gold standard for identifying covalent modifications.[1]
Objective: To identify the specific amino acid residue(s) modified by 1-isothiocyanato-3-(trifluoromethoxy)benzene.
Materials:
-
Purified target protein
-
1-isothiocyanato-3-(trifluoromethoxy)benzene
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction and alkylation
-
Trypsin (proteomics grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
Methodology:
-
Labeling Reaction:
-
Incubate the purified target protein (e.g., 1 mg/mL) with a 10-fold molar excess of 1-isothiocyanato-3-(trifluoromethoxy)benzene in the reaction buffer for 2 hours at room temperature.
-
Include a vehicle control (e.g., DMSO) without the isothiocyanate.
-
-
Sample Preparation for Digestion:
-
Remove excess, unreacted isothiocyanate using a desalting column.
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding IAA to 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be configured to perform data-dependent acquisition, fragmenting the most abundant peptide ions.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database using software such as MaxQuant, Proteome Discoverer, or Mascot.
-
Specify a variable modification corresponding to the mass of 1-isothiocyanato-3-(trifluoromethoxy)benzene (221.18 Da) on cysteine and lysine residues.
-
The software will identify peptides with this mass shift and provide fragmentation spectra confirming the modification site.
-
Protocol 2: Western Blotting to Detect Target Modification
This protocol can be used to assess target engagement in a cellular context.
Objective: To detect a potential change in the target protein's properties (e.g., mobility shift) or to use a modification-specific antibody if available.
Materials:
-
Cells expressing the target protein
-
1-isothiocyanato-3-(trifluoromethoxy)benzene
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment:
-
Treat cells with varying concentrations of 1-isothiocyanato-3-(trifluoromethoxy)benzene for a specified time. Include a vehicle-treated control.
-
-
Protein Extraction:
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
-
Analysis:
-
Image the blot and look for any shifts in the molecular weight of the target protein in the treated samples compared to the control. The absence of a shift does not rule out modification.
-
Protocol 3: Fluorescence-Based Assay for Cellular Localization
This protocol uses a fluorescently-tagged isothiocyanate to visualize where the covalent modification occurs within a cell. For this example, we will describe the use of a commercially available fluorescent isothiocyanate like Fluorescein isothiocyanate (FITC) as a representative analogue.
Objective: To visualize the subcellular localization of proteins modified by an isothiocyanate.
Materials:
-
Cells grown on coverslips
-
Fluorescein isothiocyanate (FITC) or another amine-reactive fluorescent dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Methodology:
-
Cell Labeling:
-
Incubate live cells with a low concentration of FITC (e.g., 1-10 µg/mL) in serum-free medium for 30-60 minutes at 37°C.
-
-
Wash and Fix:
-
Wash the cells three times with PBS to remove unbound dye.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Permeabilize and Mount:
-
Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes if intracellular targets are to be visualized.
-
Wash again with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI to counterstain the nuclei.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with appropriate filters for FITC (excitation ~495 nm, emission ~519 nm) and DAPI (excitation ~358 nm, emission ~461 nm).
-
The green fluorescence will indicate the location of FITC-modified proteins.
-
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Modulatory Effect of 4-(methylthio)butyl Isothiocyanate Isolated From Eruca Sativa Thell. on DMBA Induced Overexpression of Hypoxia and Glycolytic Pathway in Sprague-Dawley Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
Performance Evaluation of 1-Isothiocyanato-3-(trifluoromethoxy)benzene in Bioassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance evaluation of 1-isothiocyanato-3-(trifluoromethoxy)benzene and its analogs in various biological assays. Due to the limited publicly available bioassay data for 1-isothiocyanato-3-(trifluoromethoxy)benzene, this document focuses on data from structurally similar isothiocyanates (ITCs) to provide a predictive comparison. The guide includes quantitative data from key experiments, detailed methodologies, and visualizations of relevant biological pathways and workflows.
Isothiocyanates are a class of naturally occurring organosulfur compounds recognized for their potent anticancer, anti-inflammatory, and antioxidant properties.[1] Their biological activity is attributed to the electrophilic isothiocyanate group (-N=C=S), which reacts with nucleophilic cellular targets, modulating various signaling pathways.[1] This guide will compare the known activities of well-characterized ITCs, such as Phenethyl Isothiocyanate (PEITC) and Sulforaphane (SFN), with available data on a close structural analog of the target compound, 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene.
Comparative Analysis of Biological Activity
A study on non-small-cell lung cancer (NSCLC) cells investigated the ability of various ITCs to decrease cisplatin tolerance.[2] In this study, 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene (referred to as ITC 36) was evaluated. While it did not show direct cytotoxicity at lower concentrations, it significantly enhanced the efficacy of cisplatin.[2]
In contrast, PEITC and SFN have been extensively studied and demonstrate direct cytotoxic and chemopreventive effects across a range of cancer cell lines.[3][4]
Table 1: Comparison of in vitro Efficacy of Isothiocyanates
| Compound | Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene (Analog) | Non-Small-Cell Lung Cancer | A549 | ~360 | 24 | [2] |
| Phenethyl Isothiocyanate (PEITC) | Breast Cancer | MDA-MB-231 | 8 | 24 | [3] |
| Breast Cancer | MDA-MB-231 | 4 | 72 | [3] | |
| Breast Cancer | MCF-7 | 14 | 24 | [3] | |
| Breast Cancer | MCF-7 | 5 | 72 | [3] | |
| Ovarian Cancer | OVCAR-3 | 23.2 | Not Specified | [3] | |
| Hepatocellular Carcinoma | Huh7.5.1 | 29.6 | 48 | [3] | |
| Sulforaphane (SFN) | Colon Cancer | Caco-2 | High concentrations induce sub-G1 accumulation | Not Specified | [4] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (WST-1 Assay)
This protocol is based on the methodology used to assess the cytotoxicity of 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene.[2]
-
Cell Seeding: A549 and A549CisR (cisplatin-resistant) cells were seeded in 96-well plates at a density of 5 × 10³ cells per well.
-
Compound Treatment: After 24 hours of incubation, the cells were treated with varying concentrations of the isothiocyanate compounds (0.1–5 µM) or in combination with cisplatin.
-
Incubation: The treated cells were incubated for another 24 hours.
-
WST-1 Reagent Addition: 10 µL of WST-1 reagent was added to each well.
-
Incubation with Reagent: The plates were incubated for 2 hours at 37°C in a 5% CO₂ atmosphere.
-
Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Induction Analysis
The following is a general protocol for assessing apoptosis, a common mechanism of action for ITCs like PEITC.[3]
-
Cell Treatment: Cancer cells are treated with the desired concentrations of the ITC for a specified duration.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Annexin V and Propidium Iodide (PI) Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Signaling Pathways and Mechanisms of Action
Isothiocyanates exert their biological effects by modulating multiple signaling pathways. The trifluoromethoxy group on 1-isothiocyanato-3-(trifluoromethoxy)benzene is expected to influence its lipophilicity and electron-withdrawing properties, which could affect its cellular uptake and reactivity with target proteins.
A key mechanism for many ITCs is the induction of apoptosis (programmed cell death) in cancer cells.[3] PEITC, for example, induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often initiated by the generation of reactive oxygen species (ROS).[5]
Caption: General signaling pathway for isothiocyanate-induced apoptosis.
Another critical pathway modulated by ITCs is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, which is central to the cellular antioxidant response.[1]
Caption: Activation of the Nrf2-ARE pathway by isothiocyanates.
Experimental Workflow
The evaluation of a novel compound like 1-isothiocyanato-3-(trifluoromethoxy)benzene typically follows a structured workflow, starting with in vitro assays and potentially progressing to in vivo models.
Caption: A typical experimental workflow for evaluating novel isothiocyanates.
Conclusion and Future Directions
While direct experimental data on the bioactivity of 1-isothiocyanato-3-(trifluoromethoxy)benzene remains elusive, the available information on its structural analog, 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene, suggests potential for sensitizing cancer cells to conventional chemotherapy. The well-documented anticancer properties of other isothiocyanates like PEITC and SFN provide a strong rationale for further investigation into the biological activities of novel fluorinated ITCs.
Future studies should focus on performing comprehensive in vitro bioassays to determine the cytotoxic and mechanistic properties of 1-isothiocyanato-3-(trifluoromethoxy)benzene. The presence of the trifluoromethoxy group may confer unique pharmacological properties, and a thorough structure-activity relationship study of trifluoromethoxy-substituted isothiocyanates would be highly valuable for the drug discovery field.
References
- 1. Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1-isothiocyanato-3-(trifluoromethoxy)benzene: A Comparative Guide to Protein Labeling Agents
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of biomedical research and drug development, the precise and efficient labeling of proteins is paramount for elucidating their function, tracking their localization, and developing targeted therapeutics. Isothiocyanates are a class of amine-reactive reagents widely used for this purpose, forming stable thiourea bonds with primary amines on proteins. This guide provides a comprehensive and objective comparison of 1-isothiocyanato-3-(trifluoromethoxy)benzene against three commonly used fluorescent labeling agents: Fluorescein-5-isothiocyanate (FITC), Rhodamine B isothiocyanate (RBITC), and Eosin-5-isothiocyanate (EITC).
Due to the limited direct experimental data on 1-isothiocyanato-3-(trifluoromethoxy)benzene as a protein labeling agent, this guide leverages established principles of isothiocyanate chemistry and data from structurally related compounds to provide a robust comparative analysis. The trifluoromethoxy group is a strong electron-withdrawing substituent, which is expected to increase the electrophilicity of the isothiocyanate carbon, thereby enhancing its reactivity towards nucleophilic amine groups on proteins.[1][2]
Performance Comparison of Labeling Agents
The selection of a labeling agent is a critical decision that can significantly impact the outcome of an experiment. The following tables summarize the key performance characteristics of 1-isothiocyanato-3-(trifluoromethoxy)benzene and the comparative fluorescent dyes.
Table 1: General and Chemical Properties
| Property | 1-isothiocyanato-3-(trifluoromethoxy)benzene | Fluorescein-5-isothiocyanate (FITC) | Rhodamine B isothiocyanate (RBITC) | Eosin-5-isothiocyanate (EITC) |
| Molecular Weight ( g/mol ) | 219.18[3] | 389.38[4] | 536.08 | 704.96[5] |
| Reactive Group | Isothiocyanate (-NCS) | Isothiocyanate (-NCS) | Isothiocyanate (-NCS) | Isothiocyanate (-NCS) |
| Target Residues | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus)[6] | Primary amines (e.g., Lysine, N-terminus)[4] | Primary amines (e.g., Lysine, N-terminus)[5] |
| Bond Type | Thiourea | Thiourea | Thiourea | Thiourea |
| Solubility | Soluble in organic solvents like DMSO and DMF. Hydrolyzes in water.[7] | Soluble in DMSO and DMF.[8] | Soluble in DMSO and DMF. | Soluble in DMSO and DMF.[5] |
Table 2: Performance Characteristics (Inferred and Reported)
| Performance Metric | 1-isothiocyanato-3-(trifluoromethoxy)benzene (Inferred) | Fluorescein-5-isothiocyanate (FITC) | Rhodamine B isothiocyanate (RBITC) | Eosin-5-isothiocyanate (EITC) |
| Reactivity | High (due to electron-withdrawing -OCF₃ group) | Moderate | Moderate to High | Moderate |
| Labeling Efficiency | Expected to be High | Good, but can be variable[9] | Good, reported >70% with bovine albumin | Good |
| Bond Stability | High (Thiourea bond is generally stable) | Stable, but less so than amide bonds[10] | Stable | Stable |
| Effect on Protein Function | Potentially low due to small size, but requires experimental validation. | Can affect protein function, especially at high labeling ratios.[11] | Can affect protein function.[11] | Can affect protein function. |
Table 3: Spectroscopic Properties of Fluorescent Labeling Agents
| Property | Fluorescein-5-isothiocyanate (FITC) | Rhodamine B isothiocyanate (RBITC) | Eosin-5-isothiocyanate (EITC) |
| Excitation Max (nm) | ~495[4] | ~554 | ~521[5] |
| Emission Max (nm) | ~519[12] | ~575 | ~544[5] |
| Quantum Yield (Φ) | ~0.92[4] | High | 0.57 (for singlet oxygen generation)[5] |
| Photostability | Prone to photobleaching[12] | More photostable than FITC | Good photosensitizer |
| pH Sensitivity | Fluorescence is pH-sensitive.[13] | Less pH-sensitive than FITC. | Information not widely available. |
Experimental Protocols
Reproducible and accurate protein labeling requires well-defined experimental protocols. Below are methodologies for key experiments to benchmark the performance of different labeling agents.
General Protein Labeling Protocol
This protocol can be adapted for all the isothiocyanate-based labeling agents discussed.
-
Protein Preparation: Dissolve the protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) to a final concentration of 1-10 mg/mL.
-
Labeling Reagent Preparation: Immediately before use, dissolve the isothiocyanate labeling agent in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved labeling agent to the protein solution. Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.
-
Quenching (Optional): The reaction can be stopped by adding a final concentration of 10-50 mM Tris or hydroxylamine.
-
Purification: Remove unreacted labeling agent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Determination of Labeling Efficiency (Degree of Labeling)
The degree of labeling (DOL), or the molar ratio of dye to protein, can be determined spectrophotometrically.
-
Measure Absorbance: Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the maximum absorbance wavelength (λₘₐₓ) of the fluorescent dye.
-
Calculate Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein where CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.[14]
-
Calculate Dye Concentration: Dye Concentration (M) = Aₘₐₓ / ε_dye where ε_dye is the molar extinction coefficient of the dye at its λₘₐₓ.
-
Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)[14]
Assessment of Labeled Protein Stability
The stability of the thiourea bond can be assessed over time under different conditions.
-
Incubation: Incubate the purified labeled protein in buffers of varying pH (e.g., pH 5, 7.4, 9) and temperatures (e.g., 4°C, 25°C, 37°C) for different time points.
-
Analysis: At each time point, analyze the sample using SDS-PAGE followed by in-gel fluorescence imaging to visualize any loss of the fluorescent label. Alternatively, mass spectrometry can be used to quantify the amount of intact labeled protein.
Functional Activity Assay
It is crucial to assess whether the labeling process has affected the biological activity of the protein. The specific assay will depend on the protein's function.
-
Enzyme Kinetics: For enzymes, measure the kinetic parameters (Kₘ and kₖₐₜ) of the labeled and unlabeled enzyme using a suitable substrate. A significant change in these parameters indicates that labeling has impacted the enzyme's function.
-
Receptor Binding Assay: For receptors, perform a binding assay (e.g., using a radiolabeled or fluorescent ligand) to determine the binding affinity (K₋) of the labeled and unlabeled receptor.
-
Cell-Based Assays: For proteins involved in cellular signaling, use a relevant cell-based assay (e.g., reporter gene assay, calcium imaging) to compare the activity of the labeled and unlabeled protein.[15]
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The choice of a protein labeling agent requires careful consideration of its reactivity, the stability of the resulting conjugate, and its potential impact on protein function. While direct experimental data for 1-isothiocyanato-3-(trifluoromethoxy)benzene is not yet widely available, its chemical structure suggests it is a highly reactive labeling agent due to the electron-withdrawing nature of the trifluoromethoxy group. This high reactivity could lead to more efficient labeling reactions.
For applications requiring fluorescent detection, FITC, RBITC, and EITC offer a range of spectral properties, with RBITC generally providing better photostability than FITC.[13] However, the larger size of these fluorescent dyes may have a greater impact on protein function compared to the smaller 1-isothiocyanato-3-(trifluoromethoxy)benzene.
Ultimately, the optimal labeling agent will depend on the specific experimental requirements. For researchers prioritizing high labeling efficiency and minimal structural perturbation, 1-isothiocyanato-3-(trifluoromethoxy)benzene presents a promising, albeit less characterized, option. For fluorescence-based applications, the choice between FITC, RBITC, and EITC will be dictated by the required spectral properties, photostability, and the acceptable level of potential functional perturbation. It is strongly recommended that researchers perform a thorough experimental validation of their chosen labeling agent to ensure the integrity and reliability of their results.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Investigation of the structure of protein–polymer conjugates in solution reveals the impact of protein deuteration and the size of the polymer on its thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Workflow for Validating Specific Amino Acid Footprinting Reagents for Protein HOS Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dietary isothiocyanates modify mitochondrial functions through their electrophilic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. jasco-global.com [jasco-global.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - FR [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. How and why do GPCRs dimerize? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Isothiocyanato-3-(trifluoromethoxy)benzene: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical compounds such as 1-Isothiocyanato-3-(trifluoromethoxy)benzene is of paramount importance to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans with step-by-step procedural guidance.
Immediate Safety and Handling Precautions
Before handling 1-Isothiocyanato-3-(trifluoromethoxy)benzene, it is crucial to consult the Safety Data Sheet (SDS) for the compound or a closely related analogue. This chemical should be handled in a well-ventilated chemical fume hood. Engineering controls, such as isolated systems, may be necessary for larger quantities.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is critical. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause severe eye irritation or damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Consider double-gloving. | Prevents skin contact, which can lead to irritation, burns, and potential sensitization. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental spills and splashes. |
| Respiratory | Use in a chemical fume hood is required. For emergencies or situations with inadequate ventilation, use a NIOSH-approved respirator with an appropriate cartridge. | Isothiocyanates can be volatile and harmful if inhaled, causing respiratory tract irritation. |
Primary Disposal Method: Licensed Hazardous Waste Disposal
The safest and most recommended method for the disposal of 1-Isothiocyanato-3-(trifluoromethoxy)benzene is through a licensed hazardous waste disposal company. This ensures compliance with all local, state, and federal regulations.
Procedural Steps:
-
Do Not Mix: Keep 1-Isothiocyanato-3-(trifluoromethoxy)benzene waste separate from other chemical waste streams to prevent potentially dangerous reactions.
-
Original Container: Whenever possible, store the waste in its original container. If this is not feasible, use a clearly labeled, compatible container.
-
Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste: 1-Isothiocyanato-3-(trifluoromethoxy)benzene". Include the CAS number if available.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by the licensed disposal company.
Experimental Protocol: In-Lab Neutralization of Small Quantities
For the neutralization of small, residual quantities of 1-Isothiocyanato-3-(trifluoromethoxy)benzene, for instance, when decontaminating glassware or quenching a reaction, a chemical inactivation procedure can be employed. Isothiocyanates react with primary or secondary amines to form less reactive thiourea derivatives.[1] This procedure should be performed in a chemical fume hood with appropriate PPE.
Materials:
-
Waste 1-Isothiocyanato-3-(trifluoromethoxy)benzene (or contaminated solvent)
-
A primary or secondary amine (e.g., ethylenediamine or diethylamine)
-
An appropriate organic solvent (e.g., ethanol or isopropanol)
-
Stir plate and stir bar
-
Reaction flask
Detailed Methodology:
-
Preparation: In a suitable reaction flask, dissolve the waste 1-Isothiocyanato-3-(trifluoromethoxy)benzene in an alcohol solvent such as ethanol or isopropanol to a concentration of approximately 5-10%.
-
Addition of Amine: While stirring the solution at room temperature, slowly add a primary or secondary amine in a slight molar excess (approximately 1.1 to 1.2 equivalents) to the isothiocyanate. The reaction is often exothermic, so for larger quantities, the flask may be cooled in an ice bath during the addition.[1]
-
Reaction: Stir the mixture at room temperature for a minimum of 2 hours to ensure the complete conversion of the isothiocyanate to the corresponding thiourea.
-
Verification (Optional but Recommended): The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting isothiocyanate spot.
-
Disposal of Neutralized Waste: The resulting thiourea solution should be collected in a properly labeled hazardous waste container for disposal through a licensed contractor. While the reactivity of the isothiocyanate has been quenched, the resulting solution is still considered chemical waste.
Caution: DO NOT use sodium hypochlorite (bleach) for the neutralization of isothiocyanate waste. The reaction can produce toxic gases, including hydrogen cyanide, hydrogen chloride, and nitrogen oxides.
Spill Management
Minor Spill (inside a fume hood):
-
Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.
-
Collection: Carefully collect the contaminated absorbent material into a clearly labeled, sealable waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with the amine neutralization solution described above, allowing it to sit for at least 10 minutes before a final rinse with a suitable solvent.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Major Spill (outside of a fume hood or a large volume):
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm and notify your institution's Environmental Health and Safety (EHS) department and emergency response team.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Restrict Access: Prevent entry to the contaminated area.
Disposal Procedure Workflow
References
Personal protective equipment for handling 1-Isothiocyanato-3-(trifluoromethoxy)benzene
Essential Safety and Handling Guide for 1-Isothiocyanato-3-(trifluoromethoxy)benzene
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 1-Isothiocyanato-3-(trifluoromethoxy)benzene in a laboratory setting. The following information is essential for researchers, scientists, and professionals in drug development to ensure personal safety and regulatory compliance.
Hazard Identification and Quantitative Data
1-Isothiocyanato-3-(trifluoromethoxy)benzene and structurally similar compounds are classified as hazardous. The primary risks include acute toxicity if swallowed, inhaled, or in contact with skin; severe skin burns and eye damage; and respiratory irritation.[1]
Table 1: Physicochemical and Hazard Data
| Property | Value |
| Molecular Formula | C₈H₄F₃NOS |
| Molecular Weight | 219.18 g/mol |
| Appearance | Clear yellow to orange liquid[1] |
| Boiling Point | 206-208 °C[1] |
| Density | 1.335 g/cm³[1] |
| Flash Point | 94 °C[1] |
| GHS Hazard Statements | H302 (Harmful if swallowed)[1], H312 (Harmful in contact with skin)[1], H314 (Causes severe skin burns and eye damage)[1], H332 (Harmful if inhaled)[1], H335 (May cause respiratory irritation)[1]. Similar isothiocyanates are also classified as toxic if swallowed or inhaled (H301, H331). |
| GHS Precautionary Statements | P260, P264, P270, P271, P280, P301+P310+P330, P302+P352, P304+P340, P305+P351+P338, P403+P233, P405, P501[1][2] |
Operational Plan: Safe Handling Protocol
A systematic approach is mandatory to minimize exposure and ensure safety when working with 1-Isothiocyanato-3-(trifluoromethoxy)benzene.
Engineering Controls
-
Chemical Fume Hood : All handling of this substance, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or mists.[3][4]
-
Ventilation : Ensure the laboratory is well-ventilated.[1] Vapors are heavier than air and can accumulate in low-lying areas.[5]
-
Safety Equipment : A safety shower and eyewash station must be readily accessible and tested regularly.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. The following PPE is mandatory:
-
Hand Protection : Wear chemical-resistant gloves. Given the corrosive nature of the compound, double-gloving with nitrile or butyl rubber gloves is recommended for enhanced protection.[5][6] Discard gloves immediately if they become contaminated and wash hands thoroughly.
-
Eye and Face Protection : Chemical safety goggles are required at all times.[3] When there is a risk of splashing, a face shield must be worn in addition to goggles.[6][7]
-
Skin and Body Protection : A flame-retardant lab coat is required.[8] For tasks with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is necessary.[5] Ensure clothing fully covers the body, and wear closed-toe shoes.[6]
-
Respiratory Protection : If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a NIOSH-approved respirator with a suitable cartridge for organic vapors and acid gases is required.[7][9]
Table 2: Summary of Required Personal Protective Equipment
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical safety goggles and face shield[6][7] | Goggles must be worn at all times. A face shield is required when there is a potential for splashing. |
| Hands | Double-layered chemical-resistant gloves[6] | Nitrile or butyl rubber gloves are suitable.[5] Immediately replace if contaminated. |
| Body | Flame-retardant lab coat and chemical-resistant apron | Clothing should fully cover skin. An apron provides an additional barrier against spills. |
| Respiratory | NIOSH-approved respirator (if needed)[7] | Use in case of inadequate ventilation or emergencies. Ensure proper fit and cartridge selection. |
Hygiene and Emergency Procedures
-
Handling : Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the laboratory.[1][10] Wash hands thoroughly after handling the chemical.[3][10]
-
First Aid (Eyes) : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]
-
First Aid (Skin) : Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[10]
-
First Aid (Inhalation) : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
-
First Aid (Ingestion) : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][10]
Disposal Plan
Waste containing 1-Isothiocyanato-3-(trifluoromethoxy)benzene must be treated as hazardous waste.
Waste Collection
-
Liquid Waste : Collect all waste solutions containing this chemical in a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene).
-
Solid Waste : Any contaminated materials, such as gloves, pipette tips, and paper towels, must be collected in a separate, clearly labeled hazardous waste bag or container.[12] Do not mix with general laboratory waste.
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Toxic, Corrosive).[13]
Storage and Disposal
-
Storage : Store hazardous waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[1]
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[13] Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this chemical down the drain.[8]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling 1-Isothiocyanato-3-(trifluoromethoxy)benzene.
References
- 1. echemi.com [echemi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. unavera.de [unavera.de]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 6. epa.gov [epa.gov]
- 7. americanchemistry.com [americanchemistry.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. opcw.org [opcw.org]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
